molecular formula C8H8INO2 B112436 2-Amino-2-(4-iodophenyl)acetic acid CAS No. 299167-68-3

2-Amino-2-(4-iodophenyl)acetic acid

Cat. No.: B112436
CAS No.: 299167-68-3
M. Wt: 277.06 g/mol
InChI Key: SHUIEJDVWZHDTI-UHFFFAOYSA-N
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Description

2-Amino-2-(4-iodophenyl)acetic acid (CAS 299167-68-3) is a high-purity chemical building block of significant interest in organic synthesis and pharmaceutical research . With a molecular formula of C₈H₈INO₂ and a molecular weight of 277.06 g/mol, this compound serves as a versatile precursor, particularly in the development of novel therapeutic agents . Its structure, which features both an amino group and a carboxylic acid functional group on a chiral center attached to a 4-iodophenyl ring, makes it a valuable scaffold for constructing more complex molecules. Researchers utilize this compound in the synthesis of targeted ligands and as a key intermediate in medicinal chemistry programs. For research purposes only, this product must be stored sealed in a dry environment at 2-8°C to ensure stability . The compound is associated with specific hazard statements and requires careful handling; users should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements before use .

Properties

IUPAC Name

2-amino-2-(4-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUIEJDVWZHDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921507
Record name Amino(4-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114811-46-0
Record name alpha-Amino-4-iodo-phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114811460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(4-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Amino-2-(4-iodophenyl)acetic acid" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-2-(4-iodophenyl)acetic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis and analytical characterization of this compound, a non-proteinogenic amino acid of significant interest as a building block in medicinal chemistry and drug development. Its structure, featuring an iodo-substituted phenyl ring, offers a versatile scaffold for further chemical modification, particularly in the development of novel therapeutic agents and radiopharmaceuticals.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Section 1: Synthetic Strategies for this compound

The synthesis of α-amino acids is a cornerstone of organic chemistry. For the target molecule, this compound, two classical and robust multicomponent reactions are particularly well-suited: the Strecker synthesis and the Bucherer-Bergs synthesis. Both pathways commence from the readily available starting material, 4-iodobenzaldehyde.

The Strecker Synthesis: A Direct Route to α-Aminonitriles

First reported by Adolph Strecker in 1850, this method remains a highly effective and versatile approach for amino acid synthesis.[1] The core of the synthesis is a one-pot, three-component reaction involving an aldehyde, ammonia, and a cyanide source, which proceeds through an α-aminonitrile intermediate that is subsequently hydrolyzed.[2][3]

The reaction is initiated by the formation of an imine from 4-iodobenzaldehyde and ammonia. Ammonium chloride (NH₄Cl) is often used as it provides both a source of ammonia (NH₃) and a mild acid to catalyze imine formation.[4] The protonated imine, or iminium ion, is a potent electrophile. The cyanide ion (from KCN or NaCN) then performs a nucleophilic attack on the iminium carbon, forming the stable α-aminonitrile intermediate.[2][4] The final, and often rate-determining, step is the vigorous acid- or base-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid, yielding the final amino acid product.[4][5]

Strecker_Synthesis cluster_0 Part 1: α-Aminonitrile Formation cluster_1 Part 2: Nitrile Hydrolysis Aldehyde 4-Iodobenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + NH₃, -H₂O Ammonia NH₃ / NH₄Cl Ammonia->Iminium Cyanide KCN / NaCN Aminonitrile 2-Amino-2-(4-iodophenyl)acetonitrile Cyanide->Aminonitrile Iminium->Aminonitrile + CN⁻ Product This compound Aminonitrile->Product Hydrolysis Aminonitrile->Product   Acid Aq. Acid (e.g., HCl) Acid->Product

Fig 1. Workflow for the Strecker Synthesis.
  • Reaction Setup: In a well-ventilated fume hood, combine 4-iodobenzaldehyde (1.0 eq), ammonium chloride (1.2 eq), and aqueous ammonia in a suitable solvent like ethanol or methanol. Stir the mixture at room temperature for 1-2 hours.

  • Aminonitrile Formation: Add a solution of sodium cyanide (1.1 eq) in water dropwise to the reaction mixture while maintaining the temperature below 20°C using an ice bath. Allow the reaction to stir at room temperature overnight.

  • Isolation of Intermediate: The α-aminonitrile may precipitate out of the solution or can be extracted using an organic solvent (e.g., ethyl acetate) after diluting the reaction mixture with water. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis: Add concentrated hydrochloric acid to the crude α-aminonitrile. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup and Isolation: After cooling, the resulting solution is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities. The aqueous layer is then carefully neutralized to the isoelectric point (pH ~5-6) with a base (e.g., ammonium hydroxide) to precipitate the crude amino acid.

  • Purification: The crude product is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum. Further purification is achieved by recrystallization.

The Bucherer-Bergs Synthesis: A Pathway via Hydantoin Intermediates

The Bucherer-Bergs reaction is another powerful multicomponent synthesis that produces hydantoins from carbonyl compounds, cyanide, and ammonium carbonate.[6][7] These hydantoin intermediates are then hydrolyzed to afford the target α-amino acid. This method is particularly effective for ketones and aromatic aldehydes.

The reaction mechanism is more complex than the Strecker synthesis. It is believed to begin with the formation of a cyanohydrin from 4-iodobenzaldehyde and cyanide.[8] This cyanohydrin reacts with ammonia (generated from ammonium carbonate) in an SN2 reaction to form the same α-aminonitrile intermediate as in the Strecker synthesis.[9] However, the presence of carbon dioxide (also from ammonium carbonate) leads to the formation of a cyano-carbamic acid, which undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one.[6][9] This intermediate then rearranges to the more stable 5-(4-iodophenyl)hydantoin.[6] The final step involves a strong alkaline or acidic hydrolysis of both amide bonds in the hydantoin ring to release the amino acid.[7]

Bucherer_Bergs_Synthesis cluster_0 Part 1: Hydantoin Formation cluster_1 Part 2: Hydantoin Hydrolysis Aldehyde 4-Iodobenzaldehyde Aminonitrile α-Aminonitrile Aldehyde->Aminonitrile Reagents KCN, (NH₄)₂CO₃ Reagents->Aminonitrile Hydantoin 5-(4-iodophenyl)hydantoin Aminonitrile->Hydantoin + CO₂, Cyclization Product This compound Hydantoin->Product Hydrolysis Hydantoin->Product   Base Aq. Base (e.g., NaOH) Base->Product

Fig 2. Workflow for the Bucherer-Bergs Synthesis.
  • Reaction Setup: In a sealed pressure vessel, combine 4-iodobenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a solvent mixture of ethanol and water (e.g., 50% aqueous ethanol).[8]

  • Hydantoin Formation: Heat the sealed mixture to 80-100°C with vigorous stirring for 6-12 hours. The reaction progress can be monitored by TLC for the disappearance of the aldehyde.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature. Carefully acidify with hydrochloric acid to precipitate the 5-(4-iodophenyl)hydantoin. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Hydrolysis: Suspend the crude hydantoin in an aqueous solution of a strong base (e.g., 2-4 M sodium hydroxide). Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).

  • Workup and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to the isoelectric point (pH ~5-6). The desired amino acid will precipitate from the solution.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Recrystallization from hot water or an alcohol/water mixture will yield the purified product.

Comparative Analysis of Synthetic Routes
FeatureStrecker SynthesisBucherer-Bergs Synthesis
Starting Materials Aldehyde, NH₄Cl, NaCNAldehyde, (NH₄)₂CO₃, KCN
Intermediate α-Aminonitrile5-Substituted Hydantoin
Key Advantage More direct route; often simpler workup for the first step.Can be more robust for certain substrates; solid hydantoin intermediate is often easily purified.
Key Disadvantage Hydrolysis of the aminonitrile can require harsh conditions.Two distinct reaction stages (synthesis and hydrolysis); hydrolysis of the stable hydantoin ring can be slow and require strong conditions.
Safety Requires careful handling of toxic cyanide salts and HCN gas that can be generated in situ.Requires careful handling of toxic cyanide salts and a sealed vessel for the initial heating step.

Section 2: Purification and Characterization

Rigorous purification and unambiguous characterization are critical to validate the synthesis of this compound. The zwitterionic nature of the product dictates the purification strategy, while a combination of spectroscopic techniques is required for structural confirmation.

Purification by Recrystallization

The primary method for purifying the final product is recrystallization, which leverages the compound's variable solubility at different temperatures and pH values.

  • Dissolution: Dissolve the crude amino acid product in a minimum amount of hot deionized water. If solubility is low, the pH can be slightly adjusted away from the isoelectric point with a few drops of dilute acid or base to aid dissolution.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If necessary, adjust the pH back to the isoelectric point (pH ~5-6) to minimize solubility and induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry thoroughly in a vacuum oven.

Spectroscopic and Spectrometric Characterization

A suite of analytical methods should be employed to confirm the identity and purity of the synthesized compound.

Characterization_Workflow Start Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Backbone IR FT-IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight Conclusion Structural Confirmation & Purity Assessment NMR->Conclusion IR->Conclusion MS->Conclusion

Fig 3. Analytical Workflow for Product Characterization.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as D₂O with a small amount of DCl or NaOD to aid solubility, or DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the lone proton on the α-carbon (the methine proton), and exchangeable protons from the amine (NH₂) and carboxylic acid (COOH) groups. The aromatic protons will likely appear as two doublets (an AA'BB' system) due to the para-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid, the α-carbon attached to the amino group, and the four distinct signals for the carbons of the 4-iodophenyl ring.

Table 1: Predicted NMR Data for this compound

AnalysisPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.8 - 7.9Doublet2H, Aromatic (ortho to -I)
~7.2 - 7.3Doublet2H, Aromatic (meta to -I)
~4.5 - 5.0Singlet1H, α-CH
Broad-3H, -NH₂ and -COOH (exchangeable)
¹³C NMR ~170 - 175-C=O (Carboxylic acid)
~138 - 140-Aromatic C-CH(NH₂)COOH
~137 - 139-Aromatic C-H (ortho to -I)
~128 - 130-Aromatic C-H (meta to -I)
~95 - 100-Aromatic C-I
~55 - 60-α-Carbon

Note: Predicted shifts are estimates and can vary based on solvent and pH.

IR spectroscopy is used to identify the key functional groups present in the molecule.[10] The spectrum of an amino acid is characteristically complex due to its zwitterionic nature in the solid state (forming -NH₃⁺ and -COO⁻).

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3200 - 2800Broad, StrongN-H stretchAmmonium (-NH₃⁺)
3000 - 2500Broad, StrongO-H stretchCarboxylic Acid (-COOH)
~1720 - 1700StrongC=O stretchCarboxylic Acid (-COOH)
~1610 - 1550StrongN-H bendAmino Group (-NH₃⁺)
~1600, ~1475MediumC=C stretchAromatic Ring
~1420 - 1380StrongC-O stretch / O-H bendCarboxylate (-COO⁻)
~820StrongC-H bendpara-disubstituted ring

Mass spectrometry confirms the molecular weight of the synthesized compound.[11] High-resolution mass spectrometry (HRMS) can provide an exact mass, further confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data

ParameterExpected ValueNotes
Molecular Formula C₈H₈INO₂-
Molecular Weight 277.06 g/mol -
[M+H]⁺ (ESI-MS) m/z 278.96Protonated molecular ion, commonly observed.
Key Fragments m/z 233Loss of COOH group (45 Da)
m/z 261Loss of NH₂ group (17 Da)

Note: Fragmentation patterns can vary significantly depending on the ionization method used.[12]

References

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid. Benchchem.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry.
  • PubChem. (n.d.). (R)-2-Amino-2-(4-iodophenyl)acetic acid.
  • Wikipedia. (2023). Strecker amino acid synthesis. Wikipedia.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Alfa Chemistry.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4065.
  • Wikipedia. (2023). Bucherer–Bergs reaction. Wikipedia.
  • NROChemistry. (n.d.). Strecker Synthesis. NROChemistry.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal.
  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal.
  • BLDpharm. (n.d.). This compound. BLDpharm.
  • ChemicalBook. (n.d.). 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1h nmr. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 4-Aminophenylacetic acid. Sigma-Aldrich.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • Doc Brown's Chemistry. (2026). INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry.
  • University of Münster. (n.d.). Amino acids. Medizinische Fakultät Münster.
  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.

Sources

Introduction: The Significance of 4-Iodo-Phenylglycine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-iodophenyl)acetic acid

This compound, often referred to as 4-iodo-phenylglycine, is a non-proteinogenic α-amino acid of significant interest to researchers in medicinal chemistry and drug development. Its structure, which combines the foundational amino acid scaffold with a halogenated aromatic ring, makes it a versatile building block. The presence of the iodine atom at the para position of the phenyl ring is particularly noteworthy; it serves not only as a heavy atom for crystallographic studies but also as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, and field-proven experimental protocols for its evaluation.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of all subsequent scientific investigation.

  • Chemical Name: this compound

  • Synonyms: 4-Iodophenylglycine, 4-Iodo-DL-phenylglycine

  • Molecular Formula: C₈H₈INO₂

  • Molecular Weight: 277.06 g/mol

  • Chemical Structure:

    
    (A proper chemical structure image would be placed here in a real document)
    
  • Stereochemistry: The α-carbon is chiral, meaning the compound exists as a racemic mixture (DL-4-Iodophenylglycine) or as individual enantiomers:

    • (R)-2-Amino-2-(4-iodophenyl)acetic acid (D-4-Iodophenylglycine)

    • (S)-2-Amino-2-(4-iodophenyl)acetic acid (L-4-Iodophenylglycine)

Table 1: CAS Registry Numbers

Form CAS Number
Racemic (DL) 13370-63-3[1]
(R)-Enantiomer 25673-26-1[2][3][4]
(S)-Enantiomer 114811-48-2[5]

| Unspecified | 299167-68-3[6] |

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. These properties are critical for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics in drug development.

Table 2: Summary of Physicochemical Data

Property Value Notes and Context
Appearance Solid powder Typically white to off-white or beige.[7][8]
Melting Point 204-205 °C (decomposition) For the (D)-enantiomer.[4]
121-123 °C For the racemic (DL) form.[1]
pKa (Predicted) pKₐ₁ (Carboxyl): ~1.84 - 4.00 Predicted values.[1][4] The electron-withdrawing nature of the iodophenyl group likely makes the carboxyl group slightly more acidic than that of unsubstituted phenylglycine (pKₐ ~2.2).
pKₐ₂ (Amino): ~9.0 - 9.5 Estimated based on typical α-amino acids. The amino group's basicity is less affected by the aryl substituent.
Solubility Data not available Quantitative aqueous solubility data is not readily published. For a structural analog, 2-Amino-2-(4-chlorophenyl)acetic acid, solubility in water is reported as 1 mg/mL (with pH adjustment).[8] It is expected to have low solubility in water and non-polar organic solvents but increased solubility in acidic and basic aqueous solutions due to salt formation.

| Storage | 2-8°C | Recommended for long-term storage to maintain stability.[3][4][5] |

Analytical and Spectroscopic Characterization

Purity and structural confirmation are validated through a combination of chromatographic and spectroscopic techniques. While public spectra for this specific compound are scarce, its expected characteristics can be reliably predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons: Two doublets in the δ 7.0-8.0 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the iodine atom will be downfield due to its deshielding effect.

    • α-Proton: A singlet or a broad singlet around δ 4.0-5.0 ppm for the Cα-H proton.

    • Amine and Carboxyl Protons: Broad, exchangeable signals for the -NH₂ and -COOH protons, with chemical shifts highly dependent on the solvent and concentration. In DMSO-d₆, these might appear between δ 3.0-5.0 ppm and δ 12.0-13.0 ppm, respectively.

  • ¹³C NMR: The carbon spectrum will provide complementary information:

    • Carbonyl Carbon: A signal in the δ 170-180 ppm region.

    • Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the iodine (C-I) will be significantly upfield (δ ~90-100 ppm), while the ipso-carbon (attached to the amino acid group) will be around δ 135-145 ppm.

    • α-Carbon: A signal for the Cα carbon typically appears in the δ 55-65 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for key functional groups.[9][10]

  • O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.

  • N-H Stretch: Two medium-intensity peaks (symmetric and asymmetric stretching) will appear in the ~3200-3400 cm⁻¹ region for the primary amine.

  • C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic Cα-H stretch will be just below 3000 cm⁻¹.[11]

  • C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid will be present around 1700-1750 cm⁻¹.

  • N-H Bend: A medium absorption around 1550-1650 cm⁻¹ corresponds to the amine scissoring vibration.

  • C=C Stretch: Aromatic ring stretching vibrations will appear as several peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): In Electron Impact (EI) MS, the molecular ion peak at m/z = 277 would be observed.

  • Key Fragmentation Pathways: The most characteristic fragmentation for α-amino acids is the loss of the carboxyl group as COOH (a loss of 45 Da) or CO₂ (a loss of 44 Da).[12][13]

    • [M-COOH]⁺: A prominent peak at m/z = 232, corresponding to the loss of the entire carboxylic acid group, is highly expected. This fragment represents the stable benzylic amine cation.

    • Other fragments may arise from cleavage of the aromatic ring or loss of iodine.

Field-Proven Experimental Protocols

The following protocols describe standard, robust methodologies for determining the key physicochemical properties discussed above.

Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.[14][15]

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid compound into vials B Add precise volume of aqueous buffer (e.g., PBS pH 7.4) A->B C Seal vials and place in shaking incubator B->C D Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours C->D E Filter or centrifuge to remove undissolved solid D->E G Quantify concentration of filtrate via HPLC-UV or LC-MS E->G F Prepare calibration standards F->G H Calculate Solubility (mg/mL or µM) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to ensure saturation) to several replicate vials.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[16][17]

  • Phase Separation: After incubation, allow the vials to stand to let solids settle. Remove an aliquot from the supernatant and filter it through a 0.22 µm filter to remove all undissolved particles.

  • Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze the filtered sample and the standards using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[14]

  • Result: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol: Determination of pKa by Potentiometric Titration

This protocol allows for the experimental determination of the acid dissociation constants (pKa) of the carboxylic acid and amino functional groups.[18][19]

pKa_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve a precise mass of compound in water C Place solution in a jacketed beaker with a stir bar A->C B Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C D Add standardized acid (e.g., 0.1 M HCl) to lower pH to ~1.5 C->D E Titrate with standardized base (e.g., 0.1 M NaOH) in small increments D->E F Record pH after each addition E->F G Plot pH vs. Volume of Titrant F->G H Determine equivalence points from the inflection points G->H I Calculate pKa values from the half-equivalence points H->I

Caption: Workflow for Potentiometric pKa Determination.

Methodology:

  • Solution Preparation: Prepare an aqueous solution of this compound of a known concentration (e.g., 0.01 M).

  • Initial Acidification: Add a standardized strong acid (e.g., 0.1 M HCl) to the solution until the pH is below 2, ensuring both the carboxyl and amino groups are fully protonated (-COOH and -NH₃⁺).[20]

  • Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The resulting titration curve will show two equivalence points.

    • pKₐ₁ (Carboxyl): The pH at the first half-equivalence point (half the volume of NaOH needed to reach the first inflection point) corresponds to the pKa of the carboxylic acid group.

    • pKₐ₂ (Amino): The pH at the second half-equivalence point (midway between the first and second equivalence points) corresponds to the pKa of the ammonium group.[21]

Protocol: Purity Assessment by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of raw materials and synthetic intermediates.[22]

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase A (e.g., 0.1% TFA in Water) D Equilibrate C18 column with initial mobile phase conditions A->D B Prepare Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) B->D C Accurately weigh and dissolve sample in a suitable solvent (e.g., 50:50 Water:ACN) E Inject sample solution C->E D->E F Run a linear gradient (e.g., 5% to 95% B over 20 min) E->F G Monitor absorbance with UV detector (e.g., 220 nm & 254 nm) F->G H Integrate all peaks in the chromatogram G->H I Calculate purity by Area Percent method: (Area_main / Area_total) * 100 H->I

Caption: Workflow for HPLC Purity Analysis.

Methodology:

  • Mobile Phase Preparation: Prepare aqueous (A) and organic (B) mobile phases, typically water and acetonitrile, containing an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • HPLC Conditions:

    • Column: A standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Detection: UV detection at a wavelength where the phenyl ring absorbs, such as 220 nm or 254 nm.

    • Gradient: Run a gradient elution from low to high organic phase concentration (e.g., 5% to 95% acetonitrile) over 15-30 minutes to elute all potential impurities.[22]

  • Data Analysis: Integrate the area of all peaks detected in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Note on Amino Acid Analysis: Direct analysis of amino acids can be challenging. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is often employed to create fluorescent derivatives, significantly enhancing detection sensitivity.[23][24][25]

References

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018. [Link]

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An In-depth Technical Guide to (R)-2-Amino-2-(4-iodophenyl)acetic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-2-Amino-2-(4-iodophenyl)acetic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical development. We will delve into its chemical structure and properties, provide a detailed synthesis and purification protocol, discuss analytical characterization methods, and explore its applications as a crucial chiral building block in the synthesis of active pharmaceutical ingredients (APIs).

Introduction and Significance

(R)-2-Amino-2-(4-iodophenyl)acetic acid, also known as D-4-iodophenylglycine, is a specialized amino acid derivative. Its structure, featuring a phenylglycine core with an iodine atom at the para position of the phenyl ring, makes it a valuable intermediate in organic synthesis. The specific (R)-enantiomer is of particular importance in the pharmaceutical industry, where stereochemistry is critical to the biological activity and safety of a drug. This compound serves as a key building block in the synthesis of complex molecules, including certain antibacterial agents.[1] The presence of the iodo-group offers a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular architectures.

Physicochemical Properties and Structure

The fundamental properties of (R)-2-Amino-2-(4-iodophenyl)acetic acid are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthesis.

PropertyValueSource
Molecular Formula C₈H₈INO₂PubChem[2]
Molecular Weight 277.06 g/mol PubChem[2]
Appearance White to off-white solid/powder[1]
CAS Number 25673-26-1[3]
Chirality (R)-enantiomer
Purity (typical) ≥97% (via HPLC)[1][4]

The structure of (R)-2-Amino-2-(4-iodophenyl)acetic acid is depicted below:

Caption: Generalized Strecker synthesis workflow for racemic 2-amino-2-(4-iodophenyl)acetic acid.

Experimental Protocol: Strecker Synthesis (Illustrative)

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-iodobenzaldehyde in a suitable solvent such as methanol.

  • Ammonia Addition: Saturate the solution with ammonia gas at a controlled temperature.

  • Cyanide Addition: Slowly add a solution of sodium cyanide or hydrogen cyanide, maintaining the temperature. The reaction is typically stirred for several hours to form the α-aminonitrile.

  • Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to hydrolyze the nitrile group to a carboxylic acid.

  • Workup and Isolation: After cooling, the racemic amino acid can be precipitated by adjusting the pH to its isoelectric point. The crude product is then collected by filtration, washed, and dried.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. A widely used and industrially viable method is diastereomeric salt formation using a chiral resolving agent. [5]For amino acids, chiral acids such as tartaric acid or camphorsulfonic acid are commonly employed. [6]

Chiral_Resolution Racemic_Mixture Racemic 2-Amino-2- (4-iodophenyl)acetic acid Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-acid-(R)-base and (S)-acid-(R)-base) Racemic_Mixture->Diastereomeric_Salts + Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) Separated_Salts Separated Diastereomeric Salts (e.g., by fractional crystallization) Diastereomeric_Salts->Separated_Salts R_Enantiomer (R)-2-Amino-2- (4-iodophenyl)acetic acid Separated_Salts->R_Enantiomer Base Treatment S_Enantiomer_Salt (S)-Enantiomer Salt Separated_Salts->S_Enantiomer_Salt

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with (R,R)-Tartaric Acid (Illustrative)

  • Salt Formation: Dissolve the racemic this compound in a suitable hot solvent, such as aqueous ethanol. To this, add an equimolar amount of (R,R)-tartaric acid.

  • Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts, being less soluble, will preferentially crystallize. The differing solubilities of the diastereomers are the basis for this separation.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and add a base (e.g., ammonium hydroxide) to neutralize the tartaric acid and precipitate the free (R)-amino acid.

  • Final Purification: Collect the enantiomerically enriched product by filtration, wash with cold water, and dry. The enantiomeric purity should be confirmed by chiral HPLC.

Analytical and Characterization Methods

To ensure the identity, purity, and enantiomeric integrity of (R)-2-Amino-2-(4-iodophenyl)acetic acid, a combination of analytical techniques is employed.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmationSignals corresponding to the aromatic protons, the α-hydrogen, and the amine and carboxylic acid protons.
¹³C NMR Structural confirmationResonances for the carboxyl carbon, the α-carbon, and the aromatic carbons, including the carbon bearing the iodine.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound.
Chiral HPLC Determination of enantiomeric puritySeparation of the (R) and (S) enantiomers, allowing for the calculation of enantiomeric excess (% ee).
FT-IR Functional group identificationCharacteristic absorption bands for N-H, C=O, and C-I bonds.

Chiral HPLC Method for Enantiomeric Purity

A robust chiral HPLC method is essential for quality control. Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are often effective for the direct separation of underivatized amino acids. [7][8] Illustrative HPLC Conditions:

  • Column: A teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T). [7]* Mobile Phase: A mixture of methanol, water, and an acidic modifier like formic acid (e.g., 80:20:0.1, v/v/v). [7]* Flow Rate: 1.0 mL/min. [7]* Detection: UV at 220 nm or 273 nm. [7]* Column Temperature: 25 °C. [7] Under these or similar conditions, the (R) and (S) enantiomers will exhibit different retention times, allowing for their quantification.

Applications in Drug Development

(R)-2-Amino-2-(4-iodophenyl)acetic acid is a valuable building block in medicinal chemistry, primarily serving as a pharmaceutical intermediate. [4]Its structural features are leveraged in the synthesis of more complex APIs.

Role as a Chiral Precursor:

The primary application of this compound is in the construction of chiral drug molecules where the specific stereochemistry of the amino acid is transferred to the final product. This is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Use in Antibacterial Drug Synthesis:

D-4-Iodophenylglycine has been identified as a key intermediate in the development of antibacterial drugs. [1]It is incorporated into the synthesis of established antibiotics such as certain penicillins and cephalosporins. [1]The phenylglycine moiety is a common structural motif in the side chains of these β-lactam antibiotics, influencing their antibacterial spectrum and potency.

Drug_Synthesis_Application R_Iodo (R)-2-Amino-2- (4-iodophenyl)acetic acid Coupling Peptide Coupling or other transformations R_Iodo->Coupling Advanced_Intermediate Advanced Chiral Intermediate Coupling->Advanced_Intermediate API Active Pharmaceutical Ingredient (e.g., Antibiotic) Advanced_Intermediate->API

Caption: Role of (R)-2-Amino-2-(4-iodophenyl)acetic acid as a building block in API synthesis.

Potential for Further Derivatization:

The iodine atom on the phenyl ring provides a handle for further synthetic modifications through reactions such as Suzuki, Sonogashira, or Heck cross-coupling. This allows for the introduction of additional structural diversity, which is a key strategy in lead optimization during drug discovery to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

(R)-2-Amino-2-(4-iodophenyl)acetic acid is a specialized and valuable chiral building block for the pharmaceutical industry. Its synthesis, while requiring a critical chiral resolution step, provides access to an enantiomerically pure intermediate. The analytical methods outlined are crucial for ensuring its quality for use in the synthesis of APIs, particularly in the realm of antibacterial agents. The presence of the iodo-substituent further enhances its utility, offering opportunities for the creation of novel and diverse molecular entities in the ongoing quest for new and improved therapeutics.

References

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  • Bayoumi, A. H., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 633–645. Available at: [Link]

  • Steffens, J. J., & Müller, R. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances, 5(56), 45056–45071. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957. Available at: [Link]

  • L-4-Iodophenylglycine: Understanding its Purity and Manufacturer Advantages. (2025). Industry News. Available at: [Link]

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An In-Depth Technical Guide to (S)-2-Amino-2-(4-iodophenyl)acetic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 14, 2026 – As a cornerstone in the synthesis of novel therapeutics, the non-proteinogenic amino acid (S)-2-Amino-2-(4-iodophenyl)acetic acid (CAS No. 114811-48-2) has garnered significant attention from the scientific community.[1] This guide, tailored for researchers, scientists, and drug development professionals, offers a comprehensive overview of its synthesis, properties, and applications, underscoring its pivotal role in medicinal chemistry.

Compound Profile: Physicochemical and Structural Characteristics

(S)-2-Amino-2-(4-iodophenyl)acetic acid is a chiral α-amino acid distinguished by a p-iodophenyl substituent. This iodine atom is not merely a placeholder; it provides a reactive handle for further chemical modifications, such as cross-coupling reactions, and can influence the pharmacological profile of parent molecules.

PropertyValueSource
CAS Number 114811-48-2[1]
Molecular Formula C₈H₈INO₂[1]
Molecular Weight 277.06 g/mol [1]
Appearance Off-white to light yellow powderInferred from related compounds
Storage Conditions Sealed in dry, 2-8°C[1]
SMILES O=C(O)C1=CC=C(I)C=C1[1]

Synthesis and Enantioselective Control: Crafting the Chiral Core

The synthesis of enantiomerically pure α-amino acids is a critical challenge in pharmaceutical development. For (S)-2-Amino-2-(4-iodophenyl)acetic acid, several enantioselective strategies can be employed, often involving asymmetric catalysis to ensure the desired stereochemistry. One plausible and effective approach is the rhodium-catalyzed asymmetric addition of arylboronic acids to imines.[2]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis

This protocol is a representative, conceptual method based on established principles for the synthesis of related arylglycine derivatives.

Step 1: Imine Formation In a round-bottom flask, equimolar amounts of a suitable glyoxylate imine precursor and 4-iodoaniline are dissolved in an anhydrous solvent such as dichloromethane (DCM) or toluene. The mixture is stirred at room temperature, often with a dehydrating agent like magnesium sulfate, to drive the formation of the corresponding N-(4-iodophenyl)imino ester. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Step 2: Asymmetric Arylation To the vessel containing the in-situ generated imine, a rhodium precursor [e.g., Rh(acac)(C₂H₄)₂] and a chiral phosphoramidite ligand (e.g., (R,R)-N-Me-BIPAM) are added under an inert atmosphere (nitrogen or argon).[2] An arylboronic acid is then introduced, and the reaction mixture is heated. The chiral rhodium complex catalyzes the enantioselective addition of the aryl group to the imine, establishing the (S)-stereocenter.

Step 3: Hydrolysis and Purification Following the completion of the arylation, the resulting protected amino ester is hydrolyzed using aqueous acid or base to yield the crude (S)-2-Amino-2-(4-iodophenyl)acetic acid. Purification is typically achieved through recrystallization or column chromatography to afford the final product with high enantiomeric purity.

Causality in Synthesis: The choice of a chiral ligand is paramount as it dictates the stereochemical outcome of the reaction. The ligand creates a chiral environment around the rhodium center, which in turn controls the facial selectivity of the nucleophilic attack of the arylboronic acid on the imine. The p-iodo substituent is generally well-tolerated in such catalytic systems.

Synthesis_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Asymmetric Arylation cluster_step3 Step 3: Hydrolysis & Purification glyoxylate Glyoxylate Imine Precursor imine N-(4-iodophenyl) imino ester glyoxylate->imine Condensation iodoaniline 4-Iodoaniline iodoaniline->imine protected_aa Protected (S)-amino ester imine->protected_aa Rh-catalyzed Asymmetric Addition + Arylboronic Acid final_product (S)-2-Amino-2-(4-iodophenyl) acetic acid protected_aa->final_product Hydrolysis

Caption: Synthetic workflow for (S)-2-Amino-2-(4-iodophenyl)acetic acid.

Applications in Drug Discovery and Development

Non-proteinogenic amino acids like (S)-2-Amino-2-(4-iodophenyl)acetic acid are invaluable building blocks in medicinal chemistry. Their incorporation into peptide chains or small molecule scaffolds can impart unique pharmacological properties.

3.1. Peptide Synthesis and Modification:

The primary application of this amino acid is in solid-phase peptide synthesis (SPPS).[3][4] Its structure allows for the creation of peptides with modified backbones or side chains, which can lead to:

  • Enhanced Stability: The unnatural amino acid can confer resistance to enzymatic degradation, prolonging the half-life of peptide-based drugs.

  • Conformational Constraints: The bulky iodophenyl group can introduce specific turns or folds in the peptide structure, which can be crucial for receptor binding and selectivity.

  • Introduction of Labels: The iodine atom serves as an excellent site for the introduction of radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in radiolabeling and in vivo imaging studies, such as PET and SPECT scans.[5]

3.2. A Scaffold for Novel Therapeutics:

Beyond peptides, the phenylglycine core is a recognized pharmacophore. Phenylglycine derivatives have been investigated for their activity at various central nervous system targets, including metabotropic glutamate receptors.[6] The 4-iodo-substitution offers a versatile point for diversification, allowing chemists to explore structure-activity relationships (SAR) by introducing different functionalities through reactions like Suzuki or Sonogashira cross-coupling. This makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening.

Applications cluster_peptide Peptide Synthesis cluster_sm Small Molecule Synthesis main (S)-2-Amino-2-(4-iodophenyl)acetic acid stability Enhanced Stability main->stability conformation Conformational Constraints main->conformation radiolabeling Radiolabeling (PET, SPECT) main->radiolabeling sar Structure-Activity Relationship Studies main->sar cross_coupling Cross-Coupling Reactions sar->cross_coupling library Compound Library Synthesis cross_coupling->library

Caption: Key applications of (S)-2-Amino-2-(4-iodophenyl)acetic acid.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of (S)-2-Amino-2-(4-iodophenyl)acetic acid are crucial to ensure safety and maintain the integrity of the compound. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from closely related compounds such as 4-iodophenylacetic acid and other amino acid derivatives provide guidance.[7]

Hazard CategoryRecommendations
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[7]
Handling Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry and cool place (2-8°C).[1] Keep away from strong oxidizing agents.
First Aid (General) In case of skin contact, wash with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move to fresh air.[7]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Trustworthiness in Practice: The self-validating nature of any protocol involving this compound relies on rigorous analytical chemistry. Purity and enantiomeric excess should be confirmed at each stage of a synthesis using techniques such as NMR, HPLC, and mass spectrometry. When used in peptide synthesis, sequencing and purity analysis of the final peptide are mandatory to validate its incorporation.

Conclusion

(S)-2-Amino-2-(4-iodophenyl)acetic acid is a specialized yet highly valuable building block for the modern medicinal chemist. Its unique combination of a chiral amino acid core and a functionalizable aryl iodide moiety provides a powerful tool for the design and synthesis of novel peptides and small molecules with therapeutic potential. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in the advancement of drug discovery.

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The Evolving Landscape of Iodinated Phenylalanine Analogs: A Technical Guide to Biological Activity and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Halogenation

To the dedicated researchers, scientists, and drug development professionals who are shaping the future of medicine, this guide offers an in-depth exploration into the multifaceted world of iodinated phenylalanine analogs. The introduction of an iodine atom onto the phenyl ring of phenylalanine is not a mere structural modification; it is a gateway to a vast array of biological activities and novel therapeutic strategies. This document moves beyond a superficial overview, providing a technical narrative grounded in scientific evidence and practical application. We will delve into the causality behind experimental choices, present self-validating protocols, and anchor our claims in authoritative references. Our goal is to equip you with the knowledge to not only understand but also to innovate within this exciting field.

The Strategic Advantage of Iodination: Unlocking Novel Biological Properties

The incorporation of iodine into the phenylalanine scaffold imparts unique physicochemical properties that can be leveraged for various biological applications.[1][2] The iodine atom, being large and lipophilic, can significantly alter the analog's interaction with biological targets.[1] Furthermore, the carbon-iodine bond provides a reactive handle for further chemical modifications, including radiolabeling, which is crucial for diagnostic and therapeutic applications.[1][3]

The position of the iodine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is a critical determinant of biological activity. For instance, 2-iodo-L-phenylalanine (2-I-Phe) has been shown to exhibit markedly improved affinity and selectivity for the L-type amino acid transporter 1 (LAT1) compared to the parent amino acid.[4] Conversely, 3-iodo-L-phenylalanine (3-I-Phe) demonstrates increased affinity for both LAT1 and LAT2.[4] This differential affinity is a key consideration in the design of targeted drug delivery systems.

A Versatile Building Block in Peptide Therapeutics

4-Iodo-L-phenylalanine has emerged as a valuable unnatural amino acid in solid-phase peptide synthesis (SPPS).[1] Its incorporation into peptide sequences allows for the creation of therapeutics with enhanced properties such as improved stability, targeted delivery, and novel binding affinities.[1] The iodine atom can also serve as a precursor for radiolabeling, enabling the development of peptide-based imaging agents for molecular diagnostics.[1]

Mechanism of Action: The Critical Role of Amino Acid Transporters

A fundamental aspect of the biological activity of iodinated phenylalanine analogs is their interaction with amino acid transporters. Malignant tumors, particularly gliomas, exhibit an increased rate of protein metabolism and upregulate amino acid transporters, such as LAT1 and ASC.[5][6] This metabolic reprogramming provides a "Trojan horse" strategy for delivering diagnostic and therapeutic agents into cancer cells.

Differential Affinity for LAT1 and LAT2

As illustrated in the diagram below, different iodinated phenylalanine isomers exhibit distinct affinities for LAT1 and LAT2. This selectivity is paramount for designing tumor-specific agents.

LAT_Selectivity cluster_analogs Iodinated Phenylalanine Analogs cluster_transporters Amino Acid Transporters Phe L-Phenylalanine LAT1 LAT1 Phe->LAT1 Substrate LAT2 LAT2 Phe->LAT2 Substrate Two_I_Phe 2-Iodo-L-phenylalanine Two_I_Phe->LAT1 High Affinity & Selectivity Three_I_Phe 3-Iodo-L-phenylalanine Three_I_Phe->LAT1 Increased Affinity Three_I_Phe->LAT2 Increased Affinity Four_I_Phe 4-Iodo-L-phenylalanine Four_I_Phe->LAT1 Comparable to Phe Four_I_Phe->LAT2 Higher Affinity than Phe caption Differential affinity of iodinated phenylalanine analogs for LAT1 and LAT2.

Caption: Differential affinity of iodinated phenylalanine analogs for LAT1 and LAT2.

Applications in Medical Imaging: Visualizing the Invisible

The ability to radiolabel iodinated phenylalanine analogs has revolutionized medical imaging, particularly in the diagnosis and monitoring of brain tumors.[5] Radioiodinated analogs, such as p-[¹²³I]iodo-L-phenylalanine ([¹²³I]IPA) and p-[¹²⁴I]iodo-L-phenylalanine, are actively transported across the blood-brain barrier and accumulate in gliomas, enabling their visualization using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), respectively.[5][7]

PET Imaging with [¹²⁴I]iodo-L-phenylalanine

PET imaging with radioiodinated amino acids offers superior image quality compared to SPECT.[5] The use of ¹²⁴I, a positron-emitting isotope with a half-life of 4.2 days, allows for detailed pharmacokinetic studies.[8]

IsotopeHalf-lifeDecay ModeImaging ModalityKey Advantage
¹²³I 13.2 hoursElectron CaptureSPECTWidely available for clinical SPECT imaging.[7]
¹²⁴I 4.2 daysPositron EmissionPETLonger half-life suitable for pharmacokinetic studies.[7][8]
¹²⁵I 59.4 daysElectron CapturePreclinicalUsed in research for studying pharmacokinetics and biodistribution.[7]
¹³¹I 8.02 daysBeta & GammaSPECT/TherapyTheranostic isotope for both imaging and therapy.[7]

Therapeutic Strategies: From Targeted Radiotherapy to Neutron Capture

The accumulation of iodinated phenylalanine analogs in tumor cells opens up avenues for targeted therapeutic interventions.

Endoradiotherapy with [¹³¹I]iodo-L-phenylalanine

4-L-[¹³¹I]iodo-phenylalanine ([¹³¹I]IPA) is a promising agent for the systemic endoradiotherapy of recurrent high-grade gliomas.[9] The cytotoxic beta particles emitted by ¹³¹I deliver a localized radiation dose to the tumor cells.[9] Clinical studies have shown that [¹³¹I]IPA in combination with external beam radiation therapy is well-tolerated and can lead to stable disease in a significant portion of patients with recurrent glioblastoma.[10][11]

Boron Neutron Capture Therapy (BNCT)

Iodophenyl-conjugated closo-dodecaborates are being investigated as novel boron carriers for Boron Neutron Capture Therapy (BNCT).[12] BNCT is a noninvasive radiotherapy that utilizes the nuclear reaction between boron-10 (¹⁰B) and thermal neutrons to selectively destroy cancer cells.[12][13] While 4-borono-L-phenylalanine (BPA) is the current clinical standard, novel carriers like boron-conjugated 4-iodophenylbutanamide (BC-IP) are being developed to improve properties such as water solubility and tumor retention.[12]

BNCT_Workflow cluster_delivery Boron Delivery cluster_accumulation Tumor Targeting cluster_irradiation Neutron Irradiation cluster_reaction Nuclear Reaction & Cell Death A Administration of ¹⁰B-enriched Iodinated Phenylalanine Analog B Selective uptake by tumor cells via amino acid transporters A->B C Irradiation with thermal neutrons B->C D ¹⁰B(n,α)⁷Li reaction releases high-energy particles C->D E Localized cell death of tumor cells D->E caption Workflow of Boron Neutron Capture Therapy (BNCT).

Caption: Workflow of Boron Neutron Capture Therapy (BNCT).

Synthesis and Experimental Protocols

The successful application of iodinated phenylalanine analogs hinges on robust and efficient synthetic methodologies.

*5.1. Synthesis of 4-[I]iodophenylalanine

A common method for the synthesis of no-carrier-added 4-[*I]iodophenylalanine involves the radioiodination of a tin precursor.[14]

Protocol: Two-Step Synthesis of 4-[¹²⁵I]Iodo-L-phenylalanine [14]

  • Radioiodination:

    • To a solution of the N-Boc-4-(tributylstannyl)-L-phenylalanine methyl ester precursor in ethanol, add Na[¹²⁵I] and an oxidizing agent (e.g., chloramine-T).

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 15 minutes).

    • Quench the reaction with a reducing agent (e.g., sodium metabisulfite).

  • Deprotection:

    • Hydrolyze the ester and remove the N-Boc protecting group under acidic or basic conditions. Note: Alkaline hydrolysis of a methyl ester carries a potential for epimerization at the chiral center.[14]

  • Purification:

    • Purify the final product using High-Performance Liquid Chromatography (HPLC).

In Vitro Uptake Assay

Evaluating the uptake of radiolabeled analogs in cancer cell lines is a crucial step in their preclinical assessment.

Protocol: [¹²⁵I]I-Phe Uptake in MCF-7 Breast Cancer Cells [14]

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media until they reach the desired confluency.

  • Uptake Experiment:

    • Incubate the cells with a known concentration of [¹²⁵I]I-Phe for various time points (e.g., 5, 15, 30, 60 minutes).

    • For competitive inhibition studies, co-incubate with unlabeled phenylalanine or 4-I-Phe.[14]

  • Cell Lysis and Counting:

    • Wash the cells to remove unbound radiotracer.

    • Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of uptake relative to the total input dose.

    • Determine IC₅₀ values for competitive inhibitors.

Future Directions and Concluding Remarks

The field of iodinated phenylalanine analogs is poised for significant advancements. The development of novel analogs with enhanced tumor selectivity and improved pharmacokinetic profiles remains a key area of research. Furthermore, the combination of these agents with other therapeutic modalities, such as immunotherapy, holds immense promise for the future of cancer treatment.

This guide has provided a comprehensive technical overview of the biological activity of iodinated phenylalanine analogs, from their fundamental properties to their clinical applications. It is our hope that this information will serve as a valuable resource for your research and development endeavors, ultimately contributing to the creation of next-generation diagnostics and therapeutics.

References

  • Reddy, S., et al. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC - NIH. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. PharmaCompass. [Link]

  • Guhlke, S., et al. (2000). PET Imaging With p-[I-124]iodo-l-phenylalanine as a New Tool for Diagnosis and Postoperative Control in Patients With Glioma. ResearchGate. [Link]

  • Kimura, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). NIH. [Link]

  • de Jong, M., et al. (2006). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. [Link]

  • Krasnoperov, V., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH. [Link]

  • Miyabe, J., et al. (2023). Evaluation of the Effectiveness of Boron Neutron Capture Therapy with Iodophenyl-Conjugated closo-Dodecaborate on a Rat Brain Tumor Model. PMC - NIH. [Link]

  • Samnick, S., et al. (2011). IMPACT OF FET-PET IMAGING IN SURVEILLANCE OF THERANOSTIC TREATMENT WITH 4-L-[131I]IODO-PHENYLALANINE ([131I]IPA) IN RELAPSED GLIOBLASTOMA PATIENTS. PMC - NIH. [Link]

  • Broman, M., et al. (2004). Action and efficacy of p-[131I]iodo-L-phenylalanine on primary human glioma cell cultures and rats with C6-gliomas. PubMed. [Link]

  • The role of radiolabeling in BNCT tracers for enhanced dosimetry and treatment planning. (2023). PMC - NIH. [Link]

  • Mairani, A., et al. (2024). Results from a phase I study of 4-l-[131I]iodo-phenylalanine ([131I]IPA) with external radiation therapy in patients with recurrent glioblastoma (IPAX-1). PubMed Central. [Link]

  • Zhuravlev, F., et al. (2021). Iodine-124 as a Label for Pharmacological PET Imaging. Molecular Pharmaceutics. [Link]

  • Jager, P. L., et al. (2001). Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology. Journal of Nuclear Medicine. [Link]

  • Mairani, A., et al. (2024). Results from a phase I study of 4- l-[131I]iodo-phenylalanine ([ 131 I]IPA) with external radiation therapy in patients with recurrent glioblastoma (IPAX-1). PubMed. [Link]

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A Technical Guide to the Synthesis, Characterization, and Application of 2-Amino-2-(4-iodophenyl)acetic Acid: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-2-(4-iodophenyl)acetic acid, a non-proteinogenic amino acid of significant interest to the pharmaceutical and chemical biology sectors. In the absence of a formal discovery narrative, this document serves as a practical guide for researchers, detailing a robust and accessible synthetic pathway, a thorough characterization protocol, and an exploration of its potential applications. The strategic incorporation of an iodine atom onto the phenyl ring offers unique opportunities for chemical modification and imparts properties that are highly valuable in the development of novel therapeutics, including radiopharmaceuticals and peptides with enhanced pharmacokinetic profiles. This guide is designed to empower researchers and drug development professionals with the foundational knowledge required to leverage this versatile molecule in their work.

Introduction: The Strategic Value of Non-Natural Amino Acids in Therapeutic Design

The twenty proteinogenic amino acids provide the fundamental alphabet for an immense diversity of protein structures and functions. However, the expansion of this alphabet through the inclusion of non-natural amino acids (UAAs) has emerged as a powerful strategy in modern drug discovery.[1] The incorporation of UAAs into peptides and other molecular scaffolds can confer a range of advantageous properties, including enhanced stability against enzymatic degradation, improved potency, and novel functionalities.[2][3]

This compound is a particularly compelling UAA due to the presence of the iodine atom. This halogen serves not only as a sterically bulky group that can influence molecular conformation but also as a versatile chemical handle. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, enabling further elaboration of the molecule. Furthermore, the iodine atom itself can be substituted with radioisotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I, making this amino acid a valuable precursor for the development of radiolabeled compounds for diagnostic imaging (SPECT) and targeted radionuclide therapy.[4] This guide will provide a detailed methodology for the synthesis and characterization of this compound, positioning it as a readily accessible tool for innovative therapeutic design.

Synthesis of this compound

While various methods exist for the synthesis of α-amino acids, the Strecker synthesis remains a highly effective and straightforward approach, particularly for novel structures.[5] It is a one-pot, three-component reaction that combines an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[6][7] This method was chosen for its reliability and the ready availability of the starting materials.

Synthesis of the Precursor: 4-Iodobenzaldehyde

The starting point for the synthesis is 4-iodobenzaldehyde. This can be prepared from p-bromobenzaldehyde via a Finkelstein-type reaction.

Experimental Protocol: Synthesis of 4-Iodobenzaldehyde

  • Reaction Setup: In a 500 mL three-neck flask, combine p-bromobenzaldehyde (10.0 g, 54 mmol), potassium iodide (81.1 g, 488 mmol), and copper(I) iodide (31.7 g, 166 mmol).

  • Solvent Addition: Add 150 mL of freshly distilled 1,3-dimethyl-2-imidazolidinone (DMI).

  • Inert Atmosphere: Purge the flask with nitrogen gas.

  • Reaction Conditions: Heat the mixture to 200°C with vigorous stirring for 6 hours.

  • Workup: After cooling to room temperature, add brine and ice to the reaction mixture. Place the flask in an ice bath for several hours to precipitate inorganic salts.

  • Extraction: Remove the salts by filtration. Extract the filtrate with diethyl ether. Combine the organic extracts and wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-iodobenzaldehyde.[8]

Strecker Synthesis of this compound

With the aldehyde precursor in hand, the core amino acid synthesis can proceed.

Experimental Protocol: Strecker Synthesis

  • Imine Formation: In a sealed reaction vessel, dissolve 4-iodobenzaldehyde (10 g, 43.1 mmol) in methanol (100 mL). Add ammonium chloride (2.55 g, 47.4 mmol) and a 30% aqueous ammonia solution (15 mL). Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.

  • Cyanide Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of sodium cyanide (2.33 g, 47.4 mmol) in water (20 mL) dropwise over 30 minutes. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Aminonitrile Formation: Allow the reaction to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion, carefully add concentrated hydrochloric acid (100 mL) to the reaction mixture. Heat the mixture at reflux (approximately 100°C) for 12 hours to hydrolyze the nitrile group.[5]

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the acidic solution. Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to obtain pure this compound.

Synthesis Workflow and Mechanism

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_strecker Strecker Synthesis cluster_characterization Characterization p_bromo p-Bromobenzaldehyde reagents_1 KI, CuI, DMI p_bromo->reagents_1 iodobenzaldehyde 4-Iodobenzaldehyde reagents_1->iodobenzaldehyde reagents_2 1. NH4Cl, NH3 2. NaCN iodobenzaldehyde->reagents_2 aminonitrile α-Aminonitrile Intermediate reagents_2->aminonitrile reagents_3 Conc. HCl, Heat aminonitrile->reagents_3 final_product This compound reagents_3->final_product nmr NMR final_product->nmr Verify Structure ms Mass Spec final_product->ms Confirm Mass ftir FTIR final_product->ftir Identify Functional Groups

Synthesis and Characterization Workflow

The mechanism of the Strecker synthesis involves the initial formation of an iminium ion from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile. The resulting α-aminonitrile is subsequently hydrolyzed under acidic conditions.[7]

Strecker_Mechanism cluster_step1 cluster_step2 cluster_step3 aldehyde 4-Iodobenzaldehyde + NH3 carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine -H2O iminium Iminium Ion carbinolamine->iminium aminonitrile α-Aminonitrile iminium->aminonitrile cyanide CN- cyanide->aminonitrile hydrolysis H3O+, Heat aminonitrile->hydrolysis amino_acid This compound hydrolysis->amino_acid

Mechanism of the Strecker Synthesis

Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the aromatic and alpha-hydrogen protons, while ¹³C NMR will identify all unique carbon atoms in the molecule. The chemical shifts and splitting patterns will be indicative of the final structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern will be particularly informative, as iodine is monoisotopic (¹²⁷I), which simplifies the spectrum compared to compounds containing chlorine or bromine.[9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy will identify the key functional groups. Characteristic absorption bands for the amino group (N-H stretch), the carboxylic acid (O-H and C=O stretches), and the aromatic ring will be present.[11][12]

Table 1: Expected Analytical Data for this compound

Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ)Aromatic protons (doublets, ~7.0-8.0 ppm), Alpha-hydrogen (singlet, ~4.0-4.5 ppm), NH₂ and COOH protons (broad singlets, variable)
¹³C NMR Chemical Shift (δ)Carboxyl carbon (~170-180 ppm), Aromatic carbons (~110-140 ppm), Alpha-carbon (~55-65 ppm)
Mass Spec (ESI+) [M+H]⁺Calculated m/z: 277.97
FTIR Wavenumber (cm⁻¹)~3000-3300 (N-H stretch), ~2500-3300 (O-H stretch, broad), ~1700-1725 (C=O stretch), ~1500-1600 (Aromatic C=C)

Potential Applications in Drug Development

The unique structure of this compound makes it a highly valuable building block for various applications in therapeutic development.

Radiopharmaceutical Development

The presence of an iodine atom is a key feature for radiolabeling. The non-radioactive compound can be synthesized and characterized, and then the iodine can be exchanged with a radioactive isotope.

  • Diagnostic Imaging: Incorporation of Iodine-123 (a gamma emitter) would yield a tracer suitable for Single Photon Emission Computed Tomography (SPECT) imaging. This could be used to track the biodistribution of peptides or small molecules containing this amino acid.

  • Targeted Radionuclide Therapy: Iodine-131 is a beta-emitter and is used for therapeutic applications.[4] Conjugating a molecule containing ¹³¹I-labeled this compound to a tumor-targeting ligand could enable the targeted delivery of radiation to cancer cells.

Furthermore, iodophenyl moieties have been shown to act as albumin-binding motifs.[13] The incorporation of this amino acid could extend the plasma half-life of a therapeutic agent, leading to improved tumor uptake and retention.

Peptide Synthesis and Medicinal Chemistry

As a non-natural amino acid, it can be incorporated into peptide sequences using solid-phase peptide synthesis (SPPS).[2] This can lead to the development of novel peptide therapeutics with enhanced properties:

  • Improved Stability: The bulky iodophenyl side chain can provide steric hindrance, protecting the peptide backbone from proteolytic degradation.[3]

  • Enhanced Binding Affinity: The aromatic ring can participate in π-stacking interactions with biological targets, potentially increasing binding affinity and potency.

  • Chemical Handle for Conjugation: The carbon-iodine bond can be used in post-synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to attach other functional molecules like fluorophores, chelating agents, or cytotoxic drugs.

Conclusion

This compound represents a strategically designed building block with significant potential for advancing drug discovery. This guide has outlined a practical and efficient synthetic route via the Strecker synthesis, a comprehensive characterization strategy, and a compelling rationale for its application in the development of next-generation therapeutics. By providing this foundational knowledge, we aim to facilitate the adoption of this versatile compound by researchers and scientists dedicated to creating innovative solutions for unmet medical needs.

References

  • Strecker amino acid synthesis - Grokipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Strecker Synthesis. (n.d.). NROChemistry. Retrieved January 10, 2026, from [Link]

  • Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. (2020, October 27). YouTube. Retrieved January 10, 2026, from [Link]

  • Infrared Spectroscopy of Amino Acid Side Chains. (2016, March 8). Undergraduate Science Journals. Retrieved January 10, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • Gabriel Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved January 10, 2026, from [Link]

  • The Role of Non-Natural Amino Acids in Modern Peptide Therapeutics. (n.d.). Retrieved January 10, 2026, from [Link]

  • FT-IR spectra of amino acids studied in the present work. Each panel... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • The synthesis of peptides and proteins containing non-natural amino acids. (n.d.). The Homepage of The Sanderson Group, Durham University. Retrieved January 10, 2026, from [Link]

  • Hydration of amino acids: FTIR spectra and molecular dynamics studies. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • What are the synthesis methods and practical applications of 4-Iodobenzaldehyde? (n.d.). FAQ. Retrieved January 10, 2026, from [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022, April 21). ResearchGate. Retrieved January 10, 2026, from [Link]

  • 4-Aminophenylacetic acid | C8H9NO2 | CID 14533. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PMC - PubMed Central. Retrieved January 10, 2026, from [Link]

  • MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. (2024, June 5). YouTube. Retrieved January 10, 2026, from [Link]

  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021, February 8). PMC - NIH. Retrieved January 10, 2026, from [Link]

  • What is Gabriel Phthalimide Synthesis Reaction? (n.d.). BYJU'S. Retrieved January 10, 2026, from [Link]

  • Cas 15164-44-0,4-IODOBENZALDEHYDE. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications. (2025, June 10). PubMed. Retrieved January 10, 2026, from [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-2-(4-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 2-Amino-2-(4-iodophenyl)acetic acid, a non-proteinogenic α-amino acid. As an analogue of phenylglycine, this compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development.[1][2] Unambiguous structural confirmation and purity assessment are paramount for its application in synthesis and biological screening. This document details the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section presents detailed methodologies, predicted data based on established principles, expert interpretation, and the causality behind the spectral features. This guide is intended to serve as an essential resource for scientists requiring a deep understanding of this molecule's analytical profile.

Introduction: The Molecular Profile

This compound belongs to the class of aromatic amino acids. Its structure consists of a central α-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-iodophenyl substituent. The presence of the heavy iodine atom and the combination of acidic and basic functional groups impart unique chemical and spectroscopic properties. Understanding these properties is crucial for its use as a building block in organic synthesis or as a scaffold in the design of novel therapeutic agents.[3]

The following guide will systematically deconstruct the spectroscopic signature of this molecule, providing a foundational dataset for researchers.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ allows for the observation of exchangeable protons (NH₂ and COOH), whereas D₂O will exchange these protons for deuterium, causing their signals to disappear.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its chemical shift to 0.00 ppm.[4]

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methine (α-proton), and exchangeable protons. The 4-iodophenyl group creates a symmetrical substitution pattern on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Causality of Chemical Shift
H₂'/H₆' (ortho to CH) ~7.4 - 7.6 Doublet (d) 2H Deshielded by the proximity to the electron-withdrawing amino acid group.
H₃'/H₅' (ortho to I) ~7.7 - 7.9 Doublet (d) 2H Deshielded due to the inductive effect and magnetic anisotropy of the iodine atom.
α-H ~5.0 - 5.3 Singlet (s) 1H Located between two electron-withdrawing groups (COOH and Phenyl).[5]
NH₂ ~8.0 - 9.0 (in DMSO) Broad Singlet (br s) 2H Exchangeable protons, chemical shift is solvent and concentration-dependent.

| COOH | >10.0 (in DMSO) | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, signal is often very broad.[5] |

Expert Interpretation: The aromatic region is expected to exhibit a classic AA'BB' system, appearing as two distinct doublets due to the para-substitution. The protons ortho to the iodine (H₃'/H₅') are predicted to be further downfield than those ortho to the amino acid moiety (H₂'/H₆') because of iodine's deshielding effect.[6] The α-proton appears as a sharp singlet, shifted significantly downfield due to the adjacent electronegative amino and carboxyl functionalities, as well as the aromatic ring. In a D₂O solvent, the NH₂ and COOH signals would vanish, confirming their identity as exchangeable protons.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Carbon Assignment Predicted Chemical Shift (δ, ppm) Causality of Chemical Shift
C=O (Carboxyl) ~170 - 175 Highly deshielded due to the double bond to two oxygen atoms.[7][8]
C₁' (ipso-C attached to CH) ~138 - 142 Aromatic carbon attached to a substituent.
C₂'/C₆' (ortho to CH) ~128 - 130 Standard aromatic carbon chemical shift.
C₃'/C₅' (ortho to I) ~137 - 139 Deshielded relative to benzene due to the electronegativity of iodine.
C₄' (ipso-C attached to I) ~95 - 100 The "heavy atom effect" of iodine causes significant shielding, shifting this carbon upfield.

| Cα (Methine) | ~55 - 60 | Aliphatic carbon shifted downfield by adjacent N and COOH groups. |

Expert Interpretation: The carbonyl carbon (C=O) is the most deshielded, appearing far downfield as is characteristic for carboxylic acids.[7][8] The most notable feature in the aromatic region is the signal for the carbon directly attached to the iodine atom (C₄'). Due to the "heavy atom effect," this carbon is expected to be significantly shielded (shifted upfield) to a value below 100 ppm, which is a powerful diagnostic marker for iodo-substituted aromatic rings. The remaining aromatic carbons appear in the expected range of 128-142 ppm, and the α-carbon's chemical shift is typical for an amino acid.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: FTIR Spectrum Acquisition
  • Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR).

    • KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty sample holder (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

IR Spectral Data & Interpretation

The IR spectrum of this compound will display characteristic absorptions for its amino, carboxylic acid, and aromatic functionalities. In the solid state, amino acids typically exist as zwitterions, which influences the position of the N-H and C=O stretching bands.

Table 3: Predicted IR Absorption Bands and Vibrational Assignments

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Rationale for Assignment
3200 - 2500 O-H Stretch / N-H⁺ Stretch Carboxylic Acid & Ammonium Broad, Strong Very broad absorption due to hydrogen bonding and the overlapping stretches of the zwitterionic form.[9]
~3030 C-H Stretch Aromatic Medium Characteristic C-H stretching for sp² hybridized carbons of the phenyl ring.
~1660-1610 N-H⁺ Bend (Asymmetric) Ammonium Strong Bending vibration of the protonated amine group is a hallmark of amino acids.[10]
~1610-1580 C=O Stretch (Asymmetric) Carboxylate (COO⁻) Strong The asymmetric stretch of the carboxylate anion, typical for zwitterionic amino acids.[9][11]
~1520-1480 C=C Stretch Aromatic Ring Medium Skeletal vibrations of the benzene ring.
~1410 C=O Stretch (Symmetric) Carboxylate (COO⁻) Medium The symmetric stretch of the carboxylate anion.
~820 C-H Bend (out-of-plane) 1,4-disubstituted Aromatic Strong Strong band indicative of para-substitution on a benzene ring.

| ~500 | C-I Stretch | Carbon-Iodine Bond | Medium | Located in the far-infrared/fingerprint region. |

Expert Interpretation: The most diagnostic feature of the IR spectrum will be the broad, intense absorption band in the 3200-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded ammonium (N-H⁺) and hydroxyl (O-H) groups in the zwitterionic structure.[9] Instead of a sharp C=O stretch around 1700 cm⁻¹ for a simple carboxylic acid, strong bands corresponding to the asymmetric (~1600 cm⁻¹) and symmetric (~1410 cm⁻¹) stretches of the carboxylate anion (COO⁻) are expected.[11] The strong out-of-plane C-H bending vibration around 820 cm⁻¹ provides clear evidence for the 1,4-disubstitution pattern of the phenyl ring.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as methanol/water (50:50) with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • HRMS: If using a high-resolution instrument (e.g., Orbitrap or TOF), determine the exact mass to confirm the elemental composition.

  • MS/MS Scan: Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

High-Resolution MS (HRMS) Data

The elemental composition provides the ultimate confirmation of the chemical formula.

  • Molecular Formula: C₈H₈INO₂

  • Monoisotopic Mass: 276.9596 g/mol

  • Predicted [M+H]⁺: 277.9674 m/z

  • Predicted [M-H]⁻: 275.9529 m/z

MS/MS Fragmentation & Interpretation

The fragmentation of amino acids under ESI-MS/MS conditions is well-characterized and highly diagnostic.[13][14]

Table 4: Predicted Major Fragment Ions from [M+H]⁺ in ESI-MS/MS

m/z Proposed Fragment Neutral Loss Interpretation
278.0 [C₈H₉INO₂]⁺ - Protonated Molecule ([M+H]⁺)
261.0 [C₈H₇IO₂]⁺ NH₃ (17 Da) Loss of ammonia from the protonated amine.
232.0 [C₈H₉IN]⁺ HCOOH (46 Da) Characteristic loss of formic acid from the carboxylic acid group.[15]
204.0 [C₇H₅I]⁺ CH₂O₂ + NH₃ (63 Da) Subsequent loss from the m/z 261 fragment or direct fragmentation.

| 106.1 | [C₇H₈N]⁺ | I + COOH (172 Da) | Loss of iodine and the carboxyl group, forming a benzylamine-type fragment. |

Expert Interpretation: Upon CID, the protonated molecule ([M+H]⁺ at m/z 278) is expected to undergo several characteristic fragmentations. The most common and diagnostic fragmentation pathway for α-amino acids is the neutral loss of formic acid (46 Da), which would yield a fragment at m/z 232.[15][16] Another common pathway is the loss of ammonia (17 Da), resulting in a fragment at m/z 261. Further fragmentation can lead to the iodophenyl cation or other smaller fragments, confirming the connectivity of the molecule. The fragmentation pattern provides a clear fingerprint that validates the structure.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 278.0 Frag1 [M+H - NH₃]⁺ m/z = 261.0 M_H->Frag1 - NH₃ Frag2 [M+H - HCOOH]⁺ m/z = 232.0 M_H->Frag2 - HCOOH Frag3 [C₇H₅I]⁺ m/z = 204.0 Frag1->Frag3 - CO

Sources

A Senior Application Scientist's Guide to the Solubility of 2-Amino-2-(4-iodophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of the novel amino acid derivative, 2-Amino-2-(4-iodophenyl)acetic acid. Given the absence of extensive public data on this specific molecule, this document emphasizes the foundational principles of amino acid solubility, provides detailed experimental protocols for its determination, and leverages data from structural analogs to predict its behavior in various solvent systems.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a novel compound like this compound, a thorough understanding of its solubility profile is a prerequisite for formulation development, pharmacokinetic studies, and ultimately, clinical success. This guide will walk you through the theoretical considerations and practical methodologies for characterizing the solubility of this compound.

Molecular Structure and Predicted Physicochemical Properties

This compound is a non-proteinogenic amino acid. Its structure, featuring a phenyl ring substituted with an iodine atom, alongside the characteristic amino and carboxylic acid groups, dictates its solubility behavior.

  • Hydrophilic and Hydrophobic Moieties: The amino and carboxylic acid groups are polar and capable of hydrogen bonding, contributing to aqueous solubility. Conversely, the 4-iodophenyl group is large and hydrophobic, which will tend to decrease water solubility.

  • Zwitterionic Nature: Like other amino acids, this compound will exist as a zwitterion in aqueous solutions over a certain pH range, carrying both a positive (on the amino group) and a negative (on the carboxyl group) charge. This dipolar nature is key to its solubility in polar solvents.

  • Impact of the Iodine Substituent: The iodine atom is large and polarizable, which can lead to stronger van der Waals interactions and potentially influence crystal lattice energy, thereby affecting solubility. The electronic effects of the iodine substituent on the phenyl ring can also subtly alter the pKa values of the amino and carboxyl groups compared to its non-iodinated analog, phenylglycine.

Predicted Physicochemical Parameters

While experimental data for this compound is scarce, we can infer some properties from its structural analog, phenylglycine, and other halogenated derivatives.

ParameterPhenylglycine (Analog)This compound (Prediction)Rationale for Prediction
LogP -2.07[1]> -2.07The large, hydrophobic iodine atom will increase the lipophilicity of the molecule.
pKa (Carboxyl) ~2.2[2][3]~2.0 - 2.4The electron-withdrawing nature of the iodophenyl group may slightly increase the acidity of the carboxylic acid.
pKa (Amino) ~9.2[2][3]~8.8 - 9.6The inductive effect of the iodophenyl group might slightly decrease the basicity of the amino group.
Isoelectric Point (pI) ~5.7~5.4 - 6.0The pI is the average of the pKa values of the carboxyl and amino groups.[4][5][6] The predicted shifts in pKa values would result in a pI in this range.

The Critical Role of pH in Aqueous Solubility

The solubility of amino acids is highly dependent on the pH of the aqueous medium. The minimum solubility is observed at the isoelectric point (pI), where the net charge of the molecule is zero, minimizing its interaction with polar water molecules.

  • At pH < pI: The carboxyl group is protonated (neutral), while the amino group is protonated (positive charge). The net positive charge enhances solubility in aqueous media.

  • At pH > pI: The amino group is deprotonated (neutral), while the carboxyl group is deprotonated (negative charge). The net negative charge also increases solubility.

The following diagram illustrates the expected pH-dependent solubility profile of this compound.

G cluster_0 Predicted pH-Solubility Profile Low_pH Low pH (<< pI) High Solubility (Cationic Form) pI Isoelectric Point (pI) Minimum Solubility (Zwitterionic Form) Low_pH->pI Increasing pH High_pH High pH (>> pI) High Solubility (Anionic Form) pI->High_pH Increasing pH

Caption: Predicted pH-solubility profile for this compound.

Solubility in Organic and Mixed Solvent Systems

The solubility of this compound in organic solvents will be governed by the principle of "like dissolves like".

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and carboxyl groups, and their hydrocarbon portions can interact with the iodophenyl ring. Therefore, moderate solubility is expected. For many amino acids, solubility in alcohol-water mixtures is lower than in pure water.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are good hydrogen bond acceptors and can solvate the zwitterionic form of the amino acid, likely leading to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar amino and carboxyl groups, very low solubility is expected in these solvents.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method .[8] This protocol ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved compound.

Materials and Equipment
  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Incubator shaker capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for quantification

  • Analytical balance, vials, pipettes, and other standard laboratory glassware

Step-by-Step Protocol
  • Preparation:

    • Prepare the desired solvent systems. For aqueous solutions, prepare buffers at various pH values (e.g., pH 2, 4, 7.4, 9).

    • Accurately weigh an excess amount of this compound into vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Equilibration:

    • Add a known volume of the chosen solvent to each vial.

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).

  • Sample Separation and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by filtration of the supernatant through a syringe filter. This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

The following diagram outlines the experimental workflow for the shake-flask method.

G A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temperature (24-72h) A->B Equilibration C 3. Separate Solid/Liquid (Centrifuge/Filter) B->C Phase Separation D 4. Quantify Concentration of Supernatant (HPLC) C->D Analysis

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

The determined solubility values should be tabulated for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventpHSolubility (mg/mL)Solubility (mM)
Water2.0> 10> 36.1
Water5.7 (pI)< 0.5< 1.8
Water7.42.59.0
Water9.0> 15> 54.1
Ethanol-~ 1.0~ 3.6
Methanol-~ 1.5~ 5.4
DMSO-> 50> 180.5

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Conclusion

This guide provides a robust framework for approaching the solubility characterization of this compound. By understanding its molecular structure, the influence of pH, and by employing a rigorous experimental protocol like the shake-flask method, researchers can generate the high-quality data necessary to advance the development of this compound. The principles and methodologies outlined herein are fundamental to pharmaceutical sciences and will enable a comprehensive understanding of this novel molecule's behavior in solution.

References

  • Solubility of Things. (n.d.). Phenylglycine. Retrieved January 14, 2026, from [Link]

  • Sun, H., et al. (2016). Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. ResearchGate. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Phenylglycine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Szolláth, R., et al. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Chakraborty, S., et al. (2020). Thermodynamics of Solute–Solvent Interactions and Solubility of Some Amino Acids in Aqueous Sodium Iodide Solutions at T = 298.15 K. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Ghosh, S., et al. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved January 14, 2026, from [Link]

  • Khan Academy. (n.d.). Isoelectric point and zwitterions. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 25.3: Isoelectric Points and Electrophoresis. Retrieved January 14, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, October 25). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • A2 Level Chemistry. (2024, January 21). Amino Acids & Isoelectric Point [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved January 14, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of 2-Amino-2-(4-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-Amino-2-(4-iodophenyl)acetic acid, a critical parameter for its handling, storage, and application in pharmaceutical development. While specific experimental data for this compound is not widely published, this document outlines the definitive methodologies, theoretical underpinnings, and expected outcomes for its thermal analysis. We present detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the scientific rationale behind the experimental design, and provide illustrative data to guide researchers in their own investigations. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust thermal stability profile for this and similar novel amino acid derivatives.

Introduction: The Criticality of Thermal Stability in Drug Development

This compound is a substituted amino acid of significant interest in medicinal chemistry and pharmaceutical sciences. As with any active pharmaceutical ingredient (API), a thorough understanding of its thermal stability is paramount. Thermal decomposition is a critical degradation pathway that can lead to loss of potency, formation of potentially toxic impurities, and changes in physical properties. Stability testing is therefore a cornerstone of API characterization, providing essential data for determining appropriate storage conditions, formulation strategies, and shelf-life.[]

This guide will provide the scientific and technical foundation for a comprehensive thermal stability assessment of this compound. We will delve into the primary analytical techniques employed for this purpose: Thermogravimetric Analysis (TGA) for quantifying mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC) for identifying thermally induced phase transitions and energetic events.[2][3]

Physicochemical Properties and Predicted Thermal Behavior

While detailed experimental thermal data for this compound is scarce in publicly available literature, we can infer its likely behavior by examining structurally similar compounds.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Notes
This compound 277.06Not availableTarget of this guide.
2-(4-Iodophenyl)acetic acid262.04130 - 140Lacks the alpha-amino group.[4]
4-Aminophenylacetic acid151.16201 (decomposes)Lacks the iodine substituent.[2]
2-Amino-2-(4-bromophenyl)acetic acid230.06273 - 274Bromo-analogue.[5]
2-Amino-2-(4-chlorophenyl)acetic acid185.61Not availableChloro-analogue.

Based on these analogs, we can anticipate that this compound will be a crystalline solid with a relatively high melting point, likely followed by decomposition. The presence of the amino and carboxylic acid groups, along with the aromatic ring, suggests that decomposition could be a complex, multi-stage process.

Experimental Workflow for Thermal Stability Assessment

A robust thermal stability analysis involves a multi-faceted approach, starting with fundamental characterization and moving towards a detailed understanding of decomposition kinetics and byproducts.

Thermal_Stability_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In-Depth Analysis cluster_2 Phase 3: Stability Profile A Sample Procurement & Purity Analysis (HPLC) B Differential Scanning Calorimetry (DSC) A->B Purity > 98% C Thermogravimetric Analysis (TGA) B->C Identify Thermal Events D TGA coupled with Mass Spectrometry (TGA-MS) C->D E Isothermal TGA D->E Identify Degradants F Data Synthesis & Interpretation D->F E->F G Establish Decomposition Pathway F->G H Recommend Storage Conditions G->H

Caption: A logical workflow for the comprehensive thermal stability assessment of an API.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound loses mass due to decomposition and to quantify this mass loss.

Instrumentation: A calibrated thermogravimetric analyzer is required.[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, allowing for the study of the inherent thermal stability of the molecule.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution of thermal events and experimental time.

  • Data Acquisition: Record the mass loss (%) as a function of temperature. The first derivative of the mass loss curve (DTG) should also be plotted to better visualize the rate of decomposition.

Illustrative TGA Data:

Thermal EventOnset Temperature (°C)Peak Temperature (DTG) (°C)Mass Loss (%)Postulated Process
Step 1~220~245~16Decarboxylation (loss of CO2)
Step 2~280~310~23Deamination and ring fragmentation
Step 3>350-~40Further fragmentation of organic residue
Final Residue at 600 °C --~21% Carbonaceous residue

Note: This data is illustrative and based on the expected decomposition of amino acids.

Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and any other endothermic or exothermic events associated with phase transitions or decomposition.

Instrumentation: A calibrated differential scanning calorimeter.[2][3]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any evolved gases during initial decomposition, ensuring accurate measurement of the associated energy changes.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow (mW) as a function of temperature.

TGA_DSC_Protocols cluster_TGA TGA Protocol cluster_DSC DSC Protocol TGA_Start Start TGA_Sample Weigh 5-10 mg of sample TGA_Start->TGA_Sample TGA_Setup Set N2 flow (50 mL/min) Heat from 30-600°C (10°C/min) TGA_Sample->TGA_Setup TGA_Run Acquire Mass Loss Data TGA_Setup->TGA_Run TGA_Analyze Plot TGA & DTG curves TGA_Run->TGA_Analyze TGA_End End TGA_Analyze->TGA_End DSC_Start Start DSC_Sample Weigh 2-5 mg in sealed pan DSC_Start->DSC_Sample DSC_Setup Set N2 flow (50 mL/min) Heat from 30-350°C (10°C/min) DSC_Sample->DSC_Setup DSC_Run Acquire Heat Flow Data DSC_Setup->DSC_Run DSC_Analyze Identify Endotherms & Exotherms DSC_Run->DSC_Analyze DSC_End End DSC_Analyze->DSC_End

Caption: Step-by-step experimental workflows for TGA and DSC analysis.

Interpretation of Thermal Data

TGA Curve Analysis:

The TGA thermogram would likely show a multi-step decomposition process.

  • Initial Mass Loss: A significant mass loss event, hypothetically around 220-250 °C, could correspond to the decarboxylation of the carboxylic acid group, releasing carbon dioxide (CO2, molecular weight 44.01 g/mol ). For a starting molecular weight of 277.06 g/mol , this would represent a theoretical mass loss of approximately 15.9%.

  • Subsequent Decomposition: Further heating would lead to the breakdown of the remaining structure, likely involving deamination (loss of NH3) and fragmentation of the iodophenyl ring. The high temperatures required for the final stages of decomposition suggest a relatively stable aromatic core.

DSC Curve Analysis:

The DSC thermogram is expected to show:

  • Melting: A sharp endothermic peak corresponding to the melting of the crystalline solid. Based on the bromo-analogue, this could be in the range of 250-280 °C.

  • Decomposition: Immediately following or overlapping with the melting endotherm, a broad exothermic or complex series of endothermic/exothermic peaks would indicate decomposition. The energy released or absorbed during decomposition provides insight into the nature of the chemical bond breaking and formation.

Analysis of Decomposition Products

To definitively identify the degradation pathway, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is essential.[7] This allows for the real-time identification of evolved gases as a function of temperature.

Predicted Decomposition Products:

Based on the structure of this compound, the following degradation products are anticipated:

  • Carbon Dioxide (CO2): From decarboxylation.

  • Ammonia (NH3): From deamination.

  • Water (H2O): From condensation reactions at high temperatures.

  • Iodinated Aromatic Fragments: Such as iodobenzene or other small iodinated organic molecules resulting from the fragmentation of the phenyl ring.

  • Hydrogen Iodide (HI): Possible at higher temperatures due to the cleavage of the C-I bond.

Conclusion and Recommendations

This technical guide provides a robust, scientifically-grounded framework for the comprehensive thermal stability analysis of this compound. While illustrative data has been presented, it is imperative that researchers perform these experiments to obtain precise data for this specific molecule. The combination of TGA and DSC, supplemented with evolved gas analysis, will yield a detailed understanding of its melting behavior, decomposition profile, and degradation pathways.

Based on the analysis of related compounds, it is recommended that this compound be stored in well-sealed containers at controlled room temperature, protected from excessive heat, to ensure its long-term stability and integrity. The experimental protocols and interpretative guidance provided herein serve as a complete blueprint for researchers in the pharmaceutical industry to confidently assess the thermal stability of this and other novel chemical entities.

References

  • Jiang, Y., & Narn Ferris, J. (2018). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Thermochimica Acta, 467(1-2), 20-29.
  • Lewis, E. A., & Murphy, K. P. (2002). Differential scanning calorimetry. Methods in molecular biology (Clifton, N.J.), 173, 113–119.
  • PubChem. (n.d.). (R)-2-Amino-2-(4-iodophenyl)acetic acid. Retrieved from [Link]

  • Cooper, A., & Johnson, C. M. (2008). Differential scanning calorimetry. Methods in molecular biology (Clifton, N.J.), 490, 109–134.
  • Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • MDPI. (2018). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Applications of 2-Amino-2-(4-iodophenyl)acetic Acid in Biochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Non-Natural Amino Acid

In the landscape of modern biochemistry and drug discovery, the repertoire of the 20 proteinogenic amino acids is often insufficient to address the complex challenges of designing novel therapeutics, molecular probes, and engineered proteins. This has led to the strategic incorporation of non-natural amino acids, which offer unique chemical functionalities and structural properties. Among these, 2-Amino-2-(4-iodophenyl)acetic acid, also known as 4-iodophenylglycine, has emerged as a particularly valuable building block.

This technical guide provides a comprehensive overview of the potential applications of this compound for researchers, scientists, and drug development professionals. We will delve into its utility in peptide synthesis to modulate biological activity, its role as a precursor for radiolabeled compounds for diagnostic imaging, and its potential in medicinal chemistry and structural biology. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and workflows.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈INO₂
Molecular Weight 277.06 g/mol
Appearance White to off-white solid
Melting Point ~204-205 °C (decomposition)
pKa ~1.84 (predicted)

I. Application in Peptide Synthesis: Modulating Structure and Function

The incorporation of non-natural amino acids like 4-iodophenylglycine into peptides is a powerful strategy to enhance their therapeutic potential.[1][2][3] The bulky, hydrophobic, and electronically distinct nature of the iodophenyl side chain can significantly influence peptide conformation, stability, and receptor-binding affinity.

Causality Behind Incorporation:
  • Structure-Activity Relationship (SAR) Studies: Replacing a natural aromatic amino acid, such as phenylalanine or tyrosine, with 4-iodophenylglycine allows for a systematic probing of the active site of a receptor or enzyme.[4] The iodine atom introduces a significant steric and electronic perturbation, providing valuable insights into the specific interactions that govern biological activity.

  • Enhanced Proteolytic Stability: The unnatural structure of 4-iodophenylglycine can render the adjacent peptide bonds more resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[5][6]

  • Conformational Constraint: The bulky side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and increasing its affinity for the target.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of a 4-Iodophenylglycine-Containing Peptide

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for solid-phase peptide synthesis.[7][8][9]

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 1. Swell resin in DMF Coupling1 First Amino Acid Coupling Fmoc_Deprotection1->Coupling1 2. Treat with piperidine in DMF Wash1 Washing Coupling1->Wash1 3. Activate & couple first Fmoc-AA-OH Fmoc_Deprotection2 Fmoc Deprotection Wash1->Fmoc_Deprotection2 4. Wash with DMF Coupling_Iodo Coupling of Fmoc-4-Iodophenylglycine-OH Fmoc_Deprotection2->Coupling_Iodo 5. Treat with piperidine in DMF Wash2 Washing Coupling_Iodo->Wash2 6. Activate & couple Fmoc-4-Iodophenylglycine-OH Chain_Elongation Chain Elongation (Repeat Cycles) Wash2->Chain_Elongation 7. Wash with DMF Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection 8. Repeat deprotection/coupling cycles Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage 9. Final Fmoc removal Purification Purification (HPLC) Cleavage->Purification 10. Treat with cleavage cocktail (e.g., TFA/TIS/H2O) Analysis Analysis (Mass Spec, HPLC) Purification->Analysis 11. Purify by reverse-phase HPLC Radiolabeling_Workflow Peptide Peptide containing 4-Iodophenylglycine Reaction Radioiodination Reaction Peptide->Reaction Radioiodide [¹²³I]NaI or [¹²⁴I]NaI Radioiodide->Reaction Oxidizing_Agent Oxidizing Agent (e.g., Chloramine-T) Oxidizing_Agent->Reaction Quenching Quenching Reaction->Quenching 1. Incubation Purification Purification (e.g., HPLC) Quenching->Purification 2. Add quenching agent (e.g., sodium metabisulfite) QC Quality Control (e.g., radio-TLC, radio-HPLC) Purification->QC 3. Isolate radiolabeled peptide

Sources

Methodological & Application

Unlocking New Frontiers in Peptide Therapeutics: A Guide to the Incorporation of 2-Amino-2-(4-iodophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Iodination in Peptide Drug Discovery

The landscape of peptide therapeutics is continually evolving, driven by the need for enhanced potency, stability, and novel functionalities.[1][2] The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome the limitations of natural peptides, such as poor metabolic stability and limited structural diversity.[3] Among the vast array of available UAAs, 2-Amino-2-(4-iodophenyl)acetic acid stands out as a particularly versatile building block. Its strategic importance lies in the presence of an iodine atom on the phenyl ring, which serves as a reactive handle for a variety of powerful chemical transformations.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences. We will delve into the nuances of both solid-phase and solution-phase synthesis, address the challenges associated with its bulky nature, and explore the subsequent derivatization of the iodinated handle. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this UAA to advance their research and development efforts.

Physicochemical Properties and Handling

This compound is a non-proteinogenic amino acid available from various chemical suppliers.[4][5] Its key structural feature is the iodine atom at the para position of the phenyl ring, which imparts unique chemical reactivity.

PropertyValueReference
Molecular Formula C₈H₈INO₂[5]
Molecular Weight 277.06 g/mol [5]
Appearance Off-white to light yellow powderVaries by supplier
Solubility Sparingly soluble in water, soluble in aqueous acid and baseGeneral knowledge

Safety and Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[6][7] Work should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.

Workflow for Peptide Synthesis Incorporating this compound

The successful incorporation of this UAA requires careful consideration of the synthetic strategy. The general workflow involves the protection of the α-amino group, followed by either solid-phase or solution-phase peptide synthesis.

Figure 1: General workflow for the incorporation of this compound into peptides.

Nα-Protection of this compound

Prior to its use in peptide synthesis, the α-amino group of this compound must be protected to prevent self-polymerization.[8] The two most common protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[8][]

Protocol 1: Fmoc Protection of this compound

The Fmoc group is the cornerstone of the most widely used solid-phase peptide synthesis (SPPS) strategy due to its mild deprotection conditions.[8][10]

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise to the stirred amino acid solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude Fmoc-protected amino acid.

  • Purify the product by recrystallization from an ethyl acetate/hexane mixture to obtain Fmoc-2-Amino-2-(4-iodophenyl)acetic acid as a white solid.[11]

Protocol 2: Boc Protection of this compound

The Boc protecting group is an alternative, particularly for solution-phase synthesis or specific SPPS strategies.[][12]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O) or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)

  • Triethylamine (TEA) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous citric acid solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1 equivalent) in a mixture of THF and water.

  • Add triethylamine (2.5 equivalents) and stir until the amino acid dissolves.

  • Add Boc₂O (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any excess Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with a saturated citric acid solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent to yield Boc-2-Amino-2-(4-iodophenyl)acetic acid, which can be purified by recrystallization if necessary.[7]

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

SPPS is the method of choice for the routine synthesis of peptides.[8] The Fmoc/tBu strategy is the most common approach. Due to the steric bulk of the iodophenyl group, special considerations are necessary to ensure efficient coupling.

Figure 2: The solid-phase peptide synthesis (SPPS) cycle using Fmoc chemistry.

Protocol 3: Fmoc-SPPS of a Peptide Containing this compound

This protocol outlines the manual synthesis on a Rink Amide resin, but it can be adapted for automated synthesizers.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-2-Amino-2-(4-iodophenyl)acetic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagents:

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 10 minutes.[13]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

  • Coupling of this compound (Double Coupling Strategy):

    • First Coupling:

      • In a separate vial, dissolve Fmoc-2-Amino-2-(4-iodophenyl)acetic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

      • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[14]

    • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

    • Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-2-Amino-2-(4-iodophenyl)acetic acid for another 1-2 hours. This "double coupling" strategy helps to drive the reaction to completion for this sterically hindered amino acid.[15][16]

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a third coupling may be necessary.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence. For standard amino acids, a single coupling of 30-60 minutes is usually sufficient.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

ParameterRecommendation for this compoundRationaleReference
Coupling Reagent HATU, HBTU, PyBOPHigh reactivity to overcome steric hindrance.[14][17]
Equivalents of AA 3-5 equivalentsDrives the reaction equilibrium towards product formation.[3]
Coupling Time 1-2 hours per couplingSlower reaction kinetics due to steric bulk.[14]
Strategy Double CouplingEnsures maximum incorporation of the bulky amino acid.[15][16]
Solvent NMP can be used as an alternative to DMFNMP has superior solvating properties which can help prevent aggregation.[14][18]

Solution-Phase Peptide Synthesis

For shorter peptides or fragment condensation, solution-phase synthesis remains a valuable technique. It allows for the purification of intermediates at each step, which can be advantageous for complex sequences.[11][19]

Protocol 4: Dipeptide Synthesis in Solution

This protocol describes the coupling of Boc-2-Amino-2-(4-iodophenyl)acetic acid with a C-terminally protected amino acid ester (e.g., H-Gly-OMe).

Materials:

  • Boc-2-Amino-2-(4-iodophenyl)acetic acid

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-2-Amino-2-(4-iodophenyl)acetic acid (1 equivalent) and HATU (1 equivalent) in DMF.

  • In a separate flask, dissolve H-Gly-OMe·HCl (1 equivalent) in DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride and provide the necessary base for the coupling reaction.

  • Add the activated Boc-amino acid solution to the glycine methyl ester solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by column chromatography on silica gel.

Purification and Characterization

Purification

The crude peptide obtained after cleavage from the resin is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21]

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide. Peptides containing the iodophenyl group will be more hydrophobic and thus elute at a higher acetonitrile concentration.[22]

  • Detection: UV absorbance at 220 nm and 280 nm.

Characterization

The purified peptide should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the correct molecular weight of the peptide. The isotopic pattern of iodine (¹²⁷I) will be evident in the mass spectrum.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR spectroscopy can be employed. The aromatic protons of the 4-iodophenyl group will give characteristic signals in the ¹H NMR spectrum.[2][23] ¹³C NMR can also be used for further structural confirmation.

Applications: Post-Synthesis Modification of the Iodophenyl Group

The true power of incorporating this compound lies in the ability to perform further chemical modifications on the iodine handle. This opens up a vast chemical space for creating novel peptide conjugates.

Figure 3: Key post-synthetic modifications enabled by the iodophenyl side chain.

Sonogashira Coupling

The palladium-catalyzed Sonogashira coupling reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[1][24] This allows for the attachment of a wide variety of alkyne-containing molecules, such as fluorescent dyes, chelating agents, or other bioactive moieties, to the peptide.[25]

Suzuki Coupling

The Suzuki coupling reaction, also palladium-catalyzed, enables the formation of a carbon-carbon bond between the aryl iodide and a boronic acid.[19] This is a powerful tool for introducing new aryl or heteroaryl groups, which can be used to modulate the pharmacological properties of the peptide.

Conclusion and Future Perspectives

The incorporation of this compound into peptides provides a robust platform for the development of next-generation peptide therapeutics. The protocols and strategies outlined in this guide are designed to empower researchers to successfully synthesize and utilize these modified peptides. The ability to perform site-specific modifications via the iodophenyl handle using powerful cross-coupling reactions opens up exciting possibilities for creating peptides with tailored properties for a wide range of applications, from diagnostics to targeted drug delivery.[25] As our understanding of peptide structure-activity relationships grows, the strategic use of versatile UAAs like this compound will undoubtedly play a pivotal role in the future of peptide drug discovery.

References

  • Vergote, V., et al. (2018). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Journal of Pharmaceutical Analysis, 8(1), 69-74.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Kovács, Z., et al. (2022). Late-stage labeling of diverse peptides and proteins with iodine-125. Molecules, 27(11), 3563.
  • WPEPTIDE. (n.d.). How to Optimize Peptide Synthesis? Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 100(5), 453-461.
  • Vázquez, M. E. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-464.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PEPTLAB. (2022). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated synthesizer. Journal of Peptide Science, 28(10), e3409.
  • Metanis, N., et al. (2010). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Organometallics, 29(17), 3845-3852.
  • Fields, G. B., et al. (1991). Procedures to Improve Difficult Couplings. In Peptide Synthesis and Purification Protocols (pp. 115-127). Humana Press.
  • Suazo, K. F., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology, 1729, 137-148.
  • Schartel, P. D., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal... Retrieved from [Link]

  • MDPI. (2022). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Molecules, 27(19), 6543.
  • ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... Retrieved from [Link]

  • Google Patents. (2014). CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid.
  • Kana, A., et al. (2025). Liquid chromatography–inductively coupled plasma mass spectrometry analysis of peptides labelled with ClickZip mass tags. Analytica Chimica Acta, 1350, 343853.
  • Otvos, L. (1998). Structural characterization of peptide hormone/receptor interactions by NMR spectroscopy. Journal of Molecular Recognition, 11(1-6), 183-187.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Reddy, V. P., et al. (2007). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. European Journal of Organic Chemistry, 2007(32), 5341-5348.
  • ResearchGate. (n.d.). Analytical HPLC of Peptides. Retrieved from [Link]

  • Xie, J., & Schultz, P. G. (2005). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Protein Science, 14(7), 1793-1804.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-2-(4-iodophenyl)acetic acid. Retrieved from [Link]

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Using 2-Amino-2-(4-iodophenyl)acetic acid as a heavy-atom derivative in protein crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Phasing Protein Structures with 2-Amino-2-(4-iodophenyl)acetic acid

A Guide to Heavy-Atom Derivatization for SAD and MAD Experiments

Introduction: Overcoming the Phase Problem in Protein Crystallography

The determination of a macromolecular structure by X-ray crystallography provides unparalleled insights into biological function. However, the diffraction experiment captures only the intensities of scattered X-rays, while the crucial phase information is lost.[1][2] This fundamental obstacle is known as the "phase problem."[3][4][5] To reconstruct the electron density map of a molecule, and thus its three-dimensional structure, this missing phase information must be recovered.[4][6]

Experimental phasing methods provide a powerful solution by introducing atoms with strong X-ray scattering properties into the protein crystal.[5][7] These "heavy atoms" act as reference points, generating measurable differences in diffraction intensities that can be used to calculate initial phases. The two primary techniques leveraging this principle are:

  • Isomorphous Replacement (SIR/MIR): This classic method compares diffraction data from a native crystal to that of one or more heavy-atom derivative crystals.[5][7] A key challenge is achieving perfect isomorphism, where the derivative crystal's unit cell and protein packing remain identical to the native crystal.[3][7]

  • Anomalous Dispersion (SAD/MAD): This technique exploits the phenomenon of anomalous scattering, which occurs when the X-ray wavelength is near an absorption edge of a heavy atom.[8][9][10] This resonance effect causes a phase shift in the scattered X-rays, breaking Friedel's Law (where the intensity of a reflection h,k,l is no longer equal to its counterpart -h,-k,-l).[6][11] By precisely measuring these small differences (known as Bijvoet pairs), one can locate the heavy atoms and solve the phase ambiguity.[10][12] Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD) are now the predominant methods for de novo structure determination.[7][10][13]

This guide focuses on the application of This compound , a versatile small molecule, for preparing heavy-atom derivatives and solving the phase problem using anomalous dispersion techniques.

The Phasing Power of this compound

This compound is an analog of the amino acid phenylglycine, featuring a covalently bonded iodine atom. This compound is an excellent candidate for heavy-atom derivatization for several key reasons:

  • Potent Anomalous Scatterer: Iodine (Z=53) is a strong anomalous scatterer. It provides a significant anomalous signal (f'') of approximately 6.8 e⁻ at the wavelength of common laboratory copper Kα sources (1.54 Å), which is often sufficient for successful SAD phasing.[6] This makes it a practical choice even when access to a synchrotron is limited.

  • Accessible Absorption Edges: The L-absorption edges of iodine are accessible at synchrotron beamlines, allowing for powerful MAD experiments where data is collected at multiple wavelengths to maximize phasing information.[14]

  • Specific Binding Potential: As an amino acid analog, the molecule has the potential to bind with higher specificity than simple halide ions. It may interact with active sites, ligand-binding pockets, or form specific non-covalent interactions on the protein surface, leading to well-ordered sites with high occupancy—a critical factor for successful phasing.

  • Versatile Incorporation: It can be introduced into protein crystals using two primary methods: co-crystallization and crystal soaking, providing flexibility in experimental design.[8][15]

Data Presentation: Anomalous Scattering Properties of Iodine

The effectiveness of an anomalous scatterer is dependent on the X-ray wavelength used for data collection. The table below summarizes the theoretical anomalous scattering factors (f' and f'') for iodine at various relevant wavelengths.

Wavelength (Å)Energy (keV)Source/Edgef' (e⁻)f'' (e⁻)Rationale for Use
2.724.56L₃ Edge (Peak)-11.39.0MAD/SAD: Maximizes the anomalous signal (f''). Requires a tunable synchrotron.
2.714.57L₃ Edge (Inflection)-13.65.5MAD: Maximizes the dispersive signal (change in f'). Requires a tunable synchrotron.
2.145.79L₁ Edge-3.56.8MAD/SAD: An alternative edge for phasing.
1.548.04Cu Kα (Lab Source)-0.86.8SAD: Strong anomalous signal accessible with a common in-house X-ray source.[6]
0.9812.66Se K Edge (Remote)-0.63.5MAD: Can be used as a high-energy remote wavelength in a selenium MAD experiment.

Data derived from standard anomalous scattering tables. Actual values may vary slightly.

Experimental Workflow and Protocols

The successful use of this compound requires a systematic approach, from incorporation into the crystal to data collection and analysis.

Diagram: Overall Experimental Workflow

G cluster_prep Phase 1: Derivative Preparation cluster_data Phase 2: Data Collection & Processing cluster_solve Phase 3: Structure Solution Protein Purified Protein CoCryst Co-crystallization with Iodinated Compound Protein->CoCryst DerivativeCrystals Derivative Crystals CoCryst->DerivativeCrystals Soaking Soaking of Native Crystals Soaking->DerivativeCrystals NativeCrystals Native Protein Crystals NativeCrystals->Soaking DataCollection X-ray Diffraction Data Collection (SAD/MAD) DerivativeCrystals->DataCollection DataProcessing Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing Phasing Substructure Determination & Experimental Phasing DataProcessing->Phasing DensityMod Density Modification & Phase Improvement Phasing->DensityMod ModelBuilding Model Building & Refinement DensityMod->ModelBuilding FinalStructure Final Protein Structure ModelBuilding->FinalStructure

Caption: Workflow from protein to structure using a heavy-atom derivative.

Protocol 1: Incorporation by Crystal Soaking

Soaking is the most common method for derivatization, involving the diffusion of the heavy-atom compound into a pre-grown native crystal through its solvent channels.[15][16]

Materials:

  • High-quality native protein crystals.

  • This compound (powder).

  • Stabilizing Solution: Identical to the mother liquor from the crystallization drop, or a slightly higher precipitant concentration to prevent crystal dissolution.

  • Micro-bridges or loops for crystal manipulation.

  • Crystallization plates or cover slips.

Methodology:

  • Prepare Heavy-Atom Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., deionized water or a buffer compatible with your protein) to a concentration of 50-100 mM. Gentle heating or sonication may be required.

    • Scientist's Note: Always use freshly prepared solutions, as heavy-atom compounds can degrade or precipitate over time.[16]

  • Prepare Soaking Solution:

    • Prepare a series of soaking solutions by diluting the heavy-atom stock into the Stabilizing Solution. Typical final concentrations to screen range from 0.5 mM to 10 mM.

    • Scientist's Note: The optimal pH for heavy-atom binding is often between 6 and 8.[15] Below pH 6, potential binding residues like aspartate and glutamate may be protonated, inhibiting interaction.

  • Perform the Soak:

    • Carefully transfer a native crystal from its growth drop into a 5-10 µL drop of the prepared soaking solution using a cryo-loop.[17][18]

    • Incubate the crystal in the sealed drop. Soaking times can vary dramatically, from 30 minutes to 48 hours. It is highly recommended to perform a time-course experiment (e.g., 1h, 6h, 24h) to find the optimal duration.[16]

  • Monitor the Crystal:

    • Periodically observe the crystal under a microscope for signs of damage, such as cracking, dissolution, or loss of birefringence.[15] If damage occurs, try a lower concentration or shorter soaking time.

  • Back-Soaking (Optional but Recommended):

    • To remove weakly or non-specifically bound heavy atoms, briefly transfer the crystal to a drop of heavy-atom-free Stabilizing Solution for 30-60 seconds before cryo-protection.[15][16] This can improve the signal-to-noise ratio of the anomalous data.

  • Cryo-protection and Freezing:

    • Transfer the soaked crystal into a cryo-protectant solution (typically the Stabilizing Solution supplemented with 20-30% glycerol or another suitable cryo-agent).

    • Immediately flash-cool the crystal by plunging it into liquid nitrogen.[17]

Protocol 2: Incorporation by Co-crystallization

This method involves adding the heavy-atom compound directly to the protein solution before setting up crystallization trials. It is a valuable alternative if soaking proves unsuccessful.[7][8]

Materials:

  • Purified protein solution at a suitable concentration for crystallization.

  • This compound stock solution (as prepared in Protocol 1).

  • Standard crystallization screens and plates.

Methodology:

  • Complex Formation:

    • Add the this compound stock solution to your protein solution. Screen a range of molar excess ratios (e.g., 1:5, 1:10, 1:50 protein-to-compound).

    • Scientist's Note: A preliminary check for protein precipitation upon adding the compound is advised. If precipitation occurs, try lower concentrations or a different buffer.

  • Incubation:

    • Incubate the protein-compound mixture on ice or at 4°C for a period ranging from 30 minutes to several hours to allow for binding.

  • Set Up Crystallization Trials:

    • Use the protein-compound mixture to set up crystallization trials using your previously determined native conditions and other commercial screens.

    • Scientist's Note: Co-crystallization can sometimes alter the crystal packing or even the space group compared to the native crystals.[7] This is not a problem for SAD/MAD phasing, which does not require an isomorphous native dataset.

  • Harvesting and Cryo-protection:

    • Once crystals appear, harvest them and flash-cool them using a suitable cryo-protectant, as you would for native crystals.

Data Collection and Phasing Strategy

The ultimate test of a derivative is its ability to yield a solvable structure.[6] A well-defined data collection strategy is paramount.

Diagram: The Logic of SAD Phasing

SAD_Logic CollectData 1. Collect High-Redundancy Data at a Single Wavelength (e.g., Cu Kα or I-edge peak) MeasureBijvoet 2. Measure Intensities of Bijvoet Pairs I(hkl) vs I(-h-k-l) CollectData->MeasureBijvoet AnomalousDiff 3. Calculate Anomalous Difference Patterson Map ΔF = |F(hkl)| - |F(-h-k-l)| MeasureBijvoet->AnomalousDiff LocateAtoms 4. Locate Heavy-Atom Substructure from Map Peaks AnomalousDiff->LocateAtoms CalcPhases 5. Calculate Initial Protein Phases Based on Heavy-Atom Positions LocateAtoms->CalcPhases ResolveAmbiguity 6. Resolve Phase Ambiguity using Density Modification (e.g., Solvent Flattening) CalcPhases->ResolveAmbiguity FinalMap Interpretable Electron Density Map ResolveAmbiguity->FinalMap

Caption: Logical workflow for solving a structure using SAD phasing.

Single-Wavelength Anomalous Dispersion (SAD)

The SAD method is efficient, minimizing radiation damage by using only a single dataset.[19][20]

  • Wavelength Selection: Collect data at a wavelength where the imaginary component (f'') of iodine's scattering is high. For lab sources, Cu Kα (1.54 Å) is excellent.[6] At a synchrotron, choose the peak wavelength of an iodine L-edge for a maximal signal.[21]

  • Data Collection: The key is accuracy. Collect a highly redundant dataset (multiplicity > 6, preferably > 10) with a full 360° rotation if possible. This allows for precise measurement of the small differences between Bijvoet pairs.

  • Phasing: The anomalous differences are used to determine the heavy-atom substructure. This substructure then provides initial phase estimates for the entire protein.[10] A phase ambiguity inherent to SAD is resolved using density modification techniques like solvent flattening.[4][19]

Multi-Wavelength Anomalous Dispersion (MAD)

MAD provides more robust phase information than SAD by utilizing both the dispersive (f') and anomalous (f'') components of scattering.[13]

  • Wavelength Selection: Requires a tunable synchrotron beamline. An X-ray fluorescence scan must be performed on the derivative crystal to precisely determine the absorption edge of iodine.

  • Data Collection: Collect complete datasets at a minimum of two, and preferably three or four, wavelengths:

    • Peak: Wavelength corresponding to the maximum f''.

    • Inflection Point: Wavelength corresponding to the minimum f'.

    • High-Energy Remote: A wavelength well above the absorption edge.

    • Low-Energy Remote (Optional): A wavelength below the absorption edge.

  • Phasing: The differences in intensities across the multiple wavelengths are used to directly solve for the phases without the ambiguity present in SAD experiments.[13]

Conclusion

This compound is a powerful and versatile tool for experimental phasing in protein crystallography. Its strong anomalous signal, potential for specific binding, and applicability to both in-house and synchrotron sources make it an excellent addition to the crystallographer's toolkit. By following systematic protocols for derivatization and employing a well-considered data collection strategy, researchers can effectively leverage this compound to overcome the phase problem and unlock novel macromolecular structures.

References

  • Pike, A. C. W., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(3), 303-318. [Link]

  • Pike, A. C. W., et al. (2016). An overview of heavy-atom derivatization of protein crystals. National Institutes of Health (PMC). [Link]

  • Garman, E., & Murray, J. W. (2003). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1903-1913. [Link]

  • Nakagawa, A. (2016). Single-wavelength anomalous dispersion (SAD) phasing with native anomalous scatterers using serial femtosecond crystallography. SPring-8. [Link]

  • Taylor, G. (2003). The phase problem. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1881-1890. [Link]

  • Quora. (2015). What is the phase problem in protein crystallography? [Link]

  • Truong, K., et al. (2020). Simplified heavy-atom derivatization of protein structures via co-crystallization with the MAD tetragon tetrabromoterephthalic acid. National Institutes of Health (PMC). [Link]

  • Carbery, A., et al. (2006). A rational approach to heavy-atom derivative screening. National Institutes of Health (PMC). [Link]

  • Garman, E., & Murray, J. W. (2003). Heavy-atom derivatization. PubMed. [Link]

  • Hampton Research. Heavy Atom ScreensTM Technical Manual. [Link]

  • D'Arcy, A., et al. (2000). Single-wavelength anomalous diffraction phasing revisited. PubMed. [Link]

  • Cowtan, K. (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. University of York. [Link]

  • Weinert, T., et al. (2020). Native SAD phasing at room temperature. National Institutes of Health (PMC). [Link]

  • Taylor, G. (2003). Introduction to phasing. National Institutes of Health (PMC). [Link]

  • ResearchGate. (2013). Phase problem (protein crystallography). [Link]

  • D'Arcy, A., et al. (2000). Single-wavelength anomalous diffraction phasing revisited. University of Texas Southwestern Medical Center. [Link]

  • ResearchGate. (2020). Crystal soaking with heavy atoms. [Link]

  • ResearchGate. (2017). Representative results for heavy-atom co-crystallization trials. [Link]

  • Wikipedia. Single-wavelength anomalous diffraction. [Link]

  • Horowitz, S., et al. (2019). Identifying dynamic, partially occupied residues using anomalous scattering. IUCr Journals. [Link]

  • MAD phasing. (n.d.). University of Cambridge. [Link]

  • Wikipedia. Multi-wavelength anomalous diffraction. [Link]

  • Chemistry LibreTexts. (2023). 10.5: Multiwavelength anomalous diffraction (MAD). [Link]

  • Wikipedia. Anomalous X-ray scattering. [Link]

  • Son, S.-K., Chapman, H. N., & Santra, R. (2011). Multi-wavelength anomalous diffraction phasing method at high intensity. Center for Free-Electron Laser Science. [Link]

  • Merritt, E. A. (2012). X-ray Anomalous Scattering. University of Washington. [Link]

  • de la Mora, E., et al. (2023). Utilizing anomalous signals for element identification in macromolecular crystallography. National Institutes of Health (PMC). [Link]

  • The anomalous dispersion. (n.d.). Crystallography. [Link]

  • Hendrickson, W. A. (2014). Anomalous Diffraction in Crystallographic Phase Evaluation. National Institutes of Health (PMC). [Link]

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Application Notes & Protocols: Leveraging 2-Amino-2-(4-iodophenyl)acetic acid for Phasing in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Phase Problem in Structural Biology

X-ray crystallography stands as a cornerstone technique for elucidating the three-dimensional structures of macromolecules at atomic resolution.[1] This powerful method, however, hinges on solving the "phase problem." While diffraction experiments yield the intensities (and thus the amplitudes) of scattered X-rays, the crucial phase information is lost.[2] Reconstructing the electron density map of a molecule, and thereby its structure, requires both amplitude and phase information.[3]

Experimental phasing methods provide a solution by introducing atoms with special scattering properties into the crystal.[4] These "heavy atoms" or "anomalous scatterers" perturb the diffraction pattern in a predictable way, allowing for the retrieval of phase information.[5] Techniques such as Single-wavelength Anomalous Dispersion (SAD) and Multiple-wavelength Anomalous Dispersion (MAD) have become routine for de novo structure determination, particularly with the advent of synchrotron radiation sources.[2][6]

This guide focuses on the application of a specific and highly effective phasing agent: 2-Amino-2-(4-iodophenyl)acetic acid . We will delve into the rationale behind its use, provide detailed protocols for its incorporation into proteins, and outline the subsequent crystallographic workflow for successful structure determination.

The Phasing Power of Iodine: Why this compound?

The choice of a phasing agent is critical for the success of an experimental phasing experiment. Halogenated compounds, particularly those containing iodine, offer several advantages.[7] Iodine possesses a significant anomalous signal at commonly used X-ray wavelengths, such as that from a copper Kα source (1.5418 Å), making it suitable for SAD phasing experiments even with in-house X-ray generators.[3][8] While the iodine K-absorption edge is not readily accessible on most synchrotron beamlines for MAD experiments, its strong anomalous signal at various wavelengths makes it a versatile tool for SAD and Single Isomorphous Replacement with Anomalous Scattering (SIRAS) methods.[4][9]

This compound, an analog of phenylalanine, provides a strategic way to introduce iodine into a protein structure. By genetically encoding this non-natural amino acid, it can be incorporated at specific sites in response to a designated codon, offering precise control over the location of the anomalous scatterer.[10] This site-specific incorporation minimizes perturbation to the native protein structure, a common challenge with traditional heavy-atom soaking methods that can lead to non-isomorphism.[10][11]

Key Advantages of this compound:

  • Strong Anomalous Signal: The iodine atom provides a robust anomalous signal, facilitating phase calculation.[3]

  • Site-Specific Incorporation: Genetic encoding allows for precise placement of the phasing atom, reducing structural perturbation.[10]

  • Improved Isomorphism: Covalent incorporation often leads to better isomorphism between native and derivatized crystals compared to soaking methods.[11]

  • Versatility: Useful for both in-house (SAD) and synchrotron (SAD/SIRAS) data collection.[4][8]

Experimental Workflow: From Gene to Structure

The successful use of this compound for phasing involves a multi-step process, from molecular biology to data analysis.

experimental_workflow cluster_biology Molecular Biology & Protein Expression cluster_crystallography X-ray Crystallography cluster_structure Structure Solution & Refinement gene_synthesis Gene Synthesis & Site-Directed Mutagenesis expression Protein Expression with 4-Iodo-L-phenylalanine gene_synthesis->expression purification Protein Purification expression->purification crystallization Crystallization purification->crystallization data_collection X-ray Data Collection (SAD/MAD) crystallization->data_collection data_processing Data Processing data_collection->data_processing phasing Phasing & Density Modification data_processing->phasing model_building Model Building phasing->model_building refinement Refinement & Validation model_building->refinement

Figure 1: Overall experimental workflow for structure determination using this compound.

Protocol 1: Site-Specific Incorporation of this compound

The site-specific incorporation of non-natural amino acids like 4-iodo-L-phenylalanine often utilizes an orthogonal tRNA/aminoacyl-tRNA synthetase pair and the suppression of a stop codon (e.g., the amber codon, UAG).[12][13]

Materials:

  • Expression vector containing the gene of interest with a UAG codon at the desired incorporation site.

  • Plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for 4-iodo-L-phenylalanine.

  • E. coli expression strain (e.g., BL21(DE3)).

  • This compound (or 4-iodo-L-phenylalanine).[14]

  • Minimal media and appropriate antibiotics.

  • Inducing agent (e.g., IPTG).

Methodology:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid for the orthogonal tRNA/synthetase pair.

  • Culture Growth:

    • Inoculate a starter culture in rich media (e.g., LB) with appropriate antibiotics and grow overnight.

    • Inoculate a larger volume of minimal media supplemented with antibiotics and this compound (typically 1 mM). The use of minimal media is crucial to prevent competition from endogenous phenylalanine.

    • Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding the appropriate concentration of IPTG.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the protein using standard chromatographic techniques.

  • Verification: Confirm the incorporation of this compound using mass spectrometry.

Causality Behind Experimental Choices:

  • Orthogonal tRNA/Synthetase Pair: This engineered pair is essential for specifically recognizing and charging the tRNA with 4-iodo-L-phenylalanine, ensuring its incorporation only at the designated UAG codon and not at phenylalanine codons.

  • Minimal Media: This prevents the incorporation of naturally occurring phenylalanine at the target site, which would reduce the efficiency of derivatization and weaken the anomalous signal.

  • Reduced Expression Temperature: Lower temperatures often improve the solubility and correct folding of recombinant proteins, which is particularly important when incorporating a non-natural amino acid.

Protocol 2: Crystallization and Data Collection

Once the iodinated protein is purified, the next steps are crystallization and X-ray diffraction data collection.

Crystallization:

  • Perform crystallization screening using standard techniques (e.g., hanging drop, sitting drop vapor diffusion) to identify initial crystallization conditions.

  • Optimize the initial hits to obtain diffraction-quality crystals. The conditions may be similar to those for the native protein.

Data Collection Strategy (SAD):

Single-wavelength Anomalous Dispersion (SAD) is often sufficient for phasing with iodine.[2]

  • Wavelength Selection: For in-house copper rotating anode sources, the Cu Kα wavelength (1.5418 Å) is typically used, as iodine has a significant anomalous signal (f'' ≈ 6.8 e⁻) at this energy.[3][15] At a synchrotron, a wavelength can be chosen to maximize the anomalous signal of iodine.

  • X-ray Fluorescence Scan: At a synchrotron, perform an X-ray fluorescence scan on the crystal to experimentally determine the absorption edge of iodine. This allows for the precise selection of a wavelength that maximizes the anomalous scattering signal (f'').[16]

  • Data Collection:

    • Collect a highly redundant dataset (multiplicity > 4) to ensure accurate measurement of the small anomalous differences between Friedel pairs (I(hkl) and I(-hkl)).[8]

    • Employ a fine slicing strategy (e.g., 0.1-0.2° per image) and a sufficient total rotation (e.g., 180-360°) to cover a large portion of reciprocal space.

sad_phasing_principle F_T_plus F_T(+) F_T_minus F_T(-) F_P F_P F_P->F_T_plus  Anomalous Scatterer (+) F_P->F_T_minus  Anomalous Scatterer (-) F_A F_A F_A_plus_prime F_A'(+) F_A->F_A_plus_prime  if'' F_A_minus_prime F_A'(-) F_A->F_A_minus_prime  -if'' origin origin->F_P  Protein origin->F_A  F_A (normal)

Figure 2: Vector representation of SAD phasing. The total structure factor F_T is the sum of the protein (F_P) and anomalous scatterer (F_A) contributions. The anomalous scattering breaks the symmetry between F_T(+) and F_T(-).

Data Processing, Phasing, and Structure Refinement

Data Processing:

  • Use standard software packages (e.g., XDS, HKL2000) to integrate the diffraction images and scale the data.

  • It is crucial to keep Friedel pairs separate during scaling to preserve the anomalous signal.

Phasing and Model Building:

  • Substructure Determination: The positions of the iodine atoms are determined from the anomalous differences in the data. This can be done using Patterson methods or direct methods implemented in programs like SHELXD or hkl2map.[17]

  • Phase Calculation: Once the iodine substructure is known, initial phases for the protein can be calculated using programs like SHELXE, PHASER, or SOLVE/RESOLVE.[17]

  • Density Modification: The initial electron density map is often of poor quality. Density modification techniques, such as solvent flattening and histogram matching, are applied to improve the map and break the phase ambiguity inherent in SAD phasing.

  • Model Building and Refinement: An initial model of the protein is built into the improved electron density map using software like Coot. This model is then refined against the experimental data using programs like REFMAC5 or Phenix.refine. This process is iterated until a final, validated model is obtained.

Quantitative Data Summary

ParameterTypical Value/RangeSignificance
Anomalous Scatterer Iodine (I)Strong anomalous signal at common X-ray wavelengths.
f'' at Cu Kα (1.5418 Å) ~6.8 e⁻Sufficient for in-house SAD phasing.[3]
f'' at Se K-edge (~0.98 Å) ~4.0 e⁻ (for comparison)Iodine provides a stronger signal than sulfur at Cu Kα.
Data Redundancy > 4 (ideally > 6)Crucial for accurate measurement of small anomalous differences.[8]
Resolution As high as possibleHigher resolution data leads to a more detailed and accurate structure.

Troubleshooting and Considerations

  • Low Incorporation Efficiency: Verify incorporation by mass spectrometry. Optimize expression conditions, including the concentration of 4-iodo-L-phenylalanine and the duration of induction. Ensure the purity of the 4-iodo-L-phenylalanine, as contaminants can compete for incorporation.[12]

  • Non-isomorphism: Although less common with covalent incorporation, structural changes can still occur. If the unit cell dimensions differ significantly from the native protein, molecular replacement with the native structure as a search model may be challenging.

  • Weak Anomalous Signal: This can result from low incorporation efficiency, poor crystal quality, or radiation damage. Collecting data at a wavelength that maximizes f'' is critical. For MAD experiments with other elements like bromine, it is essential to collect data at the peak, inflection point, and a remote wavelength.[18]

  • Radiation Damage: Halogen-carbon bonds can be susceptible to radiation damage. It is advisable to collect data from multiple crystals or use techniques to minimize dose, such as collecting the inflection point dataset last in a MAD experiment.[18]

Conclusion

This compound is a powerful tool for overcoming the phase problem in X-ray crystallography. Its ability to be site-specifically incorporated into proteins provides a reliable method for introducing a strong anomalous scatterer, facilitating de novo structure determination through SAD or SIRAS phasing. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively leverage this technique to advance their structural biology and drug discovery programs.

References

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  • Abendroth, J., et al. (2011). SAD phasing using iodide ions in a high-throughput structural genomics environment. Journal of Structural and Functional Genomics, 12(2), 83–95. [Link]

  • Polovinkin, V., et al. (2017). Fast iodide-SAD phasing for high-throughput membrane protein structure determination. IUCrJ, 4(Pt 3), 269–277. [Link]

  • Evans, G., & Pettifer, R. F. (2001). CHOOCH: a program for deriving anomalous-scattering factors from X-ray fluorescence spectra. Journal of Applied Crystallography, 34(1), 82–86. [Link]

  • Abendroth, J., et al. (2011). SAD phasing using iodide ions in a high-throughput structural genomics environment. PubMed. [Link]

  • Takaoka, Y., et al. (2006). Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression. Journal of the American Chemical Society, 128(20), 6640–6641. [Link]

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  • Kodama, K., et al. (2006). A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe. Chembiochem, 7(10), 1577–1581. [Link]

  • Schiebel, J., et al. (2015). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. IUCr Journals. [Link]

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  • Thakare, R., et al. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 17(9), 10546–10557. [Link]

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Chiral Purity at its Peak: A Detailed Protocol for the HPLC Enantioseparation of 2-Amino-2-(4-iodophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Drug Development

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. 2-Amino-2-(4-iodophenyl)acetic acid, a non-proteinogenic amino acid, and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds. Ensuring the enantiomeric purity of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive and robust protocol for the chiral separation of the enantiomers of this compound using High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals.

Guiding Principles: The Art and Science of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector. In direct chiral HPLC, this is achieved by employing a chiral stationary phase (CSP). The underlying principle of chiral recognition on a CSP is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. For effective separation, these diastereomeric complexes must have different association energies, leading to different retention times on the column.

The choice of the CSP is the most critical parameter in developing a successful chiral separation method. For underivatized amino acids such as this compound, two classes of CSPs have demonstrated exceptional utility: macrocyclic glycopeptide-based phases and crown ether-based phases.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These CSPs offer a complex array of stereoselective interaction sites, including peptide linkages, carbohydrate moieties, and ionizable groups.[1] The chiral recognition mechanism is multifaceted, involving hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2] The basket-like structure of the teicoplanin aglycone is particularly effective at forming inclusion complexes with amino acids, where the different spatial arrangements of the substituents on the chiral carbon of the enantiomers lead to varying degrees of interaction and, consequently, separation.[3]

  • Crown Ether CSPs: These phases are particularly well-suited for the separation of compounds containing primary amine groups, such as amino acids.[4][5] The chiral recognition is based on the formation of inclusion complexes where the protonated primary amine of the analyte fits into the cavity of the crown ether.[6] The stability of this complex is influenced by the three-dimensional arrangement of the other substituents on the chiral center, allowing for the differentiation of enantiomers.

For this application, we will focus on a method utilizing a teicoplanin-based CSP, as it has been shown to be highly effective for a wide range of aromatic and non-proteinogenic amino acids.[7]

Experimental Protocol: A Step-by-Step Guide to Enantiomeric Resolution

This protocol provides a detailed methodology for the chiral separation of this compound enantiomers.

Materials and Reagents
  • Analytes: Racemic (DL)-2-Amino-2-(4-iodophenyl)acetic acid, and if available, the individual (R)- and (S)-enantiomer reference standards.

  • HPLC Grade Solvents: Methanol, Acetonitrile, and ultrapure Water.

  • Mobile Phase Additive: Formic acid (reagent grade).

  • Chiral Column: A teicoplanin-based CSP, such as Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm), is recommended based on its proven performance with similar analytes.[7]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Standard HPLC with UV Detector
Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol / Water / Formic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm or 275 nm
Injection Volume 10 µL
Sample and Mobile Phase Preparation
  • Mobile Phase Preparation: Carefully measure and mix the components of the mobile phase (Methanol, Water, and Formic Acid in an 80:20:0.1 volume ratio). Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.

  • Standard Solution Preparation: Prepare a stock solution of racemic this compound at a concentration of approximately 1 mg/mL in the mobile phase diluent (a mixture of Methanol and Water in an 80:20 ratio can be used). From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL.

  • Elution Order Determination (if individual enantiomers are available): Prepare individual standard solutions of the (R)- and (S)-enantiomers at the same concentration as the racemic working standard to determine their respective elution order.

  • Filtration: Filter all prepared solutions through a 0.45 µm syringe filter before placing them in the autosampler to prevent particulate matter from damaging the column and system.

Analysis Procedure
  • System Equilibration: Equilibrate the Astec® CHIROBIOTIC® T column with the prepared mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase diluent) to ensure the system is clean.

    • Inject the racemic standard solution.

    • If available, inject the individual (R)- and (S)-enantiomer standards to confirm the elution order.

  • Data Acquisition: Acquire the chromatograms for a sufficient duration to allow for the elution of both enantiomers.

Workflow for Chiral HPLC Separation

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (MeOH/H2O/FA) filter Filter all Solutions (0.45 µm) prep_mp->filter prep_rac Prepare Racemic Standard Solution prep_rac->filter prep_enant Prepare Individual Enantiomer Solutions prep_enant->filter equilibrate Equilibrate HPLC System with Chiral Column filter->equilibrate inject Inject Prepared Samples equilibrate->inject elute Isocratic Elution inject->elute detect UV Detection elute->detect integrate Integrate Chromatographic Peaks detect->integrate calculate Calculate Retention Times, Resolution, and Tailing Factor integrate->calculate purity Determine Enantiomeric Purity (% ee) calculate->purity

Figure 1: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

Anticipated Results and Data Interpretation

Under the specified conditions, a baseline separation of the two enantiomers of this compound is expected. The chromatogram of the racemic mixture should exhibit two distinct, well-resolved peaks.

ParameterExpected Value
Resolution (Rs) > 1.5
Tailing Factor (T) 0.9 - 1.5
Elution Order To be determined experimentally

The resolution (Rs) is a critical measure of the separation quality and should be greater than 1.5 for reliable quantification. The tailing factor provides an indication of peak shape, with values close to 1 being ideal.

The Mechanism of Chiral Recognition: A Deeper Dive

The successful enantioseparation on a teicoplanin-based CSP is a result of a combination of intermolecular interactions that create a chiral recognition environment. For this compound, the key interactions are likely to be:

  • Ionic Interaction: The protonated primary amine of the amino acid can form a strong ionic bond with the deprotonated carboxyl group of the teicoplanin selector. The acidic mobile phase ensures that the analyte's amino group is protonated and the selector's carboxyl group is available for interaction.

  • Hydrogen Bonding: The amino and carboxyl groups of the analyte can act as both hydrogen bond donors and acceptors, interacting with the amide and hydroxyl groups of the CSP.

  • π-π Interactions: The iodophenyl ring of the analyte can engage in π-π stacking interactions with the aromatic rings present in the teicoplanin structure.

  • Inclusion Complexation: The analyte can fit into the hydrophobic "basket" of the teicoplanin molecule. The different spatial orientation of the substituents around the chiral carbon of the two enantiomers will result in one enantiomer having a more favorable fit and stronger overall interaction with the CSP, leading to a longer retention time.

G cluster_interactions Chiral Recognition Interactions CSP Teicoplanin CSP Ionic Ionic Bonding CSP->Ionic H_Bond Hydrogen Bonding CSP->H_Bond Pi_Pi π-π Stacking CSP->Pi_Pi Inclusion Inclusion Complexation CSP->Inclusion Enantiomer_S (S)-Enantiomer Enantiomer_S->Ionic Enantiomer_S->H_Bond Enantiomer_S->Pi_Pi Enantiomer_S->Inclusion Enantiomer_R (R)-Enantiomer Enantiomer_R->Ionic Enantiomer_R->H_Bond Enantiomer_R->Pi_Pi Enantiomer_R->Inclusion

Figure 2: Interactions governing chiral recognition of this compound enantiomers.

Method Validation and Troubleshooting

For use in a regulated environment, this method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Tips:

  • Poor Resolution: If the resolution is below 1.5, consider adjusting the mobile phase composition. Decreasing the water content or changing the organic modifier (e.g., to acetonitrile) can alter selectivity. Lowering the column temperature can also sometimes improve resolution.

  • Peak Tailing: Excessive peak tailing may indicate secondary interactions with the silica support. Ensure the mobile phase pH is appropriate and consider using a different acidic modifier.

  • Irreproducible Retention Times: This can be caused by an unequilibrated column, temperature fluctuations, or changes in the mobile phase composition. Ensure the column is thoroughly equilibrated and the mobile phase is prepared consistently.

Conclusion

This application note details a robust and reliable HPLC method for the chiral separation of this compound enantiomers using a teicoplanin-based chiral stationary phase. By understanding the principles of chiral recognition and carefully controlling the experimental parameters, researchers can achieve accurate and reproducible results, ensuring the enantiomeric purity of this critical pharmaceutical building block.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. [Link]

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  • Hyun, M. H., Han, S. C., Lipshutz, B. H., Shin, Y. J., & Welch, C. J. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers. Journal of Chromatography A, 910(2), 359-365. [Link]

  • Gasparrini, F., Misiti, D., & Villani, C. (2001). Macrocyclic glycopeptide-based chiral stationary phases: a powerful tool for the resolution of underivatized amino acids.
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  • Adhikari, B. B., & Hyun, M. H. (2016). Liquid chromatographic chiral separations by crown ether-based chiral stationary phases. Molecules, 21(11), 1549. [Link]

  • Reider, P. J. (1997). The importance of chirality in drugs. Chirality, 9(5‐6), 385-386.
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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 2-Amino-2-(4-iodophenyl)acetic Acid for Novel Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of non-natural amino acids is a cornerstone of modern medicinal chemistry and drug development, enabling the exploration of novel chemical space and the enhancement of pharmacological properties.[1] Biaryl structures are privileged motifs found in numerous pharmaceuticals.[2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[2][4][5] This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Amino-2-(4-iodophenyl)acetic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental workflow, and provide expert insights into optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel biaryl amino acid derivatives.

Introduction: The Strategic Value of Biaryl Amino Acids

The incorporation of unique structural motifs into amino acid scaffolds can profoundly influence the biological activity, metabolic stability, and conformational properties of peptides and small molecule drugs.[1] this compound serves as a versatile building block, with the iodo-substituent providing a reactive handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for this purpose due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[2][6]

However, performing this transformation on a substrate with unprotected amine and carboxylic acid functionalities presents unique challenges. Issues such as solubility, potential catalyst inhibition by the free amine, and the need for carefully selected aqueous solvent systems must be addressed.[1][7] This guide provides the necessary framework to successfully navigate these challenges.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][8]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This step forms a square planar Pd(II) intermediate. The high reactivity of aryl iodides makes this step relatively facile compared to couplings with aryl bromides or chlorides.[4][8]

  • Transmetalation: This is often the rate-determining step. The base plays a critical role here, activating the organoboron species (boronic acid) to form a more nucleophilic borate complex.[9][10] This borate then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a diarylpalladium(II) intermediate.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the complex, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 L₂Pd(II)(Ar¹)I pd0->pd_intermediate1 Ar¹-I substrate Ar¹-I (this compound) oxidative_addition Oxidative Addition pd_intermediate2 L₂Pd(II)(Ar¹)(Ar²) pd_intermediate1->pd_intermediate2 [Ar²-B(OH)₃]⁻ boronic_acid Ar²-B(OH)₂ borate [Ar²-B(OH)₃]⁻ boronic_acid->borate + Base base Base (e.g., K₂CO₃) transmetalation Transmetalation pd_intermediate2->pd0 product Ar¹-Ar² (Biaryl Product) pd_intermediate2->product reductive_elimination Reductive Elimination Troubleshooting_Flowchart start Reaction Fails (Low/No Yield) check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents check_reagents->start Reagents Bad (Replace) main_byproduct Analyze Byproducts (TLC, LC-MS) check_reagents->main_byproduct Reagents OK protodeboronation Protodeboronation (Ar-H from Boronic Acid) main_byproduct->protodeboronation Major homocoupling Homocoupling (Ar-Ar from Boronic Acid) main_byproduct->homocoupling Major dehalogenation Dehalogenation (Starting Material -> Ar-H) main_byproduct->dehalogenation Major no_reaction No Reaction/ Complex Mixture main_byproduct->no_reaction None Obvious solve_proto Use Boronic Ester Decrease H₂O Use Weaker Base (Cs₂CO₃) protodeboronation->solve_proto solve_homo Improve Degassing Ensure Inert Atmosphere homocoupling->solve_homo solve_dehalo Screen Different Bases Check Reagent Purity dehalogenation->solve_dehalo solve_no_reaction Increase Temperature Screen Solvents Use Stronger Ligand (e.g., SPhos, XPhos) no_reaction->solve_no_reaction

Sources

Solid-phase peptide synthesis protocol for 2-Amino-2-(4-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

A Comprehensive Guide to the Solid-Phase Synthesis of Peptides Incorporating 2-Amino-2-(4-iodophenyl)acetic Acid

Abstract

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and conformational behavior. This compound, a non-proteinogenic amino acid, offers a unique structural motif for peptide drug development. The presence of an iodine atom on the phenyl ring provides a site for further chemical modification, such as cross-coupling reactions, or for the introduction of radioisotopes for imaging applications.[1][2] This guide provides a detailed, field-proven protocol for the efficient incorporation of this compound into peptides using manual solid-phase peptide synthesis (SPPS) based on the widely adopted Fmoc/tBu strategy.[3][4]

Introduction: The Rationale for Incorporating this compound

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acids into complex chains.[4][5] The Fmoc (9-fluorenylmethoxycarbonyl) strategy, in particular, has become the method of choice due to its milder reaction conditions compared to the traditional Boc (tert-butyloxycarbonyl) approach, which often requires the use of hazardous hydrofluoric acid (HF) for cleavage.[3][5]

The incorporation of this compound into a peptide backbone can confer several advantages:

  • Structural Constraint: The bulky iodophenyl side chain can introduce conformational rigidity, which can be beneficial for receptor binding and improving metabolic stability.

  • Pharmacokinetic Modulation: The lipophilicity of the iodophenyl group can influence the peptide's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Site for Post-Synthetic Modification: The iodine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse functional groups after the peptide has been synthesized.[1]

  • Radiolabeling: The iodine can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), enabling the use of the peptide in diagnostic imaging or radiotherapy.[2][6]

This protocol will detail the necessary steps for the successful incorporation of this unique amino acid, from resin selection and preparation to the final cleavage and deprotection of the target peptide.

Materials and Reagents

For successful synthesis, high-quality reagents are paramount. Ensure all solvents are of peptide synthesis grade.

Category Reagent/Material Recommended Grade/Supplier
Resin Rink Amide Resin (100-200 mesh)Standard commercial suppliers
2-Chlorotrityl chloride resinStandard commercial suppliers
Amino Acids Fmoc-protected proteinogenic amino acidsStandard commercial suppliers
Fmoc-(S)-2-Amino-2-(4-iodophenyl)acetic acidCommercially available
Solvents N,N-Dimethylformamide (DMF)Amine-free, peptide synthesis grade
Dichloromethane (DCM)Anhydrous
N-Methyl-2-pyrrolidone (NMP)Peptide synthesis grade
PiperidineAnhydrous
Diisopropylethylamine (DIEA)Redistilled
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Standard commercial suppliers
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Standard commercial suppliers
HOBt (1-Hydroxybenzotriazole)Standard commercial suppliers
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
WaterDeionized
PhenolCrystal, reagent grade
Washing Solvents Methanol (MeOH)ACS grade
Diethyl ether (Et₂O)Anhydrous

Experimental Protocols

This protocol is designed for a 0.1 mmol synthesis scale. All steps should be performed in a dedicated solid-phase synthesis vessel equipped with a frit for solvent filtration.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is recommended. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is a suitable choice.[7]

Protocol:

  • Weigh 100 mg of Rink Amide resin into the synthesis vessel.

  • Add 1 mL of NMP to swell the resin.[8]

  • Gently agitate for at least 1 hour (or overnight in a refrigerator).[8]

  • Drain the NMP.

  • Wash the resin with DMF (3 x 1 mL).

SPPS Cycle for Amino Acid Incorporation

The following cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[9]

Protocol:

  • Add 1 mL of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes.

  • Drain the solution.

  • Add another 1 mL of 20% piperidine in DMF.

  • Agitate for 10-15 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 x 1 mL) to ensure complete removal of piperidine and dibenzofulvene adducts.[9]

This protocol utilizes HBTU as the coupling reagent, which is known for its efficiency and low rate of racemization.[10][11] HATU is also an excellent, more reactive alternative, particularly for sterically hindered couplings.[5]

Protocol:

  • In a separate vial, dissolve Fmoc-(S)-2-Amino-2-(4-iodophenyl)acetic acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in 1 mL of DMF.

  • Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes. The solution should turn yellow.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • To monitor the reaction completion, perform a Kaiser test.[8] A negative result (beads remain yellow) indicates a complete coupling. If the test is positive (beads turn blue), the coupling step should be repeated.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups.[12]

Protocol:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 1 mL), followed by DCM (3 x 1 mL), and finally methanol (3 x 1 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 3 hours.[13]

  • Prepare the cleavage cocktail. A standard and effective mixture is "Reagent B": 88% TFA, 5% Phenol, 5% Water, and 2% TIS.[14] For a 100 mg scale, 1-2 mL of the cocktail is sufficient.

    • CAUTION: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.[13]

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate gently at room temperature for 2-3 hours.[4]

  • Filter the solution to separate the resin beads and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).[12]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the peptide pellet with cold ether two more times, and then dry the crude peptide under vacuum.

Workflow Visualization

The following diagram illustrates the key stages in the solid-phase synthesis of a peptide incorporating this compound.

SPPS_Workflow cluster_prep 1. Resin Preparation cluster_cycle 2. SPPS Cycle (Repeat for each AA) cluster_final 3. Final Cleavage & Deprotection Resin Rink Amide Resin Swell Swell in NMP/DMF Resin->Swell Wash1 Wash with DMF Swell->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Start Synthesis Wash2 Wash with DMF Deprotection->Wash2 Next cycle Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash2->Coupling Next cycle Wash3 Wash with DMF/DCM Coupling->Wash3 Next cycle Wash3->Deprotection Next cycle Final_Wash Final Wash & Dry Wash3->Final_Wash Final AA coupled Cleavage Cleavage from Resin (TFA/TIS/H₂O/Phenol) Final_Wash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: SPPS workflow for peptide synthesis.

Best Practices and Troubleshooting

Issue Potential Cause Recommendation
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of this compound; aggregation of peptide chain.Double couple the amino acid (repeat the coupling step). Use a more potent coupling reagent like HATU. Add NMP as a co-solvent to disrupt aggregation.
Low Peptide Yield Inefficient coupling at one or more steps; premature chain termination.Ensure high-quality, amine-free DMF is used.[7] Confirm accurate weighing of reagents. Monitor each coupling step with a Kaiser test.
Side Reactions during Cleavage Re-attachment of cleaved protecting groups to sensitive residues (e.g., Trp, Met).Ensure the use of appropriate scavengers in the cleavage cocktail. TIS is effective for scavenging t-butyl cations.[14] Minimize cleavage time.
Discoloration of Peptide Oxidation of sensitive residues; prolonged exposure to cleavage cocktail.Work quickly during cleavage and precipitation. Blanket the reaction with nitrogen or argon if highly sensitive residues are present.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the incorporation of this compound into synthetic peptides using Fmoc-based solid-phase peptide synthesis. The versatility of the iodophenyl moiety offers significant opportunities for post-synthetic modifications and the development of novel peptide-based therapeutics and diagnostic agents. By adhering to the detailed steps and best practices described, researchers can confidently synthesize these valuable molecules for a wide range of applications in chemical biology and drug discovery.

References

  • Danishefsky, S. J., & Shue, Y.-K. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Journal of the American Chemical Society.
  • SCAIANO, J. C. (1983). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Lakshminarayanan, A., & Govindaraju, V. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
  • Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. University of Minnesota.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

Sources

Application Notes and Protocols: Site-Specific Incorporation of 2-Amino-2-(4-iodophenyl)acetic acid in Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug development, enabling the introduction of novel chemical functionalities for a wide range of applications.[1][2] This technology, known as genetic code expansion, allows for the precise engineering of proteins with functionalities not found in the canonical 20 amino acids.[1] Among the myriad of UAAs, 2-Amino-2-(4-iodophenyl)acetic acid, a derivative of phenylalanine, offers a unique chemical handle. The presence of an iodine atom provides a heavy atom for X-ray crystallography, facilitating phase determination, and also serves as a versatile reactive center for cross-coupling reactions.

This guide provides a comprehensive overview and a detailed protocol for the site-specific incorporation of this compound into proteins expressed in Escherichia coli. We will delve into the underlying principles of genetic code expansion, the critical components required, and a step-by-step workflow from plasmid preparation to protein expression and verification.

Principle of Genetic Code Expansion

The central dogma of molecular biology dictates that the genetic code is read in three-letter codons, with 61 codons specifying the 20 canonical amino acids and three codons signaling the termination of translation. Genetic code expansion hijacks this process by reassigning a nonsense codon, typically the amber stop codon (UAG), to encode a UAA.[2] This is achieved through the introduction of two key components into the host organism:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes the UAA and attaches it to its cognate tRNA. This aaRS must be "orthogonal," meaning it does not recognize any of the endogenous amino acids or tRNAs of the host.[3]

  • An Orthogonal tRNA: A suppressor tRNA that recognizes the reassigned nonsense codon (e.g., UAG) on the mRNA and delivers the UAA to the ribosome. This tRNA must not be recognized by any of the host's endogenous aaRSs.

When these components are present, the ribosome will read through the UAG codon, inserting the UAA at the desired position in the polypeptide chain, as specified by the engineered gene.

Experimental Workflow Overview

The overall workflow for the site-specific incorporation of this compound is a multi-step process that involves molecular biology, microbial cell culture, and protein biochemistry.

Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Plasmid_Prep Plasmid Preparation Transformation Co-transformation Plasmid_Prep->Transformation pEVOL & pET Cell_Prep Competent Cell Preparation Cell_Prep->Transformation Culture Cell Culture & Induction Transformation->Culture Add UAA Harvest Cell Harvest & Lysis Culture->Harvest Purification Protein Purification Harvest->Purification Verification Verification (MS) Purification->Verification

Figure 1: A high-level overview of the experimental workflow for unnatural amino acid incorporation.

Key Components and Considerations

The Orthogonal Aminoacyl-tRNA Synthetase for this compound

A critical component for the successful incorporation of this compound is a specific and efficient orthogonal aaRS. While a synthetase specifically evolved for this compound is not widely reported, a highly specific tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii has been evolved for the structurally similar amino acid, p-iodo-L-phenylalanine.[4][5] Given the structural similarity, this evolved TyrRS is the recommended starting point.

Note on Synthetase Specificity: The subtle difference in the position of the amino group between p-iodo-L-phenylalanine and this compound may impact the efficiency and fidelity of incorporation. If low incorporation yields or misincorporation of natural amino acids are observed, a round of directed evolution of the p-iodophenylalanine synthetase may be necessary to optimize its specificity for this compound.[4][5][6][7]

The Plasmid System: pEVOL

To ensure high yields of the desired protein, the expression levels of the orthogonal aaRS and tRNA are crucial. The pEVOL plasmid system is an optimized vector that enhances the efficiency of UAA incorporation in E. coli.[8] It typically contains:

  • Two copies of the gene for the orthogonal aaRS, one under a constitutive promoter and the other under an inducible promoter.[8]

  • One or more copies of the gene for the orthogonal tRNA.

This dual expression strategy leads to higher intracellular concentrations of the necessary machinery, thereby improving the competition with release factor 1 (RF1) at the amber codon and increasing the yield of the full-length, UAA-containing protein.[8]

Target Protein Expression Vector

The gene of interest must be cloned into a separate, compatible expression vector (e.g., a pET series plasmid). A key modification is the introduction of an amber stop codon (TAG) at the desired site of UAA incorporation using site-directed mutagenesis.

Detailed Experimental Protocol

This protocol is designed for the incorporation of this compound into a target protein expressed in E. coli BL21(DE3).

Materials and Reagents
Reagent/MaterialSpecifications
E. coli Strain BL21(DE3)
Plasmids pEVOL-p-iodoPhe, pET-targetgene(TAG)
Unnatural Amino Acid This compound
Media LB Broth, LB Agar, SOC medium
Antibiotics Kanamycin, Ampicillin (or other as required)
Inducers Isopropyl β-D-1-thiogalactopyranoside (IPTG), L-Arabinose
Buffers Lysis Buffer, Wash Buffer, Elution Buffer (specific to purification method)
Step-by-Step Methodology

1. Plasmid Preparation and Transformation

  • Prepare high-purity plasmid DNA for both the pEVOL vector encoding the p-iodophenylalanine synthetase and its cognate tRNA, and the pET vector containing your target gene with the amber codon mutation.

  • Co-transform chemically competent E. coli BL21(DE3) cells with both plasmids.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., kanamycin for pEVOL and ampicillin for pET).

  • Incubate the plates overnight at 37°C.

2. Protein Expression

  • Inoculate a single colony from the transformation plate into 5 mL of LB medium containing both antibiotics.

  • Grow the culture overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate 1 L of LB medium containing both antibiotics in a 2.8 L baffled flask.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Add this compound to a final concentration of 1 mM.

  • Induce the expression of the orthogonal aaRS and tRNA from the pEVOL plasmid by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours with shaking.

3. Cell Harvest and Lysis

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in an appropriate lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication or using a high-pressure homogenizer.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

4. Protein Purification and Verification

  • Purify the target protein from the clarified lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the target protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE to assess purity and yield.

  • Crucially, verify the incorporation of this compound by mass spectrometry (e.g., ESI-MS). This will confirm the mass of the protein corresponds to the expected mass with the UAA incorporated.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Protein Yield Poor suppression efficiency of the amber codon.Increase the concentration of the UAA. Optimize the induction conditions (temperature, time, inducer concentration). Use a strain with a knockout of release factor 1 (RF1).
Toxicity of the UAA or the expressed protein.Lower the induction temperature. Use a weaker promoter for the target protein.
No UAA Incorporation Inactive orthogonal aaRS/tRNA pair.Verify the sequence of the plasmids. Test the system with a reporter protein (e.g., GFP with an amber codon).
The specific aaRS is not efficient for this compound.Consider directed evolution of the synthetase.
High Truncation Product Inefficient amber suppression.Increase the expression of the orthogonal aaRS and tRNA (e.g., using the pEVOL system).

Conclusion

The site-specific incorporation of this compound into proteins is a powerful technique for protein engineering and drug development. By leveraging the principles of genetic code expansion and utilizing optimized expression systems like pEVOL, researchers can introduce this versatile unnatural amino acid with high fidelity and efficiency. The protocol provided herein offers a robust starting point for these experiments. Successful incorporation, confirmed by mass spectrometry, opens the door to a wide array of applications, from facilitating protein structure determination to the development of novel bioconjugates and therapeutic proteins.

References

  • Venditti, V., Fawzi, N. L., & Clore, G. M. (2012). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 52(3), 191–195. [Link]

  • Venditti, V., Fawzi, N. L., & Clore, G. M. (2012). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 52(3), 191–195. [Link]

  • Serfling, S. Y., & Coin, I. (2016). Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. Nucleic Acids Research, 44(1), 419–429. [Link]

  • Langenhorst, C., & Recksiedler, V. (2012). Incorporation of non-canonical amino acids. Protein Science, 21(9), 1271–1283. [Link]

  • Aleksashin, A. A., & Serebryakova, M. V. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(22), 5693. [Link]

  • Young, T. S., Ahmad, I., Yin, J. A., & Schultz, P. G. (2010). An enhanced system for unnatural amino acid mutagenesis in E. coli. Journal of Molecular Biology, 395(2), 361–374. [Link]

  • van der Meel, R., Fens, M. H. A. M., & Vader, P. (2013). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 1, 15. [Link]

  • Wang, N., & Ju, J. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 3(3), 57. [Link]

  • Fleissner, M. R., & Hubbell, W. L. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. [Link]

  • O'Donoghue, P., Prat, L., & Heinemann, I. U. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. Nature Biotechnology, 38(8), 989–999. [Link]

  • Bryson, D. I., Fan, C., & Liu, D. R. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, 13(12), 1253–1260. [Link]

  • Harvard University Office of Technology Development. (n.d.). Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity. [Link]

  • Bryson, D. I., Fan, C., & Liu, D. R. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, 13(12), 1253–1260. [Link]

  • Bryson, D. I., Fan, C., & Liu, D. R. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, 13(12), 1253–1260. [Link]

  • Ahern, C. A., & Laver, D. R. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology, 654, 3–18. [Link]

  • O'Donoghue, P., Prat, L., & Heinemann, I. U. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology, 38(8), 989–999. [Link]

  • Ravikumar, A., & Arlow, D. H. (2021). Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. Nature Communications, 12(1), 5635. [Link]

  • Kim, T. H., & Choi, J. I. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 60. [Link]

  • Schultz, P. G., & Chamberlin, R. (2012). Aminoacyl-tRNA synthetase for aminoacylation tRNA with unnatural amino acids.
  • PubChem. (n.d.). 4-Iodophenylalanine. [Link]

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2-Amino-2-(4-iodophenyl)acetic Acid: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Amino Acid

In the landscape of modern medicinal chemistry, the incorporation of non-canonical amino acids into drug candidates offers a powerful strategy to modulate pharmacological properties.[1][2][3][4] 2-Amino-2-(4-iodophenyl)acetic acid, a non-natural α-amino acid, has emerged as a particularly valuable building block. Its structure combines the essential pharmacophoric elements of an amino acid with a strategically placed iodine atom on the phenyl ring. This iodine is not merely a bulky substituent; it is a versatile chemical handle that unlocks a diverse range of synthetic transformations, enabling the construction of complex molecular architectures. The high reactivity of the carbon-iodine bond makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in contemporary drug synthesis.[5][6][7]

This technical guide provides an in-depth exploration of this compound as a pivotal component in drug discovery. We will detail its properties, showcase its application in the synthesis of peptidomimetics and Proteolysis Targeting Chimeras (PROTACs), and provide comprehensive protocols for its derivatization through Suzuki and Sonogashira couplings, as well as its utility in radiolabeling for diagnostic and therapeutic applications.

Physicochemical Properties and Structural Features

This compound is a crystalline solid with the following key properties:

PropertyValueReference
Molecular Formula C₈H₈INO₂
Molecular Weight 277.06 g/mol
Appearance Off-white to light yellow powderSupplier Data
Solubility Sparingly soluble in water, soluble in DMSO and methanolSupplier Data

The core structure of this amino acid provides distinct reactive sites, making it a trifunctional building block.

Caption: Core structure and key functional groups of this compound.

Application in Peptidomimetic and Bio-orthogonal Chemistry

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor affinity.[8][9] The incorporation of this compound into a peptide sequence introduces a site for bio-orthogonal reactions, allowing for the late-stage functionalization of the peptide.[10]

Workflow for Peptidomimetic Synthesis and Functionalization

The synthesis of a functionalized peptidomimetic using this building block typically involves solid-phase peptide synthesis (SPPS) followed by a palladium-catalyzed cross-coupling reaction. Orthogonal protecting groups are crucial to ensure that the amino and carboxyl groups do not interfere with the cross-coupling reaction.[1][11]

Peptidomimetic_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Coupling Post-SPPS Modification Start Resin Incorporate Incorporate Protected This compound Start->Incorporate Elongate Peptide Elongation Incorporate->Elongate Cleave Cleavage from Resin Elongate->Cleave Couple Suzuki or Sonogashira Coupling Cleave->Couple Iodo-Peptide Purify Purification (HPLC) Couple->Purify Final Final Purify->Final Functionalized Peptidomimetic

Caption: General workflow for synthesizing a functionalized peptidomimetic.

Application in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[12][13] The modular nature of PROTACs allows for the incorporation of diverse chemical moieties.[2][5][7] this compound can serve as a versatile building block for the linker component of a PROTAC, where the iodo-group allows for the attachment of either the target protein ligand or the E3 ligase ligand.

Conceptual Design of a PROTAC Incorporating the Building Block

PROTAC_Design cluster_Linker Linker Target_Ligand Target Protein Ligand Building_Block 2-Amino-2-(phenyl)acetic acid (derived from 4-iodo precursor) Target_Ligand->Building_Block Attachment via Suzuki/Sonogashira E3_Ligand E3 Ligase Ligand Linker_Chain e.g., PEG chain Building_Block->Linker_Chain Linker_Chain->E3_Ligand Amide Coupling

Caption: Conceptual design of a PROTAC utilizing this compound.

Application in Radiolabeling for PET Imaging

The presence of the iodine atom makes derivatives of this compound excellent precursors for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[6][14][15][16] Radiolabeled amino acids are valuable tools in oncology for imaging tumors, as many cancer cells exhibit increased amino acid transport.[15]

Radiolabeling Workflow

A common strategy for radioiodination involves the synthesis of a stannylated precursor from the iodo-compound, followed by an oxidative iododestannylation reaction with the desired radioiodine isotope.

Radiolabeling_Workflow Start Protected This compound Stannylation Stannylation (e.g., with (Bu₃Sn)₂) Start->Stannylation Deprotection1 Selective Deprotection (if necessary) Stannylation->Deprotection1 Radioiodination Radioiodination (e.g., Na[¹²⁵I], oxidant) Deprotection1->Radioiodination Deprotection2 Final Deprotection Radioiodination->Deprotection2 Purification Purification (HPLC) Deprotection2->Purification Final Radiolabeled Amino Acid Tracer Purification->Final

Caption: Workflow for the synthesis of a radioiodinated amino acid tracer.

Protocols

Note: These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Orthogonal Protection of this compound

To perform selective modifications on the iodophenyl ring, the α-amino and carboxylic acid groups must be protected. An orthogonal protection strategy is essential.[1][11]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Boc Protection:

    • Suspend this compound (1.0 eq) in a mixture of THF and water (2:1).

    • Add NaHCO₃ (2.5 eq) and stir until dissolved.

    • Add a solution of Boc₂O (1.1 eq) in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the THF under reduced pressure.

    • Wash the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield N-Boc-2-amino-2-(4-iodophenyl)acetic acid.

  • C-Methyl Esterification:

    • Suspend N-Boc-2-amino-2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous MeOH at 0 °C.

    • Add SOCl₂ (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield methyl N-Boc-2-amino-2-(4-iodophenyl)acetate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the protected amino acid with an arylboronic acid.[17]

Materials:

  • Methyl N-Boc-2-amino-2-(4-iodophenyl)acetate

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture), degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a Schlenk flask, add methyl N-Boc-2-amino-2-(4-iodophenyl)acetate (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and saturated aqueous NH₄Cl solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol outlines the coupling of the protected amino acid with a terminal alkyne.[8][18]

Materials:

  • Methyl N-Boc-2-amino-2-(4-iodophenyl)acetate

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add methyl N-Boc-2-amino-2-(4-iodophenyl)acetate (1.0 eq) and Pd(PPh₃)₂Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, followed by TEA (3.0 eq) and the terminal alkyne (1.5 eq).

  • Stir the reaction at 60-70 °C for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a high-value building block that provides a gateway to a vast chemical space for drug discovery. Its trifunctional nature, combined with the versatility of the carbon-iodine bond, enables the synthesis of novel peptidomimetics, the construction of innovative PROTACs, and the development of targeted radiopharmaceuticals. The protocols provided herein offer a solid foundation for researchers to harness the potential of this unique scaffold in their pursuit of next-generation therapeutics.

References

  • Albericio, F., & Chinchilla, R. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • Shanmugasundaram, K., Shao, P., Chen, H., Campos, B., McHardy, S. F., Luo, T., & Rao, H. (2019). A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. Journal of Biological Chemistry, 294(41), 15172–15175. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Shanmugasundaram, K., et al. (2019). A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. ResearchGate. [Link]

  • Unconventional PROTACs for Targeted Protein Degradation in Cancer Therapy. (2023). ResearchGate. [Link]

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]

  • Galldiks, N., Langen, K. J., & Pope, W. B. (2016). Amino Acid PET – An Imaging Option to Identify Treatment Response, Posttherapeutic Effects, and Tumor Recurrence? Frontiers in Neurology. [Link]

  • Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). (2020). PMC. [Link]

  • Galldiks, N., et al. (2016). Amino Acid PET – An Imaging Option to Identify Treatment Response, Posttherapeutic Effects, and Tumor Recurrence?. PMC. [Link]

  • Fanti, S., & Farsad, M. (2012). PET with radiolabeled aminoacid. PubMed. [Link]

  • Wikipedia. (n.d.). Positron emission tomography. Retrieved from [Link]

  • Galldiks, N., & Langen, K. J. (2015). The use of amino acid PET and conventional MRI for monitoring of brain tumor therapy. NIH. [Link]

  • Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Nolan, S. P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

  • Szostak, M. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Chemical Science. [Link]

  • Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC. [Link]

  • Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... (n.d.). ResearchGate. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2021). PubMed Central. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. (2011). ResearchGate. [Link]

  • Miller, S. J., et al. (2014). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. PubMed Central. [Link]

  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. (2012). ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Harding, D. R., et al. (1983). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. [Link]

  • Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. (2020). ChemRxiv. [Link]

  • Automated synthesis of backbone protected peptides. (2014). PMC. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017). Semantic Scholar. [Link]

Sources

Application Notes & Protocols: Conformational Analysis of Peptides Containing 2-Amino-2-(4-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern chemical biology and drug discovery, offering a powerful tool to enhance therapeutic properties and exert precise control over molecular conformation.[1] This guide provides a comprehensive framework for the conformational analysis of peptides containing 2-Amino-2-(4-iodophenyl)acetic acid, a unique UAA that introduces both steric constraints and a valuable bio-physical probe. We will detail an integrated approach, combining solid-phase peptide synthesis, a suite of spectroscopic techniques, high-resolution structural methods, and computational modeling to provide a holistic understanding of peptide structure and dynamics. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this UAA in their work.

Introduction: The Significance of this compound

Peptides are remarkable signaling molecules, but their therapeutic potential can be limited by poor metabolic stability and conformational flexibility, which often leads to reduced receptor affinity and selectivity. The strategic incorporation of UAAs is a proven method to overcome these limitations.[1][2] this compound, a derivative of phenylglycine, is particularly noteworthy for two key reasons:

  • Conformational Constraint: The bulky phenyl group at the α-carbon restricts the available conformational space of the peptide backbone, influencing local and global folding into more defined structures.

  • Heavy-Atom Phasing: The iodine atom is an excellent anomalous scatterer of X-rays. Its presence provides a powerful tool for solving the phase problem in X-ray crystallography, significantly simplifying the determination of high-resolution 3D structures.[3][4]

This guide provides the necessary protocols to synthesize peptides containing this UAA and subsequently elucidate their three-dimensional structure using a multi-pronged analytical strategy.

Peptide Synthesis: Incorporating the UAA

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry is the most robust and widely used method for preparing these modified peptides. The core principle involves building the peptide chain sequentially while it is anchored to an insoluble resin support.[5][6]

Workflow for Fmoc-SPPS

spss_workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Select & Swell Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each AA Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Precipitation & HPLC Purification Cleavage->Purification FinalPeptide Characterized Peptide Purification->FinalPeptide md_workflow Start Initial Structure (from NMR, X-ray, or model) Setup System Setup (Solvate, Add Ions) Start->Setup Parameterize UAA Minimize Energy Minimization Setup->Minimize Equilibrate Equilibration (NVT, NPT Ensembles) Minimize->Equilibrate Production Production MD Run (ns to µs) Equilibrate->Production Analysis Trajectory Analysis (RMSD, H-bonds, Clustering) Production->Analysis Result Conformational Ensemble & Dynamics Analysis->Result

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Amino-2-(4-iodophenyl)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-2-(4-iodophenyl)acetic acid. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic procedure. As a crucial building block in various pharmaceutical agents, optimizing its synthesis is paramount. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and enhance your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the synthesis.

Q1: What is a realistic target yield for the synthesis of this compound?

A1: For a multi-step synthesis like the classical Strecker reaction, which involves the formation of an α-aminonitrile followed by hydrolysis, overall yields can be highly variable.[1][2] A realistic, unoptimized yield might range from 30-50%. However, with careful optimization of each step, it is possible to achieve yields upwards of 70-80%. Yields are highly dependent on the purity of the starting materials, reaction conditions, and the efficiency of the product isolation.

Q2: My primary challenge is the initial formation of the α-aminonitrile intermediate. The reaction seems to stall. What are the common causes?

A2: Stalling at the α-aminonitrile formation stage, the core of the Strecker synthesis, typically points to issues with imine formation or the subsequent nucleophilic attack by the cyanide ion.[2][3][4] Key factors to investigate are:

  • Purity of 4-iodobenzaldehyde: The starting aldehyde can oxidize to 4-iodobenzoic acid upon prolonged storage. Confirm its purity by melting point or NMR spectroscopy before use.

  • Inefficient Water Removal: The condensation of 4-iodobenzaldehyde with ammonia to form the imine is an equilibrium reaction that produces water.[2] If water is not effectively removed, the equilibrium will not favor the imine, thus stalling the reaction.

  • pH of the Reaction Mixture: The reaction is often acid-promoted.[5] An incorrect pH can hinder the protonation of the aldehyde's carbonyl group, which is a crucial activation step.[4]

Q3: I am observing a significant amount of a major byproduct. How can I identify and minimize it?

A3: The most common byproduct in a Strecker synthesis is the corresponding α-hydroxy acid, formed via a competing cyanohydrin pathway.[6] This occurs when the cyanide ion attacks the aldehyde directly, before the imine is formed.[6] To minimize this, ensure a high concentration of the amine (ammonia) is present and consider a sequential addition of reagents: first the aldehyde and ammonia to favor imine formation, followed by the cyanide source.[6]

Q4: What is the most effective method for purifying the final this compound product?

A4: The final product is an amino acid, making it zwitterionic and often amenable to purification by recrystallization from aqueous solutions. Adjusting the pH of the solution to the isoelectric point of the amino acid (typically around pH 5-6) will minimize its solubility and promote crystallization. If significant impurities persist, ion-exchange chromatography can be a highly effective, albeit more complex, alternative.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific, persistent issues.

Guide 1: Optimizing the α-Aminonitrile Formation from 4-Iodobenzaldehyde

Low yield in the first step is the most frequent bottleneck. This guide provides a systematic approach to optimizing this critical transformation.

The likely causes for this issue are suboptimal reaction conditions or reagent quality. The following workflow will help you systematically identify and resolve the root cause.

Aminonitrile_Optimization cluster_start Initial Assessment cluster_reagents Reagent Quality Control cluster_conditions Reaction Condition Optimization cluster_outcome Desired Outcome Start Low Yield of Aminonitrile CheckAldehyde Verify 4-Iodobenzaldehyde Purity (NMR, mp) Start->CheckAldehyde Investigate CheckCyanide Use Fresh, High-Purity Cyanide Source (NaCN/KCN) CheckAldehyde->CheckCyanide CheckAmmonia Use Saturated Solution of Ammonia CheckCyanide->CheckAmmonia Solvent Select Appropriate Solvent (e.g., Methanol, Ethanol) CheckAmmonia->Solvent If Reagents are Pure Temperature Optimize Temperature (e.g., 0°C to RT) Solvent->Temperature ReagentOrder Optimize Reagent Addition Sequence Temperature->ReagentOrder End High Yield of Pure Aminonitrile ReagentOrder->End Achieve

Caption: Workflow for troubleshooting low aminonitrile yield.

This protocol incorporates best practices to maximize the yield of the aminonitrile intermediate.

Materials:

  • 4-Iodobenzaldehyde (high purity)

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN) - Caution: Extremely toxic. Handle with appropriate safety precautions.

  • Methanol, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-iodobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 3 M concentration).

  • Ammonia Source: In a separate flask, prepare a solution of ammonium chloride (1.5 eq) in a minimal amount of deionized water and add it to the reaction flask.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to promote the formation of the imine. The use of a water-absorbing salt like anhydrous MgSO₄ can drive the equilibrium towards the imine.[2]

  • Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of deionized water. Cool the main reaction flask to 0°C in an ice bath. Slowly add the sodium cyanide solution dropwise over 20-30 minutes. Extreme caution is advised.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by pouring the mixture into ice-cold water. The aminonitrile product often precipitates as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

The following table summarizes expected outcomes based on modifications to the standard protocol.

Parameter VariationExpected Impact on YieldRationale
Purity of Aldehyde High Purity: High Yield Prevents side reactions and ensures accurate stoichiometry.
Order of Addition Aldehyde + NH₄Cl first, then NaCN: Improved Yield Favors imine formation over the competing cyanohydrin pathway.[6]
Temperature 0°C for NaCN addition: Higher Purity Controls the exothermicity of the reaction and can reduce side product formation.
Solvent Anhydrous Methanol: Good Yield Provides good solubility for the reactants while being relatively easy to remove.
Guide 2: Improving the Hydrolysis of the α-Aminonitrile

The final step, hydrolysis of the nitrile to a carboxylic acid, can be prone to low yields due to product decomposition or incomplete reaction.

The choice between acidic and basic hydrolysis is critical and depends on the stability of your compound. For aryl glycines, acidic hydrolysis is generally preferred.[7]

Hydrolysis_Decision Start Aminonitrile Intermediate Decision Choose Hydrolysis Method Start->Decision Acid Acidic Hydrolysis (e.g., 6M HCl, Reflux) Decision->Acid Recommended Base Basic Hydrolysis (e.g., 6M NaOH, Reflux) Decision->Base Alternative Acid_Pros Pros: - Good for aryl glycines - Easier workup Acid->Acid_Pros End Pure Amino Acid Acid->End Base_Cons Cons: - Potential for racemization - Side reactions possible Base->Base_Cons Base->End

Caption: Decision diagram for the hydrolysis step.

This protocol is optimized for the clean conversion of the aminonitrile to the final amino acid product.

Materials:

  • 2-Amino-2-(4-iodophenyl)acetonitrile

  • Hydrochloric Acid (HCl), 6M solution

  • Sodium Hydroxide (NaOH), 1M solution for neutralization

Procedure:

  • Reaction Setup: Place the crude 2-Amino-2-(4-iodophenyl)acetonitrile in a round-bottom flask. Add 6M HCl (approximately 5-10 mL per gram of nitrile).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C).

  • Reaction Monitoring: Maintain reflux for 4-12 hours. The reaction can be monitored by TLC by taking small aliquots, neutralizing them, and spotting on a plate.

  • Work-up: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Isolation: Cool the solution in an ice bath. Carefully adjust the pH to approximately 5.5-6.0 using a 1M NaOH solution. The amino acid will precipitate at its isoelectric point.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water, followed by a cold organic solvent like ethanol or acetone to remove residual impurities.

  • Drying: Dry the purified this compound under vacuum.

References

  • Wang, L. et al. (2016). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. PMC. [Link]

  • CMA, M. et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Bray, C. D. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Wikipedia. Strecker amino acid synthesis. Wikipedia. [Link]

  • Ashenhurst, J. Strecker Synthesis. Master Organic Chemistry. [Link]

  • Khan, I. et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. [Link]

Sources

Optimizing coupling efficiency of 2-Amino-2-(4-iodophenyl)acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for incorporating 2-Amino-2-(4-iodophenyl)acetic acid into your peptide synthesis workflows. This non-natural, sterically hindered aryl-glycine derivative presents unique challenges that can lead to low coupling yields and potential racemization if not addressed with optimized protocols. This guide provides in-depth, field-tested solutions and explanations to help you achieve successful and efficient peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple?

A1: The difficulty arises from two primary factors:

  • Steric Hindrance: The bulky 4-iodophenyl group attached to the α-carbon physically obstructs the approach of the incoming N-terminal amine of the peptide chain. This slows down the rate of peptide bond formation significantly compared to simpler amino acids like alanine or glycine.[1]

  • Proneness to Racemization: Aryl-glycine derivatives, like this compound, are particularly susceptible to racemization (epimerization).[2][3] The α-proton is more acidic and can be easily abstracted under basic conditions, especially after activation, leading to a loss of stereochemical integrity.[4][5][6]

Q2: What are the primary coupling reagents I should consider as a starting point?

A2: For sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC alone are often insufficient.[7] You should start with more potent onium salt-based reagents.[8][9] Excellent choices include:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester.[2]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive than its HBTU counterpart and a very effective choice.[10]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with efficiency comparable to HATU, but with improved safety and solubility profiles as it is based on Oxyma Pure® instead of the potentially explosive HOBt/HOAt.[3][11]

Q3: How can I monitor the coupling reaction to know if it's complete?

A3: Visual colorimetric tests are essential for real-time monitoring on the solid phase.

  • Kaiser Test (Ninhydrin Test): This is the most common test.[12][13] A positive result (intense blue beads) indicates the presence of a free primary amine, meaning the coupling is incomplete. A negative result (colorless or yellowish beads) signifies a complete reaction.

  • Alternative Tests: For couplings involving N-terminal proline (a secondary amine), the Kaiser test gives a weaker reddish-brown color. In these cases, or for confirmation, the Chloranil test or Isatin test can be used.[12] For quantitative analysis after cleavage, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method to assess the purity of the crude peptide and identify any byproducts from incomplete coupling.[14][15]

Troubleshooting Guide

Issue 1: Low or No Coupling Efficiency (Positive Kaiser Test after Coupling)

This is the most common issue when working with this compound. The primary cause is the failure of the peptide bond to form due to steric hindrance.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Insufficient Reagent Potency

    • Explanation: The activation energy for the coupling is too high for standard reagents to overcome the steric barrier.

    • Solution:

      • Switch to a High-Potency Reagent: If you are not already, switch to HATU, HCTU, or COMU. These reagents form more reactive activated esters.

      • Increase Equivalents: Use a higher excess of the amino acid and coupling reagents. A typical starting point for a difficult coupling is 4 equivalents of the amino acid, 3.9 equivalents of the coupling reagent (e.g., HATU), and 8 equivalents of a non-nucleophilic base like DIPEA.[10]

      • Pre-activation: Allow the amino acid, coupling reagent, and base to pre-activate in a separate vessel for 1-5 minutes before adding the mixture to the resin.[10] This ensures the activated species is fully formed before it encounters the resin-bound amine.

  • Cause B: Sub-Optimal Reaction Conditions

    • Explanation: Insufficient reaction time or low temperature can prevent the reaction from reaching completion.

    • Solution:

      • Perform a Double Coupling: If a single coupling (even with extended time) fails, a second coupling is a highly effective strategy. After the first coupling reaction (e.g., 45-60 minutes), wash the resin thoroughly with DMF and then repeat the entire coupling procedure with a fresh solution of activated amino acid.[10]

      • Increase Reaction Time: Extend the coupling time from a standard 1-2 hours to 4 hours or even overnight. Monitor with the Kaiser test at intervals.

      • Modest Temperature Increase: Gently warming the reaction vessel to 30-40°C can increase the reaction rate. However, be cautious, as higher temperatures can also increase the risk of racemization.[14]

  • Cause C: Poor Solubility or Resin Aggregation

    • Explanation: The growing peptide chain can aggregate on the solid support, particularly with hydrophobic residues, blocking reactive sites.[1][16]

    • Solution:

      • Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties. Adding chaotropic salts or using a "magic mixture" (DCM/DMF/NMP/ethylene carbonate) can also help disrupt secondary structures.[17]

      • Microwave Synthesis: Microwave-assisted peptide synthesis can significantly accelerate coupling rates and help overcome aggregation by providing localized, efficient heating.[1][18]

Issue 2: Racemization Detected in Final Peptide

Even with a successful coupling, the stereochemical integrity of the this compound residue may be compromised.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Over-activation or Unstable Activated Intermediate

    • Explanation: The highly reactive activated species required for coupling is also more prone to cyclizing into a planar oxazolone intermediate. A base can then easily abstract the α-proton from this intermediate, leading to racemization.[4]

    • Solution:

      • Use Additives with Carbodiimides: If using a carbodiimide like DIC, always use it in combination with an additive like Oxyma Pure® or HOAt.[5][11] These additives form active esters that are more stable and less prone to oxazolone formation than the O-acylisourea intermediate from DIC alone.[4]

      • Prioritize Phosphonium Reagents: Phosphonium-based reagents like PyAOP or PyBOP are generally less likely to cause side reactions like guanidinylation compared to some uronium reagents and are excellent for minimizing racemization.[14]

  • Cause B: Inappropriate Base Selection or Excess

    • Explanation: The base used during coupling can directly promote racemization by abstracting the α-proton. Stronger or less hindered bases are more likely to cause this issue.[3][6]

    • Solution:

      • Switch to a Weaker or More Hindered Base: Replace DIPEA (pKa ~10.7) with a weaker base like N-methylmorpholine (NMM, pKa ~7.4) or a more sterically hindered base like 2,4,6-trimethylpyridine (collidine).[3][11]

      • Optimize Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. Typically, 2 equivalents of base relative to the amino acid are sufficient for onium salt couplings.

Recommended Protocols & Data

Table 1: Comparison of Recommended Coupling Reagents for Hindered Residues
ReagentActivating AdditiveRelative ReactivityKey AdvantagesConsiderations
HATU HOAt (internal)Very HighGold standard for difficult couplings; fast reaction rates.[2]Based on potentially explosive HOAt; can cause guanidinylation side reactions.
HCTU 6-Cl-HOBt (internal)HighMore reactive and soluble than HBTU.[10]Based on a benzotriazole derivative.
COMU Oxyma Pure (internal)Very HighEfficiency rivals HATU; non-explosive and reduced allergenic potential.[3][11]Can still cause guanidinylation; solutions have limited stability.
DIC/Oxyma Oxyma Pure (external)HighLow racemization risk; urea byproduct is soluble in common solvents.[11]Requires addition of two separate components (DIC and Oxyma).
PyAOP HOAt (internal)Very HighPhosphonium-based, so it does not cause guanidinylation; excellent for hindered couplings.Solutions in DMF have moderate stability and should be made fresh.
Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended as the first-line approach for incorporating this compound.

Steps:

  • Resin Preparation: Following N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-2-Amino-2-(4-iodophenyl)acetic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal amount of DMF.

  • Pre-activation: Gently agitate the activation mixture at room temperature for 2-3 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction for 60 minutes at room temperature.

  • Wash: Wash the resin thoroughly with DMF (5x).

  • Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test.[12]

  • Second Coupling: Repeat steps 2-4 with a fresh activation mixture.

  • Final Wash: Wash the resin thoroughly with DMF (5x) and then DCM (3x) to prepare for the next deprotection step.

Visual Workflow

A logical approach to troubleshooting these difficult couplings is essential. The following diagram outlines a decision-making workflow.

TroubleshootingWorkflow cluster_start Initial Coupling Attempt cluster_monitor Monitoring cluster_solutions Troubleshooting Steps cluster_end Outcome Start Couple with HATU/DIPEA (1 hr, RT) Kaiser Perform Kaiser Test Start->Kaiser DoubleCouple Perform Second Coupling (Fresh Reagents, 1 hr) Kaiser->DoubleCouple Positive ChangeReagent Switch Reagent System (e.g., COMU/Collidine or DIC/Oxyma) Kaiser->ChangeReagent Still Positive ChangeConditions Modify Conditions (Switch to NMP solvent, Increase Temp to 40°C) Kaiser->ChangeConditions Still Positive Success Coupling Complete (Proceed to Deprotection) Kaiser->Success Negative Failure Persistent Failure (Consider Acyl Fluoride or Re-synthesis) Kaiser->Failure Still Positive DoubleCouple->Kaiser Re-test ChangeReagent->Kaiser Re-test ChangeConditions->Kaiser Re-test

Caption: A decision tree for troubleshooting difficult peptide coupling reactions.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503. DOI:10.1039/C5OB02129D.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • BenchChem. (n.d.). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
  • Bofu, L. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
  • Young, J., Huang, A., Stevens, R., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-200.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide.
  • O'Mahony, G. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Master's thesis, Institute of Technology, Sligo].
  • Biomatik. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Young, J. D., & Stevens, R. C. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194–200.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Ivanov, V. T., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
  • MDPI. (2021). Epimerisation in Peptide Synthesis.

Sources

Preventing racemization during 2-Amino-2-(4-iodophenyl)acetic acid activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereochemically sensitive activation of 2-Amino-2-(4-iodophenyl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable non-canonical amino acid into peptides or other complex molecules. Maintaining the chiral integrity of this building block is paramount for achieving the desired biological activity and avoiding unforeseen toxicological profiles.

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of preventing racemization during the carboxyl group activation step.

Understanding the Challenge: The Mechanism of Racemization

The primary pathway for racemization of N-protected amino acids during activation is through the formation of a planar oxazol-5(4H)-one intermediate.[1] The α-proton on this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack on the achiral enol form will yield a racemic or epimerized product.

Mechanism of Racemization via Oxazolone Formation

G cluster_L_AminoAcid L-Amino Acid cluster_Activation Activation cluster_Racemization Racemization Pathway cluster_Product Product L_AA L-Amino Acid Derivative (N-Protected) Activated Activated Intermediate (e.g., O-Acylisourea) L_AA->Activated Coupling Reagent Oxazolone Oxazol-5(4H)-one (Planar Intermediate) Activated->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ Racemic Racemic Product Enolate->Racemic + Nucleophile

Caption: Step-by-step workflow for minimizing racemization during coupling.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected this compound (1.0 eq) and OxymaPure (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq) dropwise to the cooled solution while stirring.

  • Stirring: Maintain the reaction at 0 °C and stir for 15 minutes to allow for the formation of the active ester.

  • Coupling: Add your amine component (1.0 eq) to the reaction mixture, followed by the dropwise addition of N-methylmorpholine (NMM) (1.0 eq) if the amine is an acid salt (e.g., HCl salt).

  • Reaction: Allow the reaction to stir, letting the ice bath expire and the mixture to slowly warm to room temperature over 12-16 hours.

  • Monitoring: Track the reaction progress using an appropriate method such as TLC or LC-MS until the starting amino acid is consumed.

  • Workup & Analysis: Upon completion, perform a standard aqueous workup. Crucially, analyze the enantiomeric excess (e.e.) of the final product using a validated chiral HPLC method.

Quality Control: Chiral HPLC Analysis

Verifying the stereochemical integrity of your product is a non-negotiable quality control step.

  • Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating amino acid enantiomers. [2]Columns such as Chiralcel OD-H, Chiralpak AD, or macrocyclic glycopeptide-based columns like Astec CHIROBIOTIC T are excellent starting points. [2][3]* Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane or heptane with an alcohol modifier like 2-propanol or ethanol. [2]For acidic compounds like N-protected amino acids, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often necessary to achieve good peak shape and resolution. [2]* Method Development: A screening approach using a few different chiral columns and mobile phase compositions is the most efficient way to find a suitable separation method for your specific compound. [2]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Yamada et al. (n.d.). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. Retrieved from [Link]

  • University of Arizona Geosciences. (1991, April 3). AMINO ACID RACEMIZATION. Retrieved from [Link]

  • Truman, R. (2024, April 12). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Creation. Retrieved from [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. Retrieved from [Link]

  • Liardon, R., & Hurrell, R. F. (n.d.). Amino acid racemization in heated and alkali-treated proteins. Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • Siddiqui, M. R., & Ali, I. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation. Retrieved from [Link]

  • Thieme. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Solivio, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Shaabani, A., et al. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central. Retrieved from [Link]

  • Ali, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Ugi three‐component reaction and Ugi azide reaction. Retrieved from [Link]

Sources

Technical Support Center: Chiral HPLC Resolution of 2-Amino-2-(4-iodophenyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of 2-Amino-2-(4-iodophenyl)acetic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the enantioseparation of this compound.

Q1: What are the most common chiral stationary phases (CSPs) for separating this compound enantiomers?

A: The separation of amino acid enantiomers, including phenylglycine analogs like this compound, is effectively achieved using several types of CSPs. The most successful are typically macrocyclic glycopeptide, crown ether, and polysaccharide-based CSPs.[1][2][3]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are versatile and can operate in reversed-phase, polar organic, and normal-phase modes. They are particularly effective for underivatized amino acids due to their ionic groups.[3]

  • Crown Ether-Based CSPs: These are highly suited for the separation of D- and L-amino acid enantiomers.[1] They work on the principle of inclusion complexation.

  • Polysaccharide-Based CSPs (e.g., cellulose or amylose derivatives): While challenging for underivatized amino acids due to their zwitterionic nature, they can be effective, especially if the amino acid is derivatized.[3]

Q2: What is a typical starting mobile phase composition for this separation?

A: A common starting point for macrocyclic glycopeptide or crown ether columns is a polar organic or reversed-phase mobile phase. For instance, a mobile phase of methanol or acetonitrile with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) is often used to control the ionization of both the analyte and the stationary phase.[2][4] A simple alcohol/water mixture can also be a good starting point for macrocyclic glycopeptide phases.

Q3: How does temperature affect the resolution?

A: Temperature is a critical parameter in chiral HPLC. Generally, lower temperatures increase the enantioselectivity (α) but may lead to broader peaks and longer retention times due to slower kinetics. Conversely, higher temperatures can improve peak efficiency but may decrease selectivity. Therefore, optimizing temperature is a trade-off between these factors. It is crucial to use a column thermostat to ensure consistent and reproducible results.

Q4: Why is peak shape important in chiral separations?

A: Good peak shape (i.e., symmetrical, Gaussian peaks) is essential for accurate quantification and achieving baseline resolution. Peak tailing or fronting can obscure the separation of two closely eluting enantiomers, leading to inaccurate determination of enantiomeric excess. These issues often point to secondary interactions, sample overload, or extra-column effects that need to be addressed.[5]

Troubleshooting Guide

This in-depth guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor or No Resolution (Resolution Factor, Rs < 1.5)

Question: My enantiomers are co-eluting or have very poor resolution. What are the likely causes and how can I fix this?

Answer: Poor resolution is a common challenge in chiral chromatography. The primary causes are often related to the selection of the chiral stationary phase or the composition of the mobile phase.

Cause A: Inappropriate Chiral Stationary Phase (CSP) Selection

The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP. If the chosen CSP does not provide sufficient stereoselectivity for your analyte, you will not achieve separation.

  • Expert Insight: For a phenylglycine derivative like this compound, a CSP that offers multiple interaction modes (e.g., π-π interactions, hydrogen bonding, ionic interactions) is ideal. Macrocyclic glycopeptide and crown ether phases are excellent starting points.[1][3]

Table 1: Recommended Chiral Stationary Phases for Amino Acid Analogs

CSP TypeChiral Selector ExamplePrimary Interaction MechanismsSuitability for Amino Acids
Macrocyclic GlycopeptideTeicoplaninHydrogen bonding, ionic, dipole-dipoleHigh, especially for underivatized forms[3]
Crown Ether(18-Crown-6)-tetracarboxylic acidInclusion complexation, ionicHigh, excellent for primary amines[1]
Polysaccharide-basedCellulose/Amylose PhenylcarbamatesHydrogen bonding, π-π, steric hindranceModerate to high, often requires derivatization[6]
Pirkle-typeD-phenylglycineπ-π interactions, hydrogen bonding, dipole-dipoleModerate, often used for derivatized amino acids

Cause B: Sub-optimal Mobile Phase Composition

The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) can significantly impact retention and selectivity. For instance, in reversed-phase mode on a teicoplanin-based CSP, retention can exhibit a U-shaped profile with varying organic modifier concentrations.[3]

  • Additives: Acidic (e.g., TFA, formic acid) and basic (e.g., DEA, triethylamine) additives are powerful tools for optimizing chiral separations of ionizable compounds.[2][4] They can suppress unwanted ionic interactions with residual silanols on the silica support and control the ionization state of the analyte and the CSP, which is critical for consistent interactions.

Experimental Protocol: Mobile Phase Optimization

  • Select a Starting Mobile Phase: Based on your CSP, choose a starting mobile phase (e.g., 80:20 Methanol:Water with 0.1% TFA for a macrocyclic glycopeptide column).

  • Vary Organic Modifier Concentration: Analyze your sample with different concentrations of the organic modifier (e.g., 70%, 80%, 90%) while keeping the additive concentration constant.

  • Screen Different Organic Modifiers: If resolution is still poor, switch to a different organic modifier (e.g., from methanol to ethanol or isopropanol).

  • Optimize Additive Concentration: Once you have a promising organic modifier, vary the concentration of the acidic or basic additive (e.g., 0.05%, 0.1%, 0.2% TFA).

  • Evaluate Temperature: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal balance between selectivity and efficiency.

Cause C: Additive Memory Effect

Chiral stationary phases can be sensitive to "memory effects" from previous mobile phase additives.[7] If a column was previously used with a basic additive and is now being used with an acidic one (or vice-versa), residual additive adsorbed to the stationary phase can interfere with the current separation.[7]

  • Solution: Thoroughly flush the column with an appropriate regeneration solvent before switching between methods with different additive types. For immobilized columns, a flush with a strong solvent like DMF followed by an alcohol rinse can help "reset" the stationary phase.[5]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Question: I'm observing significant peak tailing for one or both enantiomers. What's causing this and how do I improve the peak shape?

Answer: Peak asymmetry compromises resolution and the accuracy of integration. Tailing is the more common issue in chiral separations.

Cause A: Secondary Interactions

Unwanted interactions between the analyte and the stationary phase support (typically silica) can lead to peak tailing. The acidic silanol groups on the silica surface can interact with basic analytes.

  • Solution: Add a competing base to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to mask the silanol groups.

Cause B: Sample Overload

Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.

  • Solution: Perform a load study. Sequentially inject decreasing concentrations of your sample until the peak shape and retention time stabilize.

Cause C: Extra-Column Volume and Dead Volume

Excessive tubing length, large-diameter tubing, or poorly made connections between the injector, column, and detector can contribute to peak broadening.

  • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Ensure all fittings are properly seated to eliminate dead volume.

Problem 3: Inconsistent Retention Times

Question: My retention times are drifting between injections. How can I achieve better reproducibility?

Answer: Fluctuating retention times make peak identification and quantification unreliable.

Cause A: Inadequate Column Equilibration

Chiral separations can require longer equilibration times than achiral separations, especially when mobile phase composition is changed.

  • Solution: Equilibrate the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.

Cause B: Mobile Phase Instability

The composition of the mobile phase can change over time due to the evaporation of volatile components.

  • Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped. If using a multi-component mobile phase, consider using a proportioning valve on your HPLC system for online mixing.

Cause C: Temperature Fluctuations

As mentioned, temperature significantly affects retention. Even small changes in ambient temperature can cause retention times to drift.

  • Solution: Always use a thermostatted column compartment to maintain a constant temperature.

Visual Workflows and Diagrams

To further clarify the troubleshooting process, the following diagrams illustrate key decision-making workflows.

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) start Poor Resolution Observed check_csp Is the CSP appropriate for amino acids? start->check_csp check_mp Is the Mobile Phase Optimized? check_csp->check_mp Yes change_csp Select a different CSP (e.g., Macrocyclic Glycopeptide or Crown Ether) check_csp->change_csp No optimize_mp Systematically vary organic modifier, additives, and temperature check_mp->optimize_mp No success Resolution Achieved (Rs >= 1.5) check_mp->success Yes change_csp->optimize_mp optimize_mp->success

Caption: Decision tree for troubleshooting poor resolution.

G cluster_1 Mobile Phase Optimization Workflow start_mp Select Initial CSP & Mobile Phase step1 Vary % Organic Modifier start_mp->step1 step2 Screen Different Organic Modifiers step1->step2 If no improvement step3 Optimize Additive Concentration step1->step3 If improvement step2->step3 If no improvement step4 Optimize Temperature step3->step4 end_mp Final Method step4->end_mp

Caption: Step-wise workflow for mobile phase optimization.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Investigation of the synergistic effect with amino acid-derived chiral ionic liquids as additives for enantiomeric separation in capillary electrophoresis. PubMed. Available at: [Link]

  • Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. Available at: [Link]

  • Enantioseparation of D-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. Available at: [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, ACS Publications. Available at: [Link]

  • Determination of the enantiomers of α-amino acids and α-amino acid amides by high-performance liquid chromatography with a chiral mobile phase. Semantic Scholar. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • HPLC-DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. ResearchGate. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. PMC - NIH. Available at: [Link]

  • Effect of acid or base additive in the mobile phase on enantiomer separation of amino alcohols using polysaccharide derived chiral columns. ResearchGate. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical Research International. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • Enantioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase. PubMed. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]

  • Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers,... ResearchGate. Available at: [Link]

  • Enantioseparation by high-performance liquid chromatography on proline-derived helical polyacetylenes. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. PMC - NIH. Available at: [Link]

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Technical Support Center: 2-Amino-2-(4-iodophenyl)acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-Amino-2-(4-iodophenyl)acetic acid, a key building block in modern peptide synthesis. This document is designed to help you navigate the unique challenges posed by this sterically hindered and chemically sensitive amino acid, ensuring the integrity and success of your synthetic projects.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your decision-making.

Question 1: My coupling reaction with Fmoc-4-iodo-L-phenylalanine is slow and results in low yield. What's happening and how can I fix it?

Answer:

Slow or incomplete coupling is a frequent issue when incorporating this compound due to the significant steric hindrance from the bulky iodine atom on the phenyl ring. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling reagents may be insufficient to overcome this hurdle.

Root Causes & Recommended Solutions:

  • Insufficient Activation: The activation of the amino acid's carboxyl group may not be potent enough to drive the reaction to completion.

    • Solution: Employ stronger, more reactive coupling reagents. Onium-type reagents (aminium/uronium or phosphonium salts) are highly recommended as they generate more reactive activated esters. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are particularly effective for hindered couplings.[1] They often outperform older reagents like HBTU or PyBOP in these challenging contexts.[1]

  • Steric Hindrance: The physical obstruction by the iodophenyl side chain slows down the reaction kinetics.

    • Solution:

      • Extended Coupling Time: Double or triple the standard coupling time (e.g., from 1 hour to 2-3 hours). Monitor the reaction using a qualitative test like the Kaiser test to confirm the consumption of free amines.

      • Double Coupling: Perform the coupling step twice. After the first coupling cycle, wash the resin and repeat the procedure with a fresh solution of the activated amino acid.

      • Elevated Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary energy to overcome the activation barrier, but this should be done cautiously as it can also increase the risk of racemization.

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself, leading to aggregation that blocks reactive sites.[2]

    • Solution:

      • Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (DMSO) to disrupt hydrogen bonding.[2]

      • Utilize microwave-assisted solid-phase peptide synthesis (SPPS), which can significantly accelerate coupling reactions and break up aggregates.

Experimental Protocol: Optimized Coupling of Fmoc-4-Iodo-L-phenylalanine
  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-4-iodo-L-phenylalanine:

    • Dissolve 3 equivalents of Fmoc-4-iodo-L-phenylalanine and 2.95 equivalents of HATU in DMF.

    • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to activate for 2-5 minutes.

  • Add the activation mixture to the resin.

  • Allow the coupling to proceed for 2 hours at room temperature.

  • Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), indicating free amines, wash the resin and repeat the coupling step.

  • Once the Kaiser test is negative, wash the resin with DMF to prepare for the next cycle.

Question 2: My mass spectrometry data shows a significant peak at -126 Da from my target mass, corresponding to the loss of iodine. How can I prevent this dehalogenation?

Answer:

The carbon-iodine (C-I) bond on the phenyl ring is susceptible to cleavage under certain conditions common in peptide synthesis, particularly during the final cleavage and deprotection step.

Root Causes & Recommended Solutions:

  • Harsh Cleavage Conditions: Standard cleavage cocktails containing a high concentration of trifluoroacetic acid (TFA) can promote deiodination, especially with prolonged exposure.[3] The reactive carbocations generated during the removal of side-chain protecting groups can attack the iodophenyl ring.

    • Solution: Modify the cleavage cocktail to include potent scavengers that can trap these carbocations more effectively than the C-I bond. Triisopropylsilane (TIS) is a crucial scavenger for this purpose. A standard "Reagent B" cocktail is often insufficient.

  • Reaction with Scavengers: Some scavengers, particularly thiols like 1,2-ethanedithiol (EDT) used for removing trityl groups from cysteine, can promote dehalogenation.

    • Solution: If your peptide does not contain sensitive residues like Cys, Met, or Trp, a simple and effective cleavage cocktail is TFA/TIS/Water (95:2.5:2.5) .[4] If other sensitive residues are present, a more complex cocktail like "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT) may be necessary, but cleavage time should be minimized to 1-2 hours.

Optimized Cleavage Protocol for Iodophenylalanine-Containing Peptides
  • Wash the dried peptide-resin with dichloromethane (DCM).

  • Prepare the cleavage cocktail fresh: TFA/TIS/Water (95:2.5:2.5 v/v/v) . Use approximately 10 mL of cocktail per 0.25 mmol of synthesis scale.[5]

  • Add the cocktail to the resin and stir gently at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small additional amount of neat TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to cold methyl-tert-butyl ether (MTBE).

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual TFA and scavengers.[6]

  • Dry the peptide pellet under vacuum.

Question 3: My HPLC analysis shows a diastereomeric impurity. How can I minimize racemization of the this compound residue?

Answer:

Racemization, or the loss of stereochemical integrity at the α-carbon, is a risk during the activation step of any amino acid coupling.[7][8] It proceeds through the formation of an oxazolone intermediate, which can easily tautomerize, leading to a loss of the original L- or D-configuration.[9] Sterically hindered amino acids can be more susceptible if activation conditions are not carefully controlled.

Root Causes & Recommended Solutions:

  • Over-activation or Prolonged Activation: Leaving the amino acid in the highly reactive activated state for too long before it couples to the peptide chain increases the window for oxazolone formation.

    • Solution: Use in-situ activation reagents where the activation and coupling occur in the same pot. Add the coupling reagent and base to the amino acid solution immediately before adding it to the resin. Avoid long pre-activation times.

  • Choice of Base: The base used to neutralize the reaction is critical. Strong, unhindered bases can more readily abstract the α-proton from the oxazolone intermediate, facilitating racemization.[10]

    • Solution: Use a sterically hindered, non-nucleophilic base like DIPEA or, for particularly sensitive couplings, 2,4,6-trimethylpyridine (collidine) .[7][10] These bases are less likely to cause epimerization.

  • Additives: Certain additives can suppress racemization by reacting with the activated intermediate to form a less reactive, more stable ester that is still capable of coupling.

    • Solution: Ensure your coupling reagent formulation includes an additive like Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) . Reagents like COMU are based on Oxyma and generally offer excellent performance with low racemization.

Data Summary: Impact of Reagents on Racemization
Coupling ReagentAdditiveTypical BaseRacemization Risk
DCC/DICNoneDIPEAHigh
HBTU/PyBOPHOBtDIPEALow to Moderate[11]
HATUHOAtDIPEAVery Low
COMUOxymaDIPEA/CollidineVery Low[1]

Frequently Asked Questions (FAQs)

Q1: What are the best Nα-protecting groups for this compound?

The most common and recommended protecting group is Fmoc (9-fluorenylmethyloxycarbonyl) . It is stable to the acidic conditions often required for side-chain deprotection and is readily removed with a mild base (piperidine), which is compatible with the C-I bond.[12] The Boc (tert-butyloxycarbonyl) group can also be used, but its removal requires TFA, which can increase the risk of side reactions if not carefully controlled.[12]

Q2: How can I analytically verify the integrity of the incorporated 4-iodophenylalanine residue?

The primary methods are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most direct way to confirm the correct mass of your final peptide. Look for the expected molecular weight. The absence of a peak at [M-125.9]⁺ (the mass of iodine) is a good indicator that dehalogenation has been avoided.

  • Analytical HPLC: A clean, sharp peak on the chromatogram indicates a high-purity product. The presence of shoulder peaks or closely eluting peaks may suggest the presence of diastereomers resulting from racemization. Comparing the chromatogram to a standard or using chiral chromatography can confirm this.

Q3: Can I use this compound in palladium-catalyzed cross-coupling reactions on the solid phase?

Yes, this is a powerful application of this amino acid. The C-I bond is suitable for reactions like the Suzuki-Miyaura cross-coupling to form biaryl linkages directly on the resin-bound peptide.[13] This allows for the synthesis of complex, constrained peptide structures. Care must be taken to ensure the palladium catalyst and reaction conditions are compatible with the other amino acids and protecting groups in your sequence.

Visual Diagrams

Workflow: Troubleshooting Peptide Synthesis with 4-Iodophenylalanine

G cluster_diagnosis Diagnosis cluster_cause Primary Cause cluster_solution Solution start Problem Encountered During Synthesis yield Low Coupling Yield / Incomplete Reaction start->yield mass_spec Mass Spec Shows M-126 Peak start->mass_spec hplc HPLC Shows Diastereomers start->hplc cause_yield Steric Hindrance / Poor Activation yield->cause_yield cause_deiodination Dehalogenation During Cleavage mass_spec->cause_deiodination cause_racemization Racemization During Coupling hplc->cause_racemization sol_yield Use Stronger Coupler (HATU/COMU) Extend Time / Double Couple cause_yield->sol_yield sol_deiodination Use TFA/TIS/Water (95:2.5:2.5) Minimize Cleavage Time cause_deiodination->sol_deiodination sol_racemization Use Hindered Base (DIPEA/Collidine) Use Oxyma/HOAt-based Reagents cause_racemization->sol_racemization

Caption: A decision tree for troubleshooting common issues.

Key Side Reactions and Mitigation Pathways

G cluster_coupling Coupling Stage cluster_cleavage Cleavage Stage Activated_AA Activated 4-Iodo-Phe (e.g., O-Acylurea) Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Side Reaction Desired_Peptide Desired Peptide Bond Activated_AA->Desired_Peptide Correct Pathway Racemized Racemized Product Oxazolone->Racemized Epimerization Peptide_Resin Peptide-Resin (with C-I bond) Carbocations Reactive Carbocations (from TFA) Peptide_Resin->Carbocations TFA Cleavage Deiodinated Deiodinated Peptide Carbocations->Deiodinated Side Reaction (Attack on C-I bond) Intact_Peptide Intact Iodinated Peptide Carbocations->Intact_Peptide Scavenged by TIS

Caption: Mechanisms of racemization and dehalogenation.

References

  • Benchchem. A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Recent development of peptide coupling reagents in organic synthesis.
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
  • CDN. Cleavage Cocktail Selection.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • PubMed. Side reactions in solid-phase peptide synthesis and their applications.
  • PMC - NIH. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid.
  • Are cyanine dye labeled peptides stable during TFA (trifluoroacetic acid) cleavage?
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • YouTube. Peptide Hand Synthesis Part 8: Cleaving.
  • Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • PubMed. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I.
  • ResearchGate. (PDF) Side reactions in peptide synthesis: An overview.
  • PubMed. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • ResearchGate. Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling | Request PDF.
  • ACS Publications. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid | ACS Omega.
  • Semantic Scholar. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
  • ResearchGate. (PDF) Racemization in peptide synthesis.
  • PMC - NIH. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation.
  • MDPI. Epimerisation in Peptide Synthesis.
  • ResearchGate. (PDF) Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation.
  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • ResearchGate. New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF.

Sources

Technical Support Center: Optimizing Suzuki Coupling with 2-Amino-2-(4-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Amino-2-(4-iodophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this versatile but challenging substrate. The presence of both a primary amine and a carboxylic acid on the phenyl iodide ring introduces specific hurdles that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible outcomes.

I. Understanding the Challenges: Why is this Substrate Tricky?

The substrate, this compound, presents a unique set of challenges for the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.[1][2] The primary difficulties arise from the functional groups attached to the aryl iodide:

  • The Amino Group (-NH₂): This basic group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3] Furthermore, under certain conditions, it can act as a nucleophile, leading to undesired side reactions.

  • The Carboxylic Acid Group (-COOH): The acidic proton can interfere with the basic conditions typically required for the Suzuki reaction. The carboxylate can also coordinate with the palladium center.

  • Zwitterionic Nature: In solution, the molecule can exist as a zwitterion, which can affect its solubility and reactivity.[4]

These functionalities necessitate a carefully tailored approach to reaction optimization, moving beyond standard Suzuki coupling protocols.

Logical Workflow for Troubleshooting

When encountering issues with this specific Suzuki coupling, a systematic approach to troubleshooting is crucial. The following diagram outlines a logical workflow to diagnose and solve common problems.

troubleshooting_workflow start Low or No Product Yield check_catalyst 1. Catalyst System Check: - Catalyst activity? - Ligand appropriate? - Atmosphere inert? start->check_catalyst check_base 2. Base & Solvent Check: - Base strength/solubility? - Solvent compatibility? - Degassing sufficient? check_catalyst->check_base solution_catalyst Optimize Catalyst/Ligand: - Screen different Pd sources. - Use bulky, electron-rich ligands. - Ensure rigorous inert conditions. check_catalyst->solution_catalyst check_boronic_acid 3. Boronic Acid Integrity: - Purity and stability? - Protodeboronation? - Using an ester? check_base->check_boronic_acid solution_base Optimize Base/Solvent: - Screen weaker, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). - Use aqueous/organic solvent mixtures. check_base->solution_base check_side_reactions 4. Side Reaction Analysis: - Homocoupling? - Dehalogenation? - Starting material decomposition? check_boronic_acid->check_side_reactions solution_boronic_acid Address Boronic Acid Issues: - Use fresh boronic acid. - Switch to a more stable boronic ester (e.g., pinacol ester). check_boronic_acid->solution_boronic_acid solution_side_reactions Minimize Side Reactions: - Adjust temperature. - Modify reagent stoichiometry. - Use 'slow-release' boronate strategies. check_side_reactions->solution_side_reactions

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is not proceeding, or the yield is very low. What are the first things I should check?

A1: Low to no conversion is a common starting problem. Here’s a breakdown of the most likely culprits and how to address them:

  • Catalyst Inactivation: The palladium catalyst, especially in its active Pd(0) form, is sensitive to oxygen.[5] The amino group on your substrate can also coordinate to the palladium, hindering its catalytic activity.

    • Solution: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).[5] Degas all solvents thoroughly. Consider using a pre-catalyst that is more resistant to deactivation. For substrates with coordinating groups like amines, ligands that are bulky and electron-rich can often overcome catalyst inhibition.[6]

  • Inappropriate Base: The choice of base is critical. A strong, nucleophilic base can lead to unwanted side reactions with the carboxylic acid or the aryl iodide. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation.[7][8]

    • Solution: Screen a variety of inorganic bases. Mild bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.[9][10] Cesium carbonate (Cs₂CO₃) can also be effective, particularly for challenging couplings.[9]

  • Solvent System: The zwitterionic nature of the starting material can lead to poor solubility in purely organic solvents.

    • Solution: Employing a biphasic solvent system, such as dioxane/water or THF/water, is often beneficial.[11][12] This can help to solubilize both the organic and inorganic reagents.

Q2: I'm observing a significant amount of a byproduct that appears to be my starting material without the iodine atom. What is happening?

A2: You are likely observing dehalogenation (specifically, deiodination). This is a known side reaction in Suzuki couplings where the aryl halide is reduced instead of coupled.[1]

  • Causality: This occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture before it can undergo transmetalation with the boronic acid.[1] Potential hydride sources can include the solvent (especially alcohols) or the base (if using amine bases).

  • Preventative Measures:

    • Choice of Base: Avoid using amine bases like triethylamine if dehalogenation is a problem. Switch to inorganic bases like K₂CO₃ or K₃PO₄.

    • Solvent Purity: Ensure your solvents are anhydrous and free of impurities that could act as hydride donors.

    • Ligand Choice: Certain ligands can promote reductive elimination of the desired product over dehalogenation. Experimenting with different phosphine ligands can be beneficial.

Q3: My mass spectrum shows a peak corresponding to a dimer of my boronic acid. How can I minimize this homocoupling?

A3: The formation of a biaryl byproduct from the self-coupling of the boronic acid is known as homocoupling.[13][14][15] This side reaction consumes your boronic acid, reducing the yield of the desired product.[15]

  • Underlying Cause: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[1][13] If a Pd(II) precatalyst like Pd(OAc)₂ is used, it must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[1]

  • Mitigation Strategies:

    • Rigorous Degassing: Minimize the amount of oxygen in your reaction vessel by thoroughly degassing your solvents and maintaining a positive pressure of an inert gas.[1]

    • Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling.

    • Stoichiometry: Using a slight excess of the aryl iodide relative to the boronic acid can favor the cross-coupling pathway.

Q4: Should I protect the amino and/or carboxylic acid groups before the reaction?

A4: While protecting group strategies are a valid approach in organic synthesis, for this particular substrate, it is often possible and more efficient to proceed without protection.

  • Rationale for Unprotected Coupling: Modern Suzuki-Miyaura protocols have been developed to tolerate a wide range of functional groups.[16][17] The use of appropriate water-soluble ligands and aqueous solvent systems can allow for the successful coupling of unprotected amino acids.[11][18] This avoids the extra steps of protection and deprotection, improving the overall efficiency of your synthesis.[4][19]

  • When to Consider Protection: If you have exhausted optimization of an unprotected strategy and are still facing significant issues with yield or side reactions directly attributable to the amino or carboxylic acid groups, then protection may be necessary. For the amino group, a Boc or Fmoc protecting group could be considered. The carboxylic acid could be converted to an ester.

Q5: What are the optimal catalyst and ligand combinations for this type of substrate?

A5: The ideal catalyst and ligand will depend on the specific boronic acid you are using. However, some general principles apply for this functionalized aryl iodide.

  • Palladium Source: Both Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[8] Pd(PPh₃)₄ is a reliable Pd(0) source.

  • Ligands: Given the potential for the amino group to coordinate to the palladium, bulky and electron-rich phosphine ligands are often a good choice. These ligands can accelerate the rates of oxidative addition and reductive elimination, outcompeting catalyst inhibition. Examples of such ligands include:

    • Triphenylphosphine (PPh₃) - a standard, often effective choice.

    • Buchwald ligands (e.g., SPhos, XPhos) - highly effective for challenging couplings.[20]

    • Water-soluble ligands like TPPTS can be particularly useful when working with unprotected amino acids in aqueous media.[11]

The following diagram illustrates the catalytic cycle and highlights where the choice of ligand is critical.

suzuki_cycle cluster_reactants Reactants pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pdiil_complex Ar-Pd(II)-I(Ln) oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation R-B(OH)₃⁻ pdiil_aryl_complex Ar-Pd(II)-R(Ln) transmetalation->pdiil_aryl_complex reductive_elimination Reductive Elimination pdiil_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_iodide Ar-I boronic_acid R-B(OH)₂ + Base

Caption: The Suzuki-Miyaura catalytic cycle.

III. Recommended Starting Protocol and Optimization Tables

The following protocol provides a robust starting point for the Suzuki coupling of this compound. It is intended to be a baseline for further optimization.

Experimental Protocol: General Procedure
  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • In a separate vial, mix the palladium catalyst and ligand, and then add this mixture to the reaction vessel as a solution in the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~2-3 with 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

Data Presentation: Guideline for Optimization

For systematic optimization, it is recommended to screen various parameters. The tables below provide a template for organizing these screening experiments.

Table 1: Screening of Bases

EntryBase (equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012
2K₃PO₄ (2.0)Dioxane/H₂O (4:1)9012
3Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)9012
4NaHCO₃ (3.0)DMF/H₂O (5:1)10012

Table 2: Screening of Catalyst/Ligand Systems

EntryPd Source (mol%)Ligand (mol%)Solvent SystemTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Dioxane/H₂O (4:1)90
2Pd₂(dba)₃ (1)SPhos (2.5)Dioxane/H₂O (4:1)90
3Pd(PPh₃)₄ (5)-THF/H₂O (4:1)80
4PdCl₂(dppf) (3)-DMF/H₂O (5:1)100

IV. Key Side Reactions to Monitor

Understanding and identifying potential side reactions is critical for successful troubleshooting.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[21] This is an undesired side reaction that consumes the boronic acid.[21] It can be exacerbated by high temperatures and the presence of water.

    • Solution: Use fresh, high-quality boronic acid. Alternatively, more stable boronic esters, such as pinacol esters or MIDA boronates, can be employed to suppress protodeboronation.[7][21]

  • Homocoupling of Aryl Iodide: While less common than boronic acid homocoupling, it is possible for two molecules of the this compound to couple, especially at high catalyst loadings or temperatures.

The interplay of these potential side reactions is summarized below.

side_reactions cluster_side Competing Side Reactions main_reaction Desired Suzuki Coupling (Ar-I + R-B(OH)₂) → Ar-R dehalogenation Dehalogenation (Ar-I → Ar-H) homocoupling Homocoupling (2 x R-B(OH)₂) → R-R protodeboronation Protodeboronation (R-B(OH)₂ → R-H)

Caption: Competing reactions in the Suzuki coupling.

By systematically addressing the potential issues outlined in this guide and carefully optimizing the reaction parameters, researchers can achieve high yields and purity in the Suzuki-Miyaura coupling of this compound.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 524-531. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 46(30), 5734-5737. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Schepens, W., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 22(2), 293. [Link]

  • O'Reilly, E. J., et al. (2014). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances, 4(94), 52192-52195. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Campeau, L.-C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Smith, R. C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2269-2276. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 908811. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Center for Biotechnology Information. [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(16), 7643-7651. [Link]

  • ResearchGate. Suzuki coupling for protein modification. [Link]

  • National Center for Biotechnology Information. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]

  • Gildner, P. G., & Colacot, T. J. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1879-1886. [Link]

  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

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Technical Support Center: Incorporation of Unnatural Amino Acids in Proteins

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for unnatural amino acid (Uaa) incorporation. This resource is designed to provide expert guidance and troubleshooting strategies to overcome common challenges encountered during the site-specific incorporation of Uaas into proteins. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the incorporation of unnatural amino acids.

Q1: What are the primary methods for incorporating unnatural amino acids into proteins?

There are several methods for incorporating Uaas, with the most common being nonsense suppression, particularly amber (UAG) stop codon suppression.[1][2] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize the Uaa and the amber stop codon, respectively.[3][4][5] Other methods include frameshift suppression and sense codon reassignment, which can allow for the incorporation of multiple distinct Uaas.[6] Cell-free protein synthesis (CFPS) systems are also a powerful alternative, as they bypass concerns of Uaa toxicity and cell membrane permeability.[2][]

Q2: How do I choose the right orthogonal aaRS/tRNA pair for my experiment?

The selection of an orthogonal aaRS/tRNA pair is critical for efficient and specific Uaa incorporation. The ideal pair should exhibit high specificity for the desired Uaa and not be recognized by the host cell's endogenous translational machinery.[4][5] The most commonly used pairs are derived from archaea, such as Methanocaldococcus jannaschii or Methanosarcina mazei, due to their natural orthogonality in bacterial and eukaryotic hosts.[3][8] The choice often depends on the specific Uaa and the expression host. Directed evolution and high-throughput screening methods are often employed to optimize the aaRS for a new Uaa.[3][5]

Q3: How can I confirm the successful incorporation of my unnatural amino acid?

Confirmation of Uaa incorporation is a crucial validation step. The most definitive method is mass spectrometry (MS), which can precisely determine the molecular weight of the modified protein, showing a mass shift corresponding to the incorporated Uaa. Another common method is Western blotting. If the Uaa has a unique chemical handle (e.g., an azide or alkyne for click chemistry), a reporter molecule like a fluorescent dye or biotin can be attached, allowing for detection.[9]

Q4: What are the main challenges I should anticipate when incorporating Uaas?

Researchers often face several key challenges, including:

  • Low incorporation efficiency: This can result in low yields of the full-length target protein.

  • Toxicity of the Uaa: Some Uaas can be toxic to the host cells, inhibiting growth and protein expression.[10][11]

  • Off-target incorporation: The orthogonal system may have some level of cross-reactivity with natural amino acids, leading to mis-incorporation.

  • Protein misfolding and aggregation: The presence of a Uaa can sometimes interfere with proper protein folding.

  • Purification difficulties: The modified protein may have altered properties that complicate standard purification protocols.[12][13]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of Full-Length Protein

This is one of the most common problems and can stem from several factors.

Initial Diagnosis Workflow

Low_Yield_Diagnosis start Low/No Full-Length Protein check_expression Verify Expression of aaRS and tRNA start->check_expression check_uaa Check Uaa Concentration & Uptake check_expression->check_uaa Expression OK optimize_expression Optimize Promoters/Copy Number check_expression->optimize_expression Low/No Expression check_toxicity Assess Uaa Toxicity check_uaa->check_toxicity Concentration OK adjust_uaa_conc Titrate Uaa Concentration check_uaa->adjust_uaa_conc Suboptimal Concentration optimize_suppression Optimize Codon Suppression check_toxicity->optimize_suppression Not Toxic mitigate_toxicity Use Lower Uaa Conc. / Switch to CFPS check_toxicity->mitigate_toxicity Toxic protein_analysis Analyze Protein Expression & Solubility optimize_suppression->protein_analysis solution Implement Solutions protein_analysis->solution Problem Identified optimize_expression->check_expression adjust_uaa_conc->check_uaa mitigate_toxicity->check_toxicity

Caption: Initial diagnostic workflow for low protein yield.

Troubleshooting Steps & Solutions
Potential Cause Recommended Action Explanation
Inefficient Amber Suppression Optimize the concentration of the orthogonal tRNA and aaRS. Consider using a host strain with a deleted release factor 1 (RF1) gene.[1] The sequence context surrounding the amber codon can also influence suppression efficiency; silent mutations to the preceding or following codons may improve yield.[14][15]Competition between the suppressor tRNA and release factor 1 (RF1) at the amber codon is a major limiting factor for Uaa incorporation.[1] Reducing RF1 levels or optimizing the local mRNA sequence can shift the balance in favor of suppression.
Suboptimal Uaa Concentration Titrate the Uaa concentration in the growth media. The optimal concentration is a balance between efficient charging of the orthogonal tRNA and potential toxicity to the host cells.Too low a concentration will result in insufficient charging of the suppressor tRNA, while too high a concentration can be toxic.[10]
Poor Expression of Orthogonal Components Verify the expression of the aaRS and tRNA using RT-qPCR or Northern/Western blotting. If expression is low, consider using stronger promoters or higher copy number plasmids.Sufficient levels of both the aaRS and the suppressor tRNA are essential for efficient Uaa incorporation.
Uaa Toxicity Perform a growth curve analysis of your host cells in the presence of varying concentrations of the Uaa. If toxicity is observed, try using the lowest effective concentration or switch to a cell-free protein synthesis (CFPS) system.[2][]Some Uaas can be toxic to host cells, impairing growth and overall protein synthesis.[10][11] CFPS systems are not constrained by cell viability and can tolerate toxic compounds.[2]
Issue 2: Off-Target Incorporation or Misfidelity

This issue arises when the orthogonal system incorporates a natural amino acid at the target codon, or the Uaa is incorporated at unintended sites.

Troubleshooting Steps & Solutions
Potential Cause Recommended Action Explanation
Cross-reactivity of the aaRS Perform a negative selection screen to evolve an aaRS with higher fidelity for the Uaa over natural amino acids.[5][8] This typically involves expressing a toxic gene containing an amber codon in the absence of the Uaa; cells with a promiscuous aaRS will produce the toxin and be eliminated.[1][8]The amino acid binding pocket of the engineered aaRS may still have some affinity for one or more of the 20 canonical amino acids, leading to their incorporation at the amber codon.
Mis-acylation of the Orthogonal tRNA Ensure that the orthogonal tRNA is not a substrate for any of the host's endogenous aaRSs. This is a key aspect of "orthogonality".[4] If mis-acylation is suspected, a new orthogonal tRNA from a different species may be required.The orthogonal tRNA should not be recognized by the host's native synthetases to prevent it from being charged with a natural amino acid.
Experimental Protocol: Negative Selection for aaRS Fidelity

This protocol outlines a general procedure for selecting a highly specific aaRS.

  • Construct a negative selection plasmid: This plasmid should contain a toxic gene (e.g., barnase) with an in-frame amber stop codon.

  • Create an aaRS mutant library: Introduce random mutations into the amino acid binding site of your aaRS gene.

  • Transform host cells: Co-transform cells with the negative selection plasmid and the aaRS mutant library.

  • Culture in the absence of the Uaa: Grow the transformed cells in media lacking the unnatural amino acid.

  • Isolate surviving colonies: Cells that survive this selection harbor aaRS mutants that do not efficiently incorporate natural amino acids at the amber codon.

  • Validate specificity: Test the selected aaRS mutants for their ability to incorporate the Uaa in the presence of a positive reporter (e.g., GFP with an amber codon) and confirm the absence of incorporation in the absence of the Uaa.

Issue 3: Protein Misfolding, Aggregation, or Low Solubility

The introduction of a Uaa can sometimes disrupt the natural folding pathway of the protein.

Troubleshooting Steps & Solutions
Potential Cause Recommended Action Explanation
Steric Hindrance or Altered Chemistry If possible, choose a different site for Uaa incorporation that is on the protein surface and away from critical folding domains. Alternatively, try incorporating a Uaa with a different side chain that is less disruptive.The bulky or chemically different side chain of the Uaa can interfere with the intricate network of interactions required for proper protein folding.
Expression Conditions Optimize expression conditions by lowering the induction temperature, using a weaker promoter, or co-expressing molecular chaperones.Lower temperatures can slow down protein synthesis, giving the polypeptide more time to fold correctly. Chaperones can assist in the folding process.
Purification Buffer Composition During purification, screen different buffer conditions, including pH, salt concentration, and the addition of stabilizing osmolytes (e.g., glycerol, trehalose) or mild detergents.The solubility and stability of the modified protein may differ from the wild-type, requiring adjustments to the purification buffers to prevent aggregation.[12]
Issue 4: Challenges in Protein Purification

The presence of a Uaa can alter the physicochemical properties of a protein, potentially complicating purification.[12][13]

Purification Strategy Workflow

Purification_Workflow cluster_troubleshooting Troubleshooting Points start Start Purification clarification Cell Lysis & Clarification start->clarification capture Capture Step (e.g., Affinity Chromatography) clarification->capture intermediate Intermediate Purification (e.g., Ion Exchange) capture->intermediate capture_issue Low Binding to Affinity Resin? capture->capture_issue polishing Polishing Step (e.g., Size Exclusion) intermediate->polishing intermediate_issue Poor Separation in IEX? intermediate->intermediate_issue final_product Pure Protein polishing->final_product polishing_issue Aggregation in SEC? polishing->polishing_issue

Caption: A typical protein purification workflow with potential trouble spots.

Troubleshooting Steps & Solutions
Potential Cause Recommended Action Explanation
Altered Affinity Tag Accessibility If using an affinity tag (e.g., His-tag), ensure the Uaa incorporation site does not sterically hinder the tag's interaction with the purification resin. Consider moving the tag to the other terminus of the protein.The Uaa, especially if it is bulky, could mask the affinity tag, preventing efficient capture of the protein.
Changes in Surface Charge If using ion-exchange chromatography, the Uaa may alter the protein's isoelectric point (pI). Perform a pH scout to determine the optimal binding and elution conditions.The pI is a key parameter for ion-exchange chromatography. A change in pI will necessitate a change in the buffer pH for effective separation.
Increased Aggregation Propensity During purification, maintain low protein concentrations and consider adding stabilizing agents to the buffers. For the final polishing step, use size-exclusion chromatography to separate monomers from aggregates.[12]The Uaa may expose hydrophobic patches or otherwise destabilize the protein, leading to aggregation, particularly at high concentrations.

By systematically addressing these common challenges, you can significantly improve the success rate of incorporating unnatural amino acids into your proteins of interest, unlocking new avenues for protein engineering and drug discovery.

References

  • Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. (2014). ACS Synthetic Biology. Retrieved January 14, 2026, from [Link]

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (2020). Nucleic Acids Research. Retrieved January 14, 2026, from [Link]

  • Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. (n.d.). PUREfrex. Retrieved January 14, 2026, from [Link]

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (2018). Nature Biotechnology. Retrieved January 14, 2026, from [Link]

  • Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 2: Evaluating suppression efficiency. (2007). RNA. Retrieved January 14, 2026, from [Link]

  • Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing. (2007). Journal of Bacteriology. Retrieved January 14, 2026, from [Link]

  • Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (2017). Methods in Enzymology. Retrieved January 14, 2026, from [Link]

  • Adaptation of an Orthogonal Archaeal Leucyl-tRNA and Synthetase Pair for Four-base, Amber, and Opal Suppression. (2003). Biochemistry. Retrieved January 14, 2026, from [Link]

  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (2013). Frontiers in Chemistry. Retrieved January 14, 2026, from [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2020). International Journal of Molecular Sciences. Retrieved January 14, 2026, from [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2022). RSC Chemical Biology. Retrieved January 14, 2026, from [Link]

  • Selecting aminoacyl-tRNA synthetase/tRNA pairs for efficient genetic encoding of noncanonical amino acids into proteins. (2023). Request PDF. Retrieved January 14, 2026, from [Link]

  • Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. (2021). ACS Synthetic Biology. Retrieved January 14, 2026, from [Link]

  • Genetically encoding unnatural amino acids for cellular and neuronal studies. (2007). Nature Neuroscience. Retrieved January 14, 2026, from [Link]

  • Incorporation of Unnatural Amino Acids into protein Service. (n.d.). Profacgen. Retrieved January 14, 2026, from [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. Retrieved January 14, 2026, from [Link]

  • Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing. (2007). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Frontiers in Pharmacology. Retrieved January 14, 2026, from [Link]

  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. (2019). Essays in Biochemistry. Retrieved January 14, 2026, from [Link]

  • Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast. (2010). Methods in Molecular Biology. Retrieved January 14, 2026, from [Link]

  • Noncanonical amino acid mutagenesis in response to recoding signal-enhanced quadruplet codons. (2022). Nucleic Acids Research. Retrieved January 14, 2026, from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Protein & Cell. Retrieved January 14, 2026, from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Week 11- Protein Engineering Lecture 11: Non-Natural Amino Acids. (2016). YouTube. Retrieved January 14, 2026, from [Link]

  • Unnatural Amino Acids. (2013). YouTube. Retrieved January 14, 2026, from [Link]

  • In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. (2006). PNAS. Retrieved January 14, 2026, from [Link]

  • Overcoming challenges in engineering the genetic code. (2015). Wiley Interdisciplinary Reviews. Systems Biology and Medicine. Retrieved January 14, 2026, from [Link]

  • Genetic Code Expansion. (n.d.). GCE4All - Oregon State University. Retrieved January 14, 2026, from [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • tRNA engineering strategies for genetic code expansion. (2024). Frontiers in Bioengineering and Biotechnology. Retrieved January 14, 2026, from [Link]

  • Proteins Carrying One or More Unnatural Amino Acids. (2007). In M. P. Deutscher (Ed.), Methods in Enzymology (Vol. 432, pp. 257–281). Academic Press. Retrieved from [Link]

  • 1Progress, applications, challenges and prospects of protein purification technology. (2022). Frontiers in Bioengineering and Biotechnology. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Minimizing Degradation of 2-Amino-2-(4-iodophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-(4-iodophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing degradation during storage and handling. As a crucial building block in pharmaceutical synthesis, maintaining the purity and stability of this compound is paramount for reproducible and reliable experimental outcomes.

This document provides a structured approach to understanding potential stability issues, offering troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind best practices for storage and handling.

I. Understanding the Instability of this compound

This compound, a derivative of the aromatic amino acid phenylalanine, possesses two primary moieties that contribute to its potential degradation: the amino acid structure and the iodinated aromatic ring. The carbon-iodine bond is the least stable among carbon-halogen bonds, making it susceptible to cleavage under various conditions. Furthermore, the amino acid portion can undergo reactions such as oxidation, decarboxylation, and deamination.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by four main factors:

  • Light: The carbon-iodine bond is photosensitive and can undergo homolytic cleavage upon exposure to light, particularly UV radiation, leading to the formation of radical species and subsequent decomposition.[1]

  • Temperature: Elevated temperatures provide the necessary activation energy for various degradation reactions, including decarboxylation and oxidation.[2][3][4][5][6] Amino acids, in general, are known to decompose at elevated temperatures.[2][3][6]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the amino acid moiety.

  • Moisture: Humidity can facilitate hydrolytic degradation pathways and may also accelerate other degradation processes.

Q2: I've noticed a slight discoloration (yellowing) of my solid this compound sample over time. What could be the cause?

A2: A yellow to brownish discoloration is a common indicator of degradation in iodinated aromatic compounds. This is often due to the formation of molecular iodine (I₂) resulting from the cleavage of the carbon-iodine bond. This process can be initiated by exposure to light or heat.

Q3: What are the optimal storage conditions for long-term stability?

A3: For long-term storage, it is recommended to store this compound under the following conditions:

  • Temperature: Store at or below -20°C.[7][8][9]

  • Light: Protect from light by using an amber or opaque container.[8][9]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Keep in a tightly sealed container in a dry environment, preferably in a desiccator.[8]

Q4: Can I store this compound in solution? If so, what are the best practices?

A4: Storing amino acids in solution is generally not recommended for long periods as it can accelerate degradation.[8][9] If short-term storage in solution is necessary:

  • Use a buffer at a slightly acidic to neutral pH (pH 5-7 is often optimal for peptide stability).[9]

  • Use deoxygenated solvents.

  • Store frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8][9]

  • Protect from light.

Q5: What are the likely degradation products of this compound?

A5: Based on the degradation pathways of similar compounds, the likely degradation products include:

  • Deiodination product: 2-Amino-2-phenylacetic acid, formed by the cleavage of the carbon-iodine bond.

  • Decarboxylation product: 1-(4-Iodophenyl)ethanamine, resulting from the loss of the carboxylic acid group.

  • Oxidation products: Various products resulting from the oxidation of the amino group or the aromatic ring. For instance, phenylalanine can be degraded to phenylacetaldehyde and phenylacetic acid.[10][11]

III. Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity

Symptom: You observe a decrease in the expected yield of your reaction, or the biological activity of a conjugate synthesized with the amino acid is lower than anticipated.

Underlying Cause: This often points to a decrease in the purity of your this compound stock due to degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Physical Changes in the Solid Compound

Symptom: The solid this compound appears discolored, clumpy, or has a different texture than expected.

Underlying Cause: This indicates potential degradation and/or moisture absorption.

Troubleshooting Steps:

  • Visual Inspection: Note any changes in color (e.g., yellowing) or consistency.

  • Solubility Test: Attempt to dissolve a small amount in a suitable solvent. Poor solubility or the presence of insoluble particles can indicate degradation or the formation of polymers.

  • Purity Analysis: Perform HPLC or NMR analysis as described in Protocol 1 to quantify the purity and identify potential degradation products.

  • Review Storage Conditions: Check if the compound has been exposed to light, elevated temperatures, or moisture.

  • Action: If degradation is confirmed, discard the sample and obtain a fresh batch. Ensure the new batch is stored according to the recommended guidelines.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on your specific HPLC system.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reference standard of this compound (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm and 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the retention time of the main peak with a reference standard if available. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Note: For quantitative analysis of amino acids, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) followed by fluorescence detection can provide higher sensitivity.[12]

Protocol 2: Forced Degradation Study

To understand the stability of your specific batch of this compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Procedure:

  • Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in water or a suitable buffer.

  • Stress Conditions: Expose the solutions to the following conditions in separate, sealed vials:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC (as in Protocol 1) and compare the chromatograms to that of an unstressed control sample. This will help in identifying the degradation products and understanding the compound's susceptibility to different stress factors.

V. Summary of Key Recommendations

ParameterRecommendationRationale
Temperature ≤ -20°C for long-term storage.Minimizes thermal degradation pathways such as decarboxylation.[2][3][6]
Light Store in amber or opaque containers.Prevents photodegradation, particularly cleavage of the C-I bond.[1]
Atmosphere Store under an inert gas (Ar or N₂).Prevents oxidative degradation of the amino acid moiety.
Moisture Use tightly sealed containers in a desiccated environment.Prevents hydrolysis and clumping.[13]
Solutions Prepare fresh; for short-term, store frozen in aliquots.Minimizes degradation in the aqueous phase.[8][9]
Purity Check Periodically assess purity via HPLC or NMR.Ensures the integrity of the compound before use in critical experiments.

VI. Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the known chemistry of its structural components.

Caption: Potential degradation pathways of this compound.

VII. References

  • Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2.

  • Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed.

  • Gao, W., et al. (2020). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry.

  • Hidalgo, F. J., & Zamora, R. (2004). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Journal of Agricultural and Food Chemistry, 52(23), 7126-7131.

  • Epp, B., et al. (2015). Thermal degradation of amino acid salts in CO2 capture. Energy Procedia, 63, 839-846.

  • Wang, T., et al. (2021). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Pollution Research, 28(1), 1-17.

  • Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.

  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry, 276, 558-565.

  • Putschew, A., et al. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science and Pollution Research.

  • Putschew, A., et al. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. National Institutes of Health.

  • Putschew, A., et al. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. ResearchGate.

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: MEM NON-ESSENTIAL AMINO ACIDS SOLUTION, (100X).

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  • van der Knaap, M. S., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 69.

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  • Benchchem. (2025). Assessing the stability of (r)-2-Amino-2-(4-chlorophenyl)acetic acid under different pH conditions.

  • Li, Y., et al. (2023). The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. Foods, 12(11), 2174.

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

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  • Walsh, P. (2006). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Journal of Nuclear Medicine Technology, 34(3), 143-149.

  • Manabe, Y. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Chemia.

  • Manabe, Y. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. Chemia.

  • N'JOY Biochemistry. (2021, December 18). 7: Overview of Phenylalanine & Tyrosine metabolism [Video]. YouTube.

  • Doncea, S., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(11), 3333.

  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 2-Amino-2-(4-iodophenyl)acetic acid Incorporation in Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UNAAs) into proteins is a transformative technology. It unlocks the ability to install novel chemical functionalities, enabling advanced structural studies, the development of next-generation bioconjugates, and the engineering of therapeutic proteins with enhanced properties.[][2][3] Among the diverse toolkit of UNAAs, 2-Amino-2-(4-iodophenyl)acetic acid, also known as p-iodo-L-phenylalanine (pIpa), stands out. Its iodine atom serves as a powerful anomalous scatterer for X-ray crystallography and a versatile chemical handle for cross-coupling reactions.[4][5]

This guide provides an in-depth comparison of MS-based strategies for validating pIpa incorporation. Drawing from field-proven insights, we will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Core Challenge: Proving Successful Incorporation

The primary goal of the validation workflow is to answer three fundamental questions:

  • Did incorporation occur? Is the pIpa-containing protein present in the purified sample?

  • Where did it occur? Is the pIpa located at the specific site directed by the engineered codon (e.g., an amber TAG stop codon)?[4][5]

  • How faithful was the incorporation? What is the extent of misincorporation, where a natural amino acid is inserted at the target site instead of the intended UNAA?[7][8]

The unique mass of pIpa, containing a heavy iodine atom, creates a distinct isotopic signature that makes it readily distinguishable from natural amino acids by mass spectrometry. This is the foundational principle upon which our validation rests.

The Validation Workflow: From Protein to Proof

Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Validation Protein_Expression 1. Protein Expression (with pIpa) Purification 2. Purification Protein_Expression->Purification Isolate Target Protein Digestion 3. Denaturation, Reduction, Alkylation & Digestion Purification->Digestion Prepare for MS Cleanup 4. Peptide Cleanup (e.g., C18 Desalting) Digestion->Cleanup Remove Contaminants LC_MS 5. LC-MS/MS Analysis Cleanup->LC_MS Inject for Analysis Data_Analysis 6. Database Search (Custom UNAA Database) LC_MS->Data_Analysis Acquire Spectra Confirmation 7. Validation (Spectrum & Sequence Confirmation) Data_Analysis->Confirmation Identify Peptides

Caption: High-level workflow for MS-based validation of pIpa incorporation.

Experimental Protocol: A Bottom-Up Proteomics Approach

The most common and robust method for validating UNAA incorporation is the "bottom-up" or "shotgun" proteomics approach.[7] This involves enzymatically digesting the protein into smaller peptides, which are more amenable to analysis by mass spectrometry.

Objective: To generate and analyze peptides from the pIpa-containing protein to identify the specific peptide containing the UNAA modification.

Methodology:

  • Protein Solubilization and Denaturation:

    • Resuspend the purified protein pellet in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris, pH 8.5).[10][11]

    • Rationale: Chaotropic agents like urea disrupt the protein's secondary and tertiary structures, ensuring all enzymatic cleavage sites are accessible to the protease.[10]

  • Reduction of Disulfide Bonds:

    • Add dithiothreitol (DTT) or TCEP to a final concentration of 5-10 mM.

    • Incubate for 30-60 minutes at 37-56°C.

    • Rationale: This step reduces all disulfide bonds (cysteine-cysteine), further linearizing the protein for complete digestion.[10]

  • Alkylation of Cysteines:

    • Add iodoacetamide (IAM) or chloroacetamide to a final concentration of 15-20 mM (a ~2-fold molar excess over the reducing agent).

    • Incubate for 30 minutes at room temperature in the dark.

    • Rationale: Alkylation permanently caps the free sulfhydryl groups on cysteines, preventing them from reforming disulfide bonds.[10][12] This is a crucial step for reproducibility.

  • Buffer Exchange and Proteolytic Digestion:

    • Dilute the sample with a compatible buffer (e.g., 100 mM Tris, pH 8.5) to reduce the urea concentration to <2 M.

    • Add a protease, typically sequencing-grade trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio.

    • Incubate overnight (12-16 hours) at 37°C.

    • Rationale: Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides. Lowering the urea concentration is essential for optimal trypsin activity.[11]

  • Digestion Quench and Peptide Desalting:

    • Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%, lowering the pH to ~2-3.[11]

    • Desalt the peptide mixture using a C18 solid-phase extraction method (e.g., StageTips or ZipTips). Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.[10]

    • Rationale: Acidification stops the enzymatic reaction. Desalting removes the salts and detergents that interfere with electrospray ionization and can damage the mass spectrometer.[9][13]

  • LC-MS/MS Analysis:

    • Dry the purified peptides in a vacuum concentrator and reconstitute in a low-percentage organic solvent (e.g., 2% acetonitrile, 0.1% formic acid).

    • Inject the sample onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • Rationale: The LC separates the complex peptide mixture over time, allowing the mass spectrometer to analyze fewer peptides at any given moment, which increases the depth of analysis. High-resolution MS provides accurate mass measurements, which are critical for confident identification.[11][14]

Comparative Guide to Mass Spectrometry Strategies

While bottom-up proteomics is the workhorse, other MS strategies offer complementary information. The choice of method depends on the specific experimental question and available instrumentation.

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Bottom-Up Proteomics Analysis of peptides after enzymatic digestion of the protein.[7]- High sensitivity and dynamic range.- Excellent for pinpointing the exact location of the modification.- Compatible with virtually all protein sizes and complexities.- Information about the intact protein is lost.- Can result in incomplete sequence coverage.- Sample preparation is multi-step and can introduce variability.[13]- Routine and high-throughput validation of UNAA incorporation.- Identifying the site of incorporation.- Quantifying incorporation fidelity.
Top-Down Proteomics Analysis of the intact protein without prior digestion.- Provides the exact mass of the intact protein, confirming incorporation.- Preserves information about co-occurring modifications.- Simpler sample preparation.[13]- Technically challenging for proteins >30-50 kDa.- Requires specialized high-resolution mass spectrometers.- Lower throughput and sensitivity compared to bottom-up.- Quality control of purified protein.- Analysis of smaller proteins or antibodies.- Characterizing combinatorial modifications on a single protein molecule.
Quantitative Proteomics (SILAC) Metabolic labeling with stable isotopes to differentiate protein populations.[15][16]- Highly accurate relative quantification of incorporation efficiency.- Can assess the proteome-wide impact of UNAA expression.- Internal standard is introduced at the earliest stage (cell culture).- Limited to systems that can be metabolically labeled (cell culture).- Can be expensive due to isotope-labeled media.- Does not, by itself, confirm the site of incorporation.- Precisely measuring incorporation efficiency.- Assessing potential toxicity or metabolic burden of UNAA expression by comparing proteomes.[15]

Data Analysis and Interpretation: The Hallmarks of Confirmation

Acquiring the data is only half the battle. Rigorous data analysis is what transforms raw spectra into definitive proof.

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database. Crucially, this database must be modified to include the sequence of the target protein with pIpa (mass shift of +150.95 Da relative to Phenylalanine) at the intended site of incorporation.

  • Peptide Spectrum Match (PSM) Validation: The search engine will identify the MS/MS spectrum that best matches the theoretical fragmentation of the pIpa-containing peptide. A confident match is characterized by:

    • High Score: The search algorithm assigns a high score indicating a low probability of a random match.

    • Accurate Mass: The measured mass of the parent peptide is within a few parts-per-million (ppm) of its theoretical mass.[14]

    • Comprehensive Fragmentation: The spectrum shows a rich series of fragment ions (b- and y-ions) that cover the majority of the peptide's sequence, providing unambiguous evidence for the sequence and the precise location of the pIpa residue.[14][16]

  • Fidelity Assessment: To confirm that a natural amino acid was not incorporated instead, the data should also be searched for the wild-type version of the peptide (e.g., with Phenylalanine or Tyrosine at the target codon). The relative signal intensity of the pIpa-containing peptide versus the wild-type peptide provides a semi-quantitative measure of incorporation fidelity.[4][8]

The ultimate proof is the manual inspection of a high-quality, annotated MS/MS spectrum of the pIpa-containing peptide, which serves as an unassailable confirmation of successful incorporation.

Conclusion

The validation of this compound incorporation is not merely a quality control checkpoint; it is the bedrock upon which the credibility of subsequent experiments is built. Mass spectrometry, particularly through a bottom-up proteomics workflow coupled with high-resolution instrumentation, provides the most robust and detailed evidence of successful incorporation. By understanding the principles behind each step of the workflow—from meticulous sample preparation to rigorous data analysis—researchers can generate high-confidence data that validates their engineered proteins, paving the way for new discoveries in science and medicine.

References

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A Senior Application Scientist's Guide to Halogenated Phenylalanine Analogs: A Comparative Study of 2-Amino-2-(4-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20

In the landscape of modern drug discovery and chemical biology, the 20 canonical amino acids represent only the starting point. The strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins is a transformative technology, enabling the precise modulation of biological function and the introduction of novel chemical functionalities.[1] Halogenation of aromatic amino acids, particularly phenylalanine, is a key strategy in this endeavor. The introduction of a halogen atom onto the phenyl ring can profoundly alter a molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These modifications can lead to enhanced receptor binding, improved metabolic stability, and unique spectroscopic properties useful for probing biological systems.[2][3]

This guide provides an in-depth comparative analysis of a unique UAA, 2-Amino-2-(4-iodophenyl)acetic acid (also known as 4-iodophenylglycine), and its structural cousins, the para-halogenated L-phenylalanines (4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-L-phenylalanine). We will dissect their fundamental properties, synthetic routes, and diverse applications, providing researchers, scientists, and drug development professionals with the objective data and experimental frameworks needed to harness their potential. The core distinction lies not only in the identity of the halogen but also in the amino acid backbone: the phenylglycine scaffold of our primary subject versus the phenylalanine scaffold of the others. This guide will illuminate the subtle yet significant consequences of these structural differences.

Chapter 1: A Comparative Overview of Physicochemical Properties

The choice of a halogenated amino acid is dictated by the specific properties conferred by both the halogen and the backbone. The phenylglycine structure, lacking the β-methylene group of phenylalanine, results in a more conformationally constrained backbone. The halogen atom, substituted at the para-position, imparts distinct electronic and steric characteristics.

The electronegativity and size of the halogen atom are critical determinants of its influence. Fluorine, being the most electronegative, exerts a strong electron-withdrawing inductive effect.[2] In contrast, the larger halogens (Cl, Br, I) introduce increasing steric bulk and polarizability, which can facilitate different types of intermolecular interactions, such as halogen bonding. A study on enantioselective discrimination using para-halogenated L-phenylalanines found that enantioselectivity increased progressively from fluorine to iodine, highlighting the significant role of steric and inductive effects.[4]

Data Presentation: Physicochemical Properties
PropertyThis compound4-Fluoro-L-phenylalanine4-Chloro-L-phenylalanine4-Bromo-L-phenylalanine4-Iodo-L-phenylalanine
Abbreviation 4-I-Phg4-F-Phe4-Cl-Phe4-Br-Phe4-I-Phe
CAS Number 299167-68-3[5]352-24-914091-07-324250-84-8[6]24250-85-9
Molecular Formula C₈H₈INO₂C₉H₁₀FNO₂C₉H₁₀ClNO₂C₉H₁₀BrNO₂C₉H₁₀INO₂
Molecular Weight 277.06183.18199.62244.08291.09
Halogen vdW Radius (Å) 1.98 (I)1.47 (F)1.75 (Cl)1.85 (Br)1.98 (I)
Electronic Effect Weakly deactivatingStrongly deactivatingWeakly deactivatingWeakly deactivatingWeakly deactivating

Note: Data compiled from various chemical supplier databases and literature. Exact values for properties like pKa and logP can vary based on experimental conditions.

Spectroscopic Fingerprints

The aromatic chromophores of these amino acids give them characteristic UV absorbance profiles, which are essential for their detection and for studying protein structure.[7] The introduction of a heavy halogen atom (Br, I) provides a powerful tool for X-ray crystallography, aiding in phase determination through anomalous dispersion. Furthermore, the unique vibrational frequencies of the carbon-halogen bond can be probed using infrared (IR) spectroscopy to study local environmental changes within a protein.[8]

Chapter 2: Synthesis Strategies

The synthesis of these specialized amino acids is a critical consideration for their practical application. While numerous routes exist, a common strategy for para-substituted phenylalanines involves the alkylation of a protected glycine equivalent with a substituted benzyl halide. A reliable, scalable, and cost-effective synthesis for 4-azido-L-phenylalanine starting from L-phenylalanine has been described, and similar principles can be applied to halogenated derivatives.[9] For instance, the synthesis of 4-iodo-L-phenylalanine has a long history, with early methods involving Sandmeyer reactions and more recent developments using direct oxidative iodination of L-phenylalanine.[9]

Visualization: General Synthetic Workflow

Below is a generalized workflow for the synthesis of a para-halogenated phenylalanine, illustrating the key chemical transformations.

G cluster_start Starting Materials cluster_reaction Core Reactions cluster_end Final Product & Purification A L-Phenylalanine or Protected Glycine C Electrophilic Aromatic Substitution or Nucleophilic Alkylation A->C 1. Introduce Phenyl Ring B Halogenating Agent (e.g., I₂, HIO₃) B->C 2. Halogenation D Deprotection C->D 3. Remove Protecting Groups E Purification (Crystallization/Chromatography) D->E 4. Isolate F Halogenated Amino Acid E->F 5. Characterize

Caption: Generalized workflow for the synthesis of halogenated phenylalanines.

Chapter 3: Incorporation into Peptides and Proteins

The true power of these analogs is realized when they are incorporated into a protein sequence. The most common and versatile method for site-specific incorporation is nonsense suppression, particularly amber (TAG) codon suppression.[10] This technology relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the unnatural amino acid and does not cross-react with the host cell's native machinery.[11]

Visualization: Amber Suppression Workflow

This diagram illustrates the cellular machinery hijacked for UAA incorporation.

cluster_cell Host Cell (e.g., E. coli) cluster_plasmids Engineered Plasmids cluster_process Protein Synthesis pSup pSUP Plasmid: Orthogonal tRNA Orthogonal aaRS aaRS Orthogonal aaRS pSup->aaRS expresses tRNA Orthogonal tRNA pSup->tRNA expresses pTarget Target Gene Plasmid: Gene with TAG codon at desired site mRNA mRNA with TAG pTarget->mRNA transcribes UAA UAA fed in media UAA->aaRS charged_tRNA UAA-tRNA aaRS->charged_tRNA charges tRNA->aaRS Ribosome Ribosome charged_tRNA->Ribosome reads TAG Protein Full-length Protein with UAA Ribosome->Protein translates mRNA->Ribosome

Caption: Workflow for UAA incorporation via amber (TAG) codon suppression.

Experimental Protocol: Site-Specific UAA Incorporation in E. coli

This protocol provides a framework for expressing a target protein containing a halogenated phenylalanine at a specific site.

1. Plasmid Preparation:

  • Obtain or create a plasmid encoding the orthogonal tRNA/aaRS pair (e.g., a pEVOL or pSUP plasmid). These plasmids typically confer chloramphenicol resistance.[12]
  • Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in your target gene, which should be on a separate expression vector with a compatible origin of replication and a different antibiotic resistance marker (e.g., ampicillin).[12]

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the tRNA/aaRS plasmid and your target gene plasmid.
  • Plate the transformed cells on LB agar plates containing both antibiotics (e.g., chloramphenicol and ampicillin) to select for cells containing both plasmids. Incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a starter culture (5-10 mL) of minimal media supplemented with both antibiotics and grow overnight at 37°C.
  • The next day, use the starter culture to inoculate a larger volume (e.g., 1 L) of minimal media containing both antibiotics.
  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Add the desired unnatural amino acid (e.g., 4-Iodo-L-phenylalanine) to a final concentration of 1-2 mM.[12]
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
  • Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. The lower temperature often improves protein folding and UAA incorporation efficiency.

4. Verification and Purification:

  • Harvest the cells by centrifugation.
  • Lyse the cells and purify the target protein using standard methods (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
  • Verify the incorporation of the UAA using mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the UAA compared to the wild-type protein.

Chapter 4: Comparative Biological & Biochemical Applications

The choice between 4-iodophenylglycine and the halogenated phenylalanines depends entirely on the intended application.

  • Probing Protein Structure: The heavy atoms of 4-bromo- and 4-iodo-phenylalanine are invaluable for X-ray crystallography.[6] Their ability to produce a strong anomalous signal simplifies the phase problem, facilitating structure determination. 4-iodophenylglycine, with its constrained backbone and heavy atom, offers a unique probe for studying protein-ligand interactions in enzyme active sites or receptor binding pockets.[13]

  • Modulating Biological Activity: Halogenation can significantly alter biological activity. For example, replacing phenylalanine with 4-fluoro-phenylalanine in the opioid peptide Biphalin dramatically increases its binding affinity for both µ- and δ-opioid receptors.[2] In other cases, halogenated derivatives of L-phenylalanine have shown promise as neuroprotective agents by depressing excitatory glutamatergic synaptic transmission.[14] The comparative effect of a phenylglycine versus a phenylalanine at a critical position, combined with halogenation, is a rich area for structure-activity relationship (SAR) studies.

  • Drug Discovery and Radiopharmaceuticals: The iodine atom in 4-I-Phe and 4-I-Phg makes them ideal precursors for radiolabeling with isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I).[15] This is a cornerstone of nuclear medicine for both diagnostic imaging (SPECT, PET) and targeted radiotherapy.[13][16] Peptides or antibodies containing these amino acids can be transformed into powerful agents for oncology, allowing for precise targeting and visualization of tumors.[17]

Chapter 5: Experimental Protocols & Data Analysis

To objectively compare these analogs, standardized assays are essential. Here, we outline a protocol for assessing a key parameter in drug development: cytotoxicity.

Visualization: Cytotoxicity Assay Workflow

A 1. Seed Cells in 96-well plate B 2. Add serially diluted UAA compounds A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) (Formazan crystals form) D->E F 6. Solubilize Crystals (Add DMSO or isopropanol) E->F G 7. Read Absorbance (e.g., 570 nm) F->G H 8. Calculate IC50 values G->H

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Protocol: Comparative Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.[18]

1. Cell Seeding:

  • Culture a relevant cell line (e.g., MCF-7 breast cancer cells for oncology studies) under standard conditions.[19]
  • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

2. Compound Treatment:

  • Prepare stock solutions of each halogenated amino acid in a suitable solvent (e.g., sterile PBS or DMSO).
  • Perform serial dilutions of each compound in culture medium to create a range of concentrations (e.g., from 0.1 µM to 1000 µM).
  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (no cells, blank), cells with medium only (negative control), and cells with a known cytotoxic agent (positive control).
  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium.
  • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Subtract the average absorbance of the blank wells from all other readings.
  • Calculate cell viability as a percentage relative to the negative control: (Abs_sample / Abs_control) * 100.
  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Sample Cytotoxicity Data
CompoundCell LineIncubation TimeIC₅₀ (µM)
4-I-PhgMCF-748h> 1000
4-F-PheMCF-748h850 ± 45
4-Cl-PheMCF-748h520 ± 30
4-Br-PheMCF-748h410 ± 25
4-I-PheMCF-748h350 ± 20
Doxorubicin (Control)MCF-748h0.8 ± 0.1

Note: The data presented are hypothetical and for illustrative purposes only. Actual IC₅₀ values must be determined experimentally.

Conclusion

The family of halogenated phenylalanines and their phenylglycine analogs represents a versatile and powerful toolkit for chemical biologists and drug developers. This compound, with its unique combination of a constrained backbone and a heavy, radiolabel-compatible iodine atom, offers distinct advantages for structural biology and nuclear medicine. The para-halogenated phenylalanines, in turn, provide a systematic way to modulate steric and electronic properties for fine-tuning peptide and protein function. The choice of analog is not a matter of superiority, but of strategic selection. By understanding the fundamental properties and applying the experimental frameworks detailed in this guide, researchers can make informed decisions to accelerate their discovery programs, whether the goal is to elucidate a biological mechanism, enhance the therapeutic profile of a biologic, or create a novel diagnostic agent.

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  • Barone, V., et al. (2015). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods.
  • Al-Hadedi, A.A.M., & Ghaffar, T. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
  • PubChem. 4-Iodophenylalanine.
  • Chem-Impex. 2-(4-Iodophenyl)acetic acid.
  • BLDpharm. (S)-2-Amino-2-(4-iodophenyl)acetic acid. BLDpharm.
  • Improta, R., et al. (2024). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. PMC.
  • VBU-Services. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube.
  • MedChemExpress. 2-Amino-2-(4-hydroxyphenyl)acetic acid. MedChemExpress.
  • BLDpharm. This compound. BLDpharm.
  • BenchChem. (2025).
  • Miller, S.L., et al. (1981). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PMC.
  • Polfer, N.C., et al. (2005). Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. Fritz Haber Institute.

Sources

Assessing the impact of 2-Amino-2-(4-iodophenyl)acetic acid on peptide structure and function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the realms of chemical biology and drug discovery, the 20 canonical amino acids form the fundamental alphabet of life. However, the introduction of non-canonical amino acids (ncAAs) into peptides represents a powerful strategy for expanding this alphabet, offering the ability to bestow novel chemical and biological properties.[1][2] This strategic incorporation can lead to peptides with enhanced therapeutic potential, increased stability, and can serve as invaluable tools for a deeper understanding of complex biological processes.[1][2]

Among the diverse array of available ncAAs, 2-Amino-2-(4-iodophenyl)acetic acid, hereafter referred to as I-PheA, stands out due to the unique properties of its iodine substituent. This guide provides an in-depth, objective comparison of I-PheA's performance against other alternatives, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of ncAAs in their work.

Part 1: The Unique Profile of this compound

I-PheA is an analogue of phenylalanine, where a hydrogen atom on the phenyl ring is replaced by an iodine atom. This seemingly simple modification has profound implications for the peptide's properties and applications.

Key Attributes:
  • Heavy Atom for Phasing in X-ray Crystallography: The high electron density of the iodine atom makes it an excellent tool for solving the phase problem in X-ray crystallography.[3][4] By collecting diffraction data at a wavelength that is absorbed by the iodine atom (anomalous dispersion), the positions of the iodine atoms in the crystal lattice can be determined, which in turn helps to determine the phases of the diffraction pattern and ultimately the three-dimensional structure of the peptide.[3][4]

  • Halogen Bonding Potential: The iodine atom in I-PheA can participate in a highly directional, non-covalent interaction known as a halogen bond.[5][6][7] This interaction occurs between the electrophilic region on the halogen atom and a nucleophilic atom (e.g., oxygen, nitrogen, or sulfur) in a binding partner, such as a receptor or enzyme. The strength of halogen bonds increases with the polarizability of the halogen atom (I > Br > Cl > F), making iodine a potent halogen bond donor.[5][6] This can be exploited to enhance binding affinity and specificity.

  • Steric and Electronic Effects: The bulky iodine atom can introduce conformational constraints on the peptide backbone, influencing its secondary structure and overall topology.[8] This can lead to the stabilization of specific conformations that may be more biologically active.

Synthesis and Incorporation into Peptides

I-PheA is typically incorporated into peptides using Solid-Phase Peptide Synthesis (SPPS).[1] This method allows for the precise, stepwise addition of amino acids to a growing peptide chain attached to a solid support.[1] The Fmoc/tBu strategy is the most common approach for SPPS.[1]

Part 2: Assessing the Impact on Peptide Structure

The introduction of I-PheA can significantly influence a peptide's three-dimensional structure. Understanding these effects is crucial for rational peptide design.

Conformational Analysis: The Power of Circular Dichroism

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in solution.[9][10] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.[10] Different secondary structures, like α-helices, β-sheets, and random coils, have characteristic CD spectra.[10]

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region (190-260 nm).[11]

    • Determine the precise concentration of the peptide. Accurate concentration determination is critical for calculating molar ellipticity.[11]

    • Prepare a sufficient volume of the same buffer to be used as a blank.

  • Data Acquisition:

    • Use a quartz cuvette with a known path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution under the same conditions.

    • Typically, spectra are recorded from 260 nm to 190 nm.[9]

  • Data Processing:

    • Subtract the buffer baseline spectrum from the peptide spectrum.

    • Convert the raw data (millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × M) / (c × l × n) where:

      • mdeg is the observed ellipticity in millidegrees

      • M is the molecular weight of the peptide

      • c is the concentration of the peptide in mg/mL

      • l is the path length of the cuvette in cm

      • n is the number of amino acid residues

  • Data Interpretation:

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. For example, α-helices show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[10]

Workflow for Structural Impact Assessment

G cluster_0 Peptide Design & Synthesis cluster_1 Structural Analysis cluster_2 Functional Analysis start Design Peptide Sequence (Native vs. I-PheA modified) synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purification HPLC Purification & Mass Spec Verification synthesis->purification cd Circular Dichroism (CD) - Assess Secondary Structure purification->cd nmr NMR Spectroscopy - Detailed 3D Structure (in solution) purification->nmr xray X-ray Crystallography - High-Resolution 3D Structure (solid state) purification->xray binding Binding Assays (e.g., ELISA, FP) cd->binding nmr->binding xray->binding activity Functional/Cell-based Assays binding->activity

Caption: Workflow for assessing the impact of I-PheA incorporation.

Part 3: Probing and Enhancing Peptide Function

The ultimate goal of incorporating ncAAs is often to modulate the biological function of a peptide. I-PheA offers several avenues to achieve this.

Halogen Bonding in Receptor-Ligand Interactions

As previously mentioned, the iodine atom of I-PheA can act as a halogen bond donor.[5][6] This interaction can significantly contribute to the binding affinity and selectivity of a peptide for its target. Computational studies have shown that halogen bonds at protein-peptide interfaces can enhance binding affinity.[12]

HalogenBond cluster_0 Peptide with I-PheA cluster_1 Receptor Pocket peptide Iodine Atom (δ+) receptor Nucleophilic Atom (e.g., O, N) (δ-) peptide->receptor Halogen Bond

Caption: Schematic of a halogen bond interaction.

Experimental Protocol: Competitive ELISA Binding Assay

This protocol allows for the determination of the relative binding affinity of a native peptide and its I-PheA-modified counterpart to a specific receptor.[13]

  • Plate Coating:

    • Coat the wells of a 96-well microplate with the target receptor at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.[13]

  • Washing and Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a series of dilutions of the unlabeled native peptide and the unlabeled I-PheA-modified peptide.

    • In separate tubes, mix each dilution of the unlabeled peptides with a constant, sub-saturating concentration of a labeled version of the native peptide (e.g., biotinylated).

    • Add these mixtures to the receptor-coated wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plate three times.

    • Add a secondary detection reagent that binds to the label on the native peptide (e.g., streptavidin-HRP for a biotinylated peptide). Incubate for 1 hour.

    • Wash the plate three times.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Plot the absorbance versus the logarithm of the competitor peptide concentration.

    • Determine the IC₅₀ value (the concentration of competitor peptide that inhibits 50% of the labeled peptide binding) for both the native and modified peptides. A lower IC₅₀ value indicates a higher binding affinity.

Part 4: Comparative Analysis with Alternatives

The choice of a non-canonical amino acid depends heavily on the specific research goal. Here, we compare I-PheA with other commonly used alternatives.

Non-Canonical Amino AcidKey FeaturePrimary Application(s)AdvantagesDisadvantages
This compound (I-PheA) Iodine atomX-ray crystallography (phasing), Halogen bonding, Steric constraintStrong anomalous signal for in-house X-ray sources[4], Potent halogen bond donor[6], Commercially availableCan be synthetically challenging to incorporate, Potential for unforeseen steric clashes
4-Bromophenylalanine (Br-Phe) Bromine atomX-ray crystallography (phasing), Halogen bondingGood anomalous scatterer, Less sterically demanding than iodineWeaker halogen bond donor than iodine[6], May require synchrotron radiation for optimal phasing[4]
4-Chlorophenylalanine (Cl-Phe) Chlorine atomHalogen bonding, Probing electronic effectsSmallest halogen, less perturbativeWeak halogen bond donor[6], Weak anomalous signal
Biphenylalanine (Bip) Bulky, hydrophobic biphenyl groupProbing hydrophobic interactions, Inducing specific secondary structuresProvides significant conformational constraint, Enhances hydrophobic packingLacks a heavy atom for phasing, Can dramatically alter peptide solubility
Selenomethionine (SeMet) Selenium atomX-ray crystallography (phasing)Can be incorporated biosynthetically, Well-established phasing methodCan be toxic to cells, Prone to oxidation
Decision-Making Flowchart for ncAA Selection

DecisionTree cluster_0 Paths cluster_1 Choices start What is the primary goal? phasing Structure determination via X-ray crystallography? start->phasing binding Enhance binding affinity? start->binding conformation Introduce conformational constraint? start->conformation inhouse_xray Using in-house X-ray source? phasing->inhouse_xray halogen_bond Is halogen bonding a desired interaction? binding->halogen_bond hydrophobic Is the target pocket hydrophobic? conformation->hydrophobic i_phea Use I-PheA inhouse_xray->i_phea Yes br_phea Use Br-Phe or SeMet inhouse_xray->br_phea No bip Use Biphenylalanine halogen_bond->bip No (consider other interactions) halogenated_aa Consider I-PheA, Br-Phe, or Cl-Phe halogen_bond->halogenated_aa Yes hydrophobic->i_phea No (consider steric bulk) hydrophobic->bip Yes

Sources

A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for 2-Amino-2-(4-iodophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral building blocks like 2-Amino-2-(4-iodophenyl)acetic acid, a precursor and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. The presence of an undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or significant off-target toxicity.

This guide provides an in-depth comparison of analytical methodologies for validating the enantiomeric purity of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, grounded in established scientific principles and regulatory expectations. Our approach is rooted in the principles of analytical procedure development and validation outlined by the International Council for Harmonisation (ICH), particularly the modernized Q2(R2) and Q14 guidelines, to ensure every protocol is a self-validating system.[1][2][3]

The Foundation: Principles of Chiral Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] For enantiomeric purity, this means the method must be able to accurately and reliably distinguish and quantify the desired enantiomer in the presence of its mirror image. Enantiomeric purity is typically expressed as Enantiomeric Excess (ee) , a measure of how much one enantiomer is present in excess of the other.[5][6] A pure enantiomer has an ee of 100%, while a 50:50 mixture (a racemate) has an ee of 0%.[6]

According to ICH guidelines, a robust validation protocol must assess several key performance characteristics:[7][8]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including its counter-enantiomer, impurities, and degradation products.[7]

  • Linearity & Range: The capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For enantiomeric purity, this is critical for quantifying the minor enantiomer.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Comparative Methodologies for Enantiomeric Purity Determination

The most powerful and widely used technique for the enantioselective analysis of amino acids is High-Performance Liquid Chromatography (HPLC).[9] We will compare the two primary HPLC-based approaches—Direct and Indirect—and introduce Capillary Electrophoresis as an orthogonal technique.

Method 1: Direct Chiral HPLC (The Gold Standard)

The direct approach utilizes a Chiral Stationary Phase (CSP) to resolve the enantiomers. This is often the preferred method as it avoids complex sample preparation and the potential for analytical errors associated with derivatization.

Causality of Method Choice (Expertise & Experience): For underivatized amino acids like this compound, macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) and crown-ether CSPs are particularly effective.[10] These phases possess multiple chiral recognition sites, enabling separation through a combination of interactions including hydrogen bonding, ionic interactions, and steric hindrance.[11] The D-enantiomer is often more strongly retained on macrocyclic glycopeptide CSPs due to their inherent selectivity for D-alanyl-D-alanine residues in bacterial cell walls, a principle that has been adapted for chromatography. This direct approach minimizes sample handling, thereby reducing the risk of racemization or the introduction of impurities that can occur during derivatization steps.

G cluster_0 Method Development cluster_1 System Suitability cluster_2 ICH Q2(R2) Validation Dev1 Select CSP (e.g., Teicoplanin-based) Dev2 Screen Mobile Phases (Polar Organic / Reversed-Phase) Dev1->Dev2 Dev3 Optimize Conditions (Modifier %, pH, Temp.) Dev2->Dev3 SST1 Inject Racemic Standard Dev3->SST1 Optimized Method SST2 Verify Resolution (Rs > 2.0) SST1->SST2 SST3 Check Tailing Factor & Plate Count SST2->SST3 Val1 Specificity (Peak Purity) SST3->Val1 Proceed if SST Passes Val2 Linearity & Range (0.1% to 2.0% of nominal) Val1->Val2 Val3 Accuracy / Precision (Spiked Samples) Val2->Val3 Val4 LOQ / LOD Val3->Val4 Val5 Robustness (Flow, Temp., pH) Val4->Val5

Caption: Workflow for Direct Chiral HPLC Validation.

  • Column Selection: Astec® CHIROBIOTIC® T (Teicoplanin) or Regis ChiroSil® SCA(-) (Crown Ether) column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: A common starting point for a teicoplanin column is a polar organic mobile phase such as Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v) or a reversed-phase system like Acetonitrile/10mM Ammonium Acetate buffer pH 4.1.[12]

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV/DAD detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Racemic Standard (for System Suitability): Prepare a 0.5 mg/mL solution of racemic this compound in the mobile phase.

    • Test Sample: Prepare the test sample at a nominal concentration of 1.0 mg/mL in the mobile phase.

  • Validation - Specificity: Analyze the desired enantiomer, the racemate, and a placebo. Ensure the enantiomeric peaks are free from interference and demonstrate baseline resolution.

  • Validation - LOQ & Linearity: Prepare a series of solutions of the undesired enantiomer (or the racemate) ranging from the expected LOQ (e.g., 0.05% of nominal) up to a higher level (e.g., 2.0%). Plot the peak area against concentration and determine the correlation coefficient (r² > 0.99) and the LOQ with acceptable precision and accuracy.

  • Validation - Accuracy & Precision:

    • Prepare the pure desired enantiomer sample at the nominal concentration.

    • Spike the sample with the undesired enantiomer at three levels (e.g., LOQ, 1.0%, 1.5%).

    • Analyze six replicates at the 1.0% level for repeatability (RSD ≤ 5.0%).

    • Have a different analyst repeat the analysis on a different day for intermediate precision.

ParameterAcceptance CriterionTypical Result
Specificity Baseline resolution (Rs) > 2.0Rs = 3.5
LOQ S/N ≥ 10; Accurate & Precise0.05% of nominal concentration
Linearity (r²) ≥ 0.995 over the range (LOQ - 2.0%)0.999
Accuracy (% Recovery) 90.0% - 110.0% at LOQ; 95.0% - 105.0% for others98.5% - 102.1%
Precision (%RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 8.0%1.8% (Repeatability)
Robustness %RSD of results remains within system suitabilityPasses
Method 2: Indirect Chiral HPLC via Derivatization

This method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (e.g., C18).[9]

Causality of Method Choice (Expertise & Experience): This approach is chosen when a direct method is unavailable, lacks sufficient resolution, or when higher sensitivity is required. Fluorogenic derivatizing agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can significantly enhance detection limits, which is advantageous for impurity analysis.[13] However, this method introduces complexity. The derivatization reaction must be validated to ensure it proceeds to completion without any kinetic resolution (one enantiomer reacting faster than the other) or racemization, which would invalidate the results. The choice of a C18 column is based on its proven robustness and wide availability for separating molecules of moderate polarity, like the resulting diastereomers.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Validation Considerations Prep1 Dissolve Amino Acid Sample Prep2 Add Chiral Derivatizing Agent (e.g., Marfey's Reagent) Prep1->Prep2 Prep3 Incubate under Controlled Conditions Prep2->Prep3 Prep4 Quench Reaction Prep3->Prep4 Chrom1 Inject Diastereomeric Mixture Prep4->Chrom1 Derivatized Sample Chrom2 Separate on Achiral Column (e.g., C18) Chrom1->Chrom2 Chrom3 Quantify Diastereomer Peaks Chrom2->Chrom3 Val2 Standard HPLC Validation (Linearity, Accuracy, etc.) Chrom3->Val2 Peak Area Data Val1 Validate Derivatization (No Racemization, Completion) Val1->Val2

Caption: Workflow for Indirect Chiral HPLC via Derivatization.

  • Derivatization (using Marfey's Reagent):

    • Dissolve ~1 mg of the amino acid sample in 100 µL of 1M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate at 40°C for 1 hour.

    • Cool to room temperature and quench the reaction by adding 100 µL of 2M HCl.

    • Dilute with mobile phase to the final volume for injection.

  • Column Selection: A standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Gradient elution is typically required. For example, a gradient of Mobile Phase A (Water with 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.1% Trifluoroacetic Acid).

  • Instrumentation & Conditions:

    • HPLC System: As above.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 340 nm (for DNP derivatives).

  • Validation: The same validation parameters (Specificity, Linearity, etc.) must be assessed. Crucially, the validation must also include experiments to prove the stability of the diastereomers and the absence of racemization during the derivatization step. This can be done by derivatizing a pure enantiomer and ensuring no peak for the other diastereomer is formed.

Method 3: Chiral Capillary Electrophoresis (Orthogonal Confirmation)

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

Causality of Method Choice (Expertise & Experience): CE is an excellent orthogonal technique. Its separation mechanism is fundamentally different from HPLC, relying on electrophoretic mobility rather than partitioning.[14] This makes it a powerful tool for confirming results from a primary HPLC method, as it is unlikely to be affected by the same matrix interferences. Cyclodextrins are common chiral selectors in CE; they form transient inclusion complexes with the enantiomers. The stability of these complexes differs between the two enantiomers, leading to different apparent mobilities and thus, separation.[14] CE offers advantages of high efficiency, short analysis times, and extremely low consumption of sample and reagents.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 2.5 containing 15 mM of a cyclodextrin derivative (e.g., sulfated-β-cyclodextrin).

  • Instrumentation & Conditions:

    • CE System: Beckman P/ACE MDQ or equivalent.

    • Voltage: 20 kV.

    • Temperature: 25°C.

    • Injection: Pressure injection (0.5 psi for 5 s).

    • Detection: UV at 214 nm.

  • Validation: While a full validation may not be necessary if used for confirmation, key parameters like specificity, precision, and LOQ should be evaluated to ensure it is fit for purpose.

Head-to-Head: Method Selection Guide

The choice of method depends on the specific requirements of the analysis, such as the stage of drug development, required throughput, and available instrumentation.

FeatureDirect Chiral HPLCIndirect Chiral HPLCChiral Capillary Electrophoresis
Specificity Excellent; separation based on inherent chirality.Good, but dependent on derivatization efficiency.Excellent; orthogonal separation mechanism.
Sample Prep Minimal (dissolve and inject).Complex (multi-step derivatization).Minimal (dissolve and inject).
Risk of Error Low.Higher risk of racemization or incomplete reaction.Low.
Robustness High; well-established technology.Moderate; sensitive to derivatization conditions.Moderate; sensitive to buffer composition and capillary surface.
Sensitivity Good.Potentially Very High (with fluorogenic tags).Good to Excellent.
Throughput Moderate.Low, due to sample preparation time.High.
Primary Use QC batch release, stability studies, routine analysis. R&D, impurity identification, trace analysis.Confirmatory/orthogonal testing, R&D.

Conclusion

For the routine and robust validation of the enantiomeric purity of this compound, Direct Chiral HPLC stands out as the superior methodology. Its simplicity, high specificity, and robustness make it ideally suited for quality control environments where accuracy and reliability are non-negotiable. The development of advanced Chiral Stationary Phases has largely eliminated the need for the more complex and error-prone indirect methods for this class of compounds.

The indirect method, while offering potential sensitivity advantages, should be reserved for specific research applications where trace-level quantification is required and a direct method is insufficient. Chiral Capillary Electrophoresis serves as an invaluable orthogonal tool, providing a high degree of confidence in results when used to confirm the findings of the primary HPLC method.

Ultimately, the selection of an analytical method must be justified and rigorously validated to be fit for its intended purpose, ensuring that the final product is safe and effective. Adherence to the scientific and risk-based principles of ICH Q2(R2) and Q14 is the foundation upon which this assurance is built.[3][15]

References

  • BenchChem. (2025). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
  • CATO SMS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • LCGC International. (2023). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development.
  • Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • IntechOpen. (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

Sources

A Comparative Guide to Phasing Power: 2-Amino-2-(4-iodophenyl)acetic acid versus Traditional Heavy Atoms in Macromolecular Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel protein structures, the experimental phasing of X-ray diffraction data remains a critical bottleneck, particularly for macromolecules that resist crystallization or lack suitable molecular replacement models. The introduction of heavy atoms into a crystal lattice to generate measurable differences in diffraction intensities is a foundational technique to solve the "phase problem."[1][2][3] This guide provides an in-depth comparison of the phasing power of a rationally designed heavy-atom fragment, 2-Amino-2-(4-iodophenyl)acetic acid, against more traditional heavy atoms like selenium, mercury, and simple iodide ions. We will explore the theoretical underpinnings, practical considerations, and present a framework for evaluating the efficacy of these phasing agents through supporting experimental design.

The Crux of Phasing Power: A Theoretical Primer

The ability of a heavy atom to contribute to phase determination, its "phasing power," is fundamentally linked to its anomalous scattering properties.[4][5] When X-rays interact with an atom, they are scattered. For heavy atoms, especially at X-ray energies near an absorption edge, this scattering is not a simple process. The atomic scattering factor, f, becomes a complex number:

f = f₀ + f' + if''

where:

  • f₀ is the normal scattering factor, proportional to the number of electrons.

  • f' is the real (dispersive) component of anomalous scattering.

  • f'' is the imaginary (absorptive) component of anomalous scattering.

The magnitude of f'' is a direct measure of the anomalous signal, which is crucial for Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD) phasing experiments.[1][6] A larger f'' value leads to a greater difference in the intensities of Friedel pairs (reflections at h,k,l and -h,-k,-l), providing a stronger signal to locate the heavy atoms and calculate initial phases.[4]

Visualizing the Phasing Experiment Workflow

The general workflow for heavy-atom-based phasing is a multi-step process that requires careful execution and data analysis.

Caption: A generalized workflow for experimental phasing using heavy atoms.

Comparative Analysis of Heavy Atoms

The choice of heavy atom is a critical decision in experimental phasing, with each option presenting a unique set of advantages and disadvantages. Here, we compare this compound with other commonly used heavy atoms.

Quantitative Comparison of Anomalous Scattering

The theoretical anomalous scattering signal (f'') is a key determinant of phasing power. Below is a comparison of f'' values for various elements at commonly used X-ray wavelengths.

Heavy AtomWavelength (Å)X-ray Sourcef'' (electrons)
Iodine (I) 1.54 (Cu Kα)In-house/Synchrotron6.85
0.92 (Br edge)Synchrotron2.59
Selenium (Se) 0.979 (Se peak)Synchrotron3.85
Bromine (Br) 0.92 (Br peak)Synchrotron~4.0
Mercury (Hg) 1.009 (Hg LIII edge)Synchrotron10.19

Data sourced from established crystallographic resources.[1][7]

As the table indicates, iodine provides a strong anomalous signal at the copper Kα wavelength (1.54 Å), which is readily available from in-house X-ray sources, making it a convenient choice for SAD phasing.[1] While mercury offers a significantly larger signal, its toxicity and tendency for non-specific binding can be problematic.[7] Selenium, typically incorporated as selenomethionine, provides a moderate signal and is a workhorse for MAD and SAD experiments, especially with the widespread availability of synchrotron radiation.[8]

Qualitative Comparison: The Case for this compound

Beyond the raw anomalous signal, the practical aspects of incorporating the heavy atom into the crystal lattice are paramount. This is where a molecule like this compound can offer distinct advantages over simple iodide salts.

FeatureThis compoundPotassium Iodide (KI)Selenomethionine (SeMet)Mercury Compounds
Incorporation Method Soaking or Co-crystallizationSoakingBiosynthetic IncorporationSoaking
Potential for Ordered Binding High (via specific interactions)Low to Medium (often non-specific)High (replaces methionine)Medium to High (can be non-specific)
Toxicity LowLowLowHigh
Anomalous Signal (at Cu Kα) StrongStrongWeakStrong
Potential for Crystal Disruption Lower (more defined binding)High (high salt concentrations)LowHigh

The rationale for using an iodinated amino acid analogue like this compound lies in the potential for more specific and ordered binding to the protein surface. The amino and carboxylic acid moieties can participate in hydrogen bonding and electrostatic interactions with protein residues, leading to a well-defined position in the crystal lattice. This ordered binding is crucial, as disordered heavy atoms will contribute weakly to the anomalous signal.[9] In contrast, soaking with high concentrations of simple salts like KI can sometimes lead to non-specific binding and may disrupt the crystal lattice.[1]

Experimental Protocol: A Head-to-Head Comparison

To empirically determine the phasing power of this compound relative to a traditional method like iodide soaking, a controlled experiment is necessary.

Objective

To compare the phasing power of this compound and potassium iodide for a novel protein crystal using SAD phasing.

Materials
  • Crystals of the target protein.

  • This compound.

  • Potassium iodide (KI).

  • Cryoprotectant solution.

  • In-house X-ray diffractometer with a copper rotating anode source (Cu Kα, λ = 1.54 Å).

Methodology
  • Crystal Preparation:

    • Harvest several crystals of the target protein of similar size and quality.

    • Prepare two derivatization solutions:

      • Solution A: Mother liquor supplemented with 10 mM this compound.

      • Solution B: Mother liquor supplemented with 500 mM Potassium Iodide.

    • Soak a set of crystals in Solution A and another set in Solution B for 1 hour.

    • Transfer the soaked crystals to a cryoprotectant solution containing the respective heavy atom compound for a brief period.

    • Flash-cool the crystals in liquid nitrogen.

  • Data Collection:

    • Mount the cryo-cooled crystals on the diffractometer.

    • Collect a high-multiplicity SAD dataset for each derivatized crystal at the Cu Kα wavelength (1.54 Å). Aim for a multiplicity of at least 4 and a resolution appropriate for the crystal's diffraction limit.

  • Data Processing and Phasing:

    • Process the diffraction data for each dataset independently using software such as XDS or HKL2000.

    • Determine the heavy-atom substructure using programs like SHELXD or Phenix.autosol.

    • Perform SAD phasing and density modification with software such as SHELXE, Phenix, or SOLVE/RESOLVE.

Evaluation Metrics

The phasing power will be assessed using the following quantitative indicators:

  • Anomalous Correlation (CCanom): A measure of the correlation between the anomalous differences of symmetry-related reflections. Higher values indicate a stronger anomalous signal.

  • Phasing Power: A statistical measure of the strength of the heavy-atom signal relative to the lack-of-closure error. Values greater than 1.0 are generally considered useful.

  • R-anom: The R-factor calculated from the anomalous differences. Lower values indicate better agreement.

  • Map Quality: Visual inspection of the resulting electron density maps for clarity of secondary structure elements and side-chain densities.

Caption: Experimental design for comparing the phasing power of two iodinated compounds.

Conclusion and Future Outlook

While traditional heavy atoms like selenium and mercury remain powerful tools for experimental phasing, the development of rationally designed heavy-atom-containing fragments offers new avenues for tackling challenging crystallographic projects. This compound presents a compelling alternative to simple iodide soaks, with the potential for more ordered binding leading to a stronger and more reliable anomalous signal. The experimental framework outlined in this guide provides a clear path for researchers to validate the efficacy of this and other novel phasing compounds in their own systems. As the field of structural biology continues to push the boundaries of what is structurally possible, the continued innovation in phasing methodologies will be indispensable.

References

  • Pike, A. C. W., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(3), 303–318. [Link]

  • Thorn, A., & Sheldrick, G. M. (2011). ANODE: anomalous and heavy-atom density calculation. Journal of Applied Crystallography, 44(6), 1285–1287. [Link]

  • Boggon, T. J., & Shapiro, L. (2000). Screening for phasing atoms in protein crystallography. Structure, 8(7), R143–R149. [Link]

  • Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D: Biological Crystallography, 56(2), 232–235. [Link]

  • Hendrickson, W. A. (1991). Determination of macromolecular structures from anomalous diffraction of synchrotron radiation. Science, 254(5028), 51–58. [Link]

  • Garman, E. F. (2010). The phase problem: introduction to phasing methods. Structural Medicine. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]

  • Abendroth, J., Bagdon, S., D'Angelo, I., & Edwards, T. E. (2011). SAD phasing using iodide ions in a high-throughput structural genomics environment. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 6), 528–534. [Link]

  • Wikipedia contributors. (2023). Multi-wavelength anomalous diffraction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). 10.5: Multiwavelength anomalous diffraction (MAD). In Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Single-wavelength anomalous diffraction. In Wikipedia, The Free Encyclopedia. [Link]

  • Principles of phasing. (n.d.). [Link]

  • Hampton Research. (n.d.). Heavy Atom ScreensTM. [Link]

  • Hendrickson, W. A. (2014). Anomalous Diffraction in Crystallographic Phase Evaluation. Quarterly reviews of biophysics, 47(1), 49–93. [Link]

  • CCP4 wiki. (2009). Soaking with heavy atoms. [Link]

  • Baslé, A., & Lewis, R. J. (2019). SAD/MAD phasing. In ResearchGate. [Link]

  • Liu, Q., & Hendrickson, W. A. (2015). Crystallographic Phasing from Weak Anomalous Signals. Current opinion in structural biology, 34, 133–141. [Link]

  • Terwilliger, T. C. (2014). Can I solve my structure by SAD phasing? Anomalous signal in SAD phasing. Acta crystallographica. Section D, Biological crystallography, 70(Pt 7), 1775–1785. [Link]

  • Giacovazzo, C. (2005). Phasing in Crystallography: A Modern Perspective. Oxford University Press.
  • Read, R. J. (2006). Introduction to phasing. Acta Crystallographica Section D: Biological Crystallography, 62(1), 1–10. [Link]

  • Read, R. J. (2001). Phase Problem in X-ray Crystallography, and Its Solution. Encyclopedia of Life Sciences. [Link]

  • European Synchrotron Radiation Facility (ESRF). (2012). The Evaluation of Sulfur's Anomalous Signal in Diffraction Data. [Link]

  • Fiveable. (n.d.). Phase problem and methods to solve it (direct methods, Patterson methods) | Crystallography Class Notes. [Link]

  • Nango, E., et al. (2016). Single-wavelength anomalous dispersion (SAD) phasing with native anomalous scatterers using serial femtosecond crystallography. SPring-8. [Link]

  • Karplus, P. A., & Diederichs, K. (2015). Assessing and maximizing data quality in macromolecular crystallography. CS 371. [Link]

  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids into Proteins with mammalian epxression systems. [Link]

  • Rodgers, K. J., & Dean, R. T. (2002). Biosynthetic incorporation of oxidized amino acids into proteins and their cellular proteolysis. Free radical biology & medicine, 32(8), 790–798. [Link]

  • Chen, C. Y., et al. (2016). Ab initio phasing by molecular averaging in real space with new criteria: application to structure determination of a betanodavirus. Acta crystallographica. Section D, Structural biology, 72(Pt 7), 841–850. [Link]

  • Rodgers, K. J., & Shiozawa, M. (2008). Misincorporation of amino acid analogues into proteins by biosynthesis. IUBMB life, 60(4), 221–230. [Link]

  • Read, R. J. (2021). Implications of AlphaFold2 for crystallographic phasing by molecular replacement. Acta Crystallographica Section D: Structural Biology, 77(10), 1279–1285. [Link]

  • Sakamoto, K. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. [Link]

  • El Omari, K., et al. (2024). Utilizing anomalous signals for element identification in macromolecular crystallography. Acta Crystallographica Section D: Structural Biology, 80(8), 713-721. [Link]

  • Kim, D. S., et al. (2020). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology and Bioprocess Engineering, 25(5), 745–763. [Link]

  • Merritt, E. A. (n.d.). X-ray Anomalous Scattering. [Link]

  • Boutet, S., et al. (2016). Towards phasing using high X-ray intensity. ResearchGate. [Link]

  • Rodriguez, J. A., et al. (2015). Fragment-Based Ab Initio Phasing of Peptidic Nanocrystals by MicroED. Journal of the American Chemical Society, 137(19), 6282–6290. [Link]

  • Thorn, A. (2020). 07 Phasing and Molecular Replacement | Lecture Series "Basics of Macromolecular Crystallography". YouTube. [Link]

  • Michalke, B., et al. (2003). Determination of selenium and iodine in human thyroids. Journal of trace elements in medicine and biology : organ of the Society for Minerals and Trace Elements (GMS), 17(2), 115–122. [Link]

  • Botha, S., et al. (2016). Selenium single-wavelength anomalous diffraction de novo phasing using an X-ray-free electron laser. ResearchGate. [Link]

  • Ventura, S., et al. (2019). Thyroidal and Extrathyroidal Requirements for Iodine and Selenium: A Combined Evolutionary and (Patho)Physiological Approach. Nutrients, 11(6), 1286. [Link]

Sources

A Comparative Guide to the Biological Effects of L- and D-Enantiomers of 2-Amino-2-(4-iodophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Biological Systems

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral compound. The interaction between a chiral molecule and a biological target is frequently likened to a key fitting into a lock; just as a key is specific to a particular lock, an enantiomer is often specific to its biological counterpart.

This guide provides a comprehensive comparison of the biological effects of the L- and D-enantiomers of 2-Amino-2-(4-iodophenyl)acetic acid, a non-proteinogenic amino acid. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide will draw upon established principles of stereoselectivity and experimental data from structurally related phenylglycine analogs to provide a well-informed perspective for researchers, scientists, and drug development professionals.

Structural Representation of L- and D-2-Amino-2-(4-iodophenyl)acetic Acid

The fundamental difference between the L- and D-enantiomers lies in the spatial orientation of the amino and carboxyl groups around the chiral alpha-carbon.

Predicted and Inferred Biological Activity: A Comparative Analysis

Based on the known biological activities of analogous phenylglycine derivatives, we can infer the likely differential effects of the L- and D-enantiomers of this compound. The primary targets for phenylglycine analogs in the central nervous system are amino acid transporters and glutamate receptors.

Interaction with Amino Acid Transporters

The Alanine-Serine-Cysteine Transporter 1 and 2 (ASCT1 and ASCT2) are neutral amino acid transporters that play a crucial role in regulating the extracellular concentrations of amino acids, including the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine.

  • L-2-Amino-2-(4-iodophenyl)acetic acid: Studies on various L-phenylglycine analogs have demonstrated that the L-enantiomer is a potent inhibitor of ASCT1 and ASCT2.[1] This inhibition is thought to increase the extracellular levels of D-serine, thereby enhancing NMDA receptor-mediated synaptic plasticity, such as long-term potentiation (LTP).[1] It is therefore highly probable that L-2-Amino-2-(4-iodophenyl)acetic acid will exhibit similar inhibitory activity at these transporters. The bulky iodine atom at the para position of the phenyl ring may influence the potency and selectivity of this interaction.

  • D-2-Amino-2-(4-iodophenyl)acetic acid: In contrast, compounds prepared from D-amino acids are generally less potent inhibitors of glycine transporters compared to their L-counterparts.[2] Therefore, it is predicted that D-2-Amino-2-(4-iodophenyl)acetic acid will be a significantly weaker inhibitor of ASCT1 and ASCT2.

dot

Caption: Predicted inhibitory action of L-2-Amino-2-(4-iodophenyl)acetic acid on the ASCT2 transporter.

Modulation of Glutamate Receptors

Phenylglycine derivatives are well-known for their ability to modulate the activity of both ionotropic (e.g., NMDA) and metabotropic glutamate receptors (mGluRs).

  • NMDA Receptors: The NMDA receptor has a glycine binding site (on the GluN1 subunit) which must be occupied for the receptor to be activated by glutamate. Phenylglycine derivatives can act as agonists, antagonists, or partial agonists at this site. While specific data for the iodo-substituted compound is lacking, the stereochemistry of the alpha-carbon is critical for the nature of the interaction. It is plausible that one enantiomer acts as an agonist while the other is an antagonist, or they may differ in their potency and efficacy.

  • Metabotropic Glutamate Receptors (mGluRs): Phenylglycine derivatives have been instrumental in characterizing the pharmacology of the eight subtypes of mGluRs. For instance, various substituted phenylglycines have been shown to be potent and selective antagonists of group III mGluRs.[3] The stereoselectivity of these interactions is well-established, with the L-enantiomer often being the more active form. It is therefore reasonable to predict that the L- and D-enantiomers of this compound will display differential activity at mGluR subtypes.

dot

Caption: Potential modulation of the NMDA receptor by the enantiomers of this compound.

Comparative Data Summary

Biological TargetPredicted Activity of L-EnantiomerPredicted Activity of D-EnantiomerSupporting Evidence from Analogs
ASCT1/ASCT2 InhibitorWeak inhibitor or inactiveL-phenylglycine analogs are known inhibitors.[1]
NMDA Receptors Potential modulator (agonist or antagonist)Potential modulator with different activity/potencyPhenylglycine derivatives are known to interact with the glycine binding site.
mGlu Receptors Likely to be the more active enantiomerLikely to be less activeL-enantiomers of phenylglycine derivatives are often more potent at mGluRs.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that can be employed to elucidate and compare the biological activities of the L- and D-enantiomers of this compound.

Protocol 1: In Vitro Amino Acid Transporter Inhibition Assay

This protocol is designed to assess the inhibitory potential of the enantiomers on ASCT1 and ASCT2 transporters expressed in a cellular model.

Objective: To determine the half-maximal inhibitory concentration (IC50) of L- and D-2-Amino-2-(4-iodophenyl)acetic acid for ASCT1 and ASCT2.

Materials:

  • HEK293 cells stably expressing human ASCT1 or ASCT2.

  • Culture medium (e.g., DMEM with 10% FBS).

  • [³H]-D-Serine (radiolabeled substrate).

  • L- and D-2-Amino-2-(4-iodophenyl)acetic acid.

  • Hanks' Balanced Salt Solution (HBSS).

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the ASCT1- or ASCT2-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency.

  • Seeding: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Preparation of Compounds: Prepare stock solutions of the L- and D-enantiomers in a suitable solvent (e.g., water or DMSO). Create a serial dilution of each enantiomer in HBSS to achieve a range of final assay concentrations.

  • Assay: a. Aspirate the culture medium from the wells and wash the cells twice with pre-warmed HBSS. b. Add 200 µL of HBSS containing the various concentrations of the test enantiomers to the respective wells. c. Immediately add 50 µL of HBSS containing [³H]-D-Serine to each well to achieve a final concentration of ~100 nM. d. Incubate the plate at 37°C for 10 minutes.

  • Termination of Uptake: a. Rapidly aspirate the assay solution from the wells. b. Wash the cells three times with ice-cold HBSS to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: a. Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature. b. Transfer the lysate from each well to a scintillation vial. c. Add 4 mL of scintillation cocktail to each vial. d. Measure the radioactivity in a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compounds relative to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

Caption: Workflow for the in vitro amino acid transporter inhibition assay.

Protocol 2: Electrophysiological Recording of NMDA Receptor Activity

This protocol utilizes patch-clamp electrophysiology to characterize the effects of the enantiomers on NMDA receptor-mediated currents in cultured neurons.

Objective: To determine if the L- and D-enantiomers act as agonists, antagonists, or allosteric modulators of NMDA receptors.

Materials:

  • Primary cortical or hippocampal neurons in culture.

  • External recording solution (containing physiological concentrations of ions, and glycine-free for studying the glycine site).

  • Internal pipette solution.

  • L- and D-2-Amino-2-(4-iodophenyl)acetic acid.

  • NMDA and Glycine (or D-Serine) as agonists.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Use primary neurons cultured on coverslips for 10-14 days.

  • Recording Setup: Place a coverslip with neurons in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Patch-Clamp Recording: a. Obtain a whole-cell patch-clamp recording from a neuron. b. Hold the neuron at a negative membrane potential (e.g., -60 mV) to ensure a Mg²⁺ block of the NMDA receptor channel.

  • Drug Application: a. Apply a saturating concentration of NMDA and a sub-saturating concentration of glycine to elicit a baseline NMDA receptor-mediated current. b. To test for agonist activity, apply each enantiomer in the absence of glycine. c. To test for antagonist activity, co-apply each enantiomer with NMDA and glycine. d. To test for allosteric modulation, apply each enantiomer in the presence of varying concentrations of glycine.

  • Data Acquisition and Analysis: a. Record the currents evoked by the different drug applications. b. Measure the peak amplitude and decay kinetics of the currents. c. Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values for each enantiomer.

Conclusion and Future Directions

The exploration of the stereospecific biological effects of this compound enantiomers presents a compelling area for further research. Based on robust evidence from structurally similar phenylglycine derivatives, it is highly probable that the L- and D-enantiomers will exhibit distinct pharmacological profiles. The L-enantiomer is predicted to be a more potent inhibitor of the neutral amino acid transporters ASCT1 and ASCT2, while both enantiomers are likely to display stereoselective interactions with NMDA and metabotropic glutamate receptors.

Definitive experimental validation using the protocols outlined in this guide is essential to confirm these predictions and to quantify the differences in activity. Such studies will not only advance our fundamental understanding of the structure-activity relationships of phenylglycine derivatives but also hold the potential to uncover novel therapeutic agents with improved selectivity and efficacy for treating neurological and psychiatric disorders.

References

  • Harsing, L. G., Jr., & Juranyi, Z. (2017). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology, 126, 70-83. [Link]

  • Conway, S. J., Miller, J. C., Howson, P. A., Clark, B. P., & Jane, D. E. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & medicinal chemistry letters, 11(6), 777–780. [Link]

  • Pin, J. P., & Duvoisin, R. (1995). The metabotropic glutamate receptors: structure and functions. Neuropharmacology, 34(1), 1–26.
  • Aubrey, K. R. (2006). Novel Glycine Transporter type-2 Reuptake Inhibitors. Part 1: Alpha-Amino Acid Derivatives. Bioorganic & Medicinal Chemistry Letters, 16(10), 2749-2753. [Link]

Sources

Efficacy of Different Coupling Reagents for 2-Amino-2-(4-iodophenyl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Unique Amino Acid

In the landscape of pharmaceutical development and complex organic synthesis, non-proteinogenic amino acids serve as invaluable chiral building blocks. Among these, 2-Amino-2-(4-iodophenyl)acetic acid stands out due to the synthetic versatility imparted by its iodo-substituent, which allows for further functionalization via cross-coupling reactions. Its structural similarity to key pharmacophores, like p-hydroxyphenylglycine used in β-lactam antibiotics, underscores its potential in medicinal chemistry.[1]

The formation of an amide bond is arguably the most performed reaction in drug discovery.[2] However, coupling this compound presents a distinct set of challenges. The primary obstacle is the preservation of stereochemical integrity at the α-carbon. The activation of the carboxylic acid required for coupling can inadvertently facilitate the abstraction of the α-proton, leading to racemization and a loss of biological activity.[3][4][5] This guide provides an in-depth comparison of common coupling reagents, offering experimental insights to help researchers select the optimal conditions for this specific and challenging substrate.

The Contenders: An Overview of Modern Amide Coupling Reagents

The choice of coupling reagent is critical and can dictate the success of a synthesis in terms of yield, purity, and chiral integrity.[6][7][8] We will compare three major classes of reagents renowned for their utility in modern synthesis: Uronium/Aminium Salts, Carbodiimides with additives, and Phosphonic Anhydrides.

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly reactive and efficient, making them a popular first choice for many chemists.[9][10][11] They function by forming highly reactive activated esters. HATU, which is based on the less basic and more reactive 1-hydroxy-7-azabenzotriazole (HOAt), is generally considered superior to its predecessor HBTU, which is based on 1-hydroxybenzotriazole (HOBt).[11][12]

  • Carbodiimides (EDC with HOBt/Oxyma): Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used. Their primary drawback is a higher propensity for racemization when used alone.[3] The addition of nucleophilic auxiliaries like HOBt or, more recently, the non-explosive OxymaPure, is essential to suppress this side reaction by forming an intermediate active ester.[3][5][10] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[3]

  • Phosphonic Anhydrides (T3P®): Propylphosphonic anhydride (T3P®) has emerged as a powerful, safe, and "green" coupling reagent.[13][14] It is known for its broad functional group tolerance, high yields, and remarkably low levels of epimerization, even with sensitive substrates.[14][15][16] Like EDC, its byproducts are water-soluble, allowing for straightforward aqueous workups.[16][17][18]

Mechanisms of Action: A Visual Comparison

Understanding the activation pathway is key to rationalizing the performance of each reagent. The fundamental goal is to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Uronium Salt Activation (HATU)

The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, stabilizing the transition state and accelerating the subsequent aminolysis.[9][19][20][21]

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base ActiveEster OAt-Active Ester RCOO->ActiveEster HATU HATU HATU->ActiveEster TMU Tetramethylurea ActiveEster->TMU releases Amide Amide Product ActiveEster->Amide Amine R'-NH₂ Amine->Amide

HATU Activation Pathway
Carbodiimide Activation (EDC/HOBt)

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea.[3] HOBt intercepts this intermediate, forming a more stable HOBt-active ester. This new ester is sufficiently reactive to couple with the amine but less susceptible to racemization, acting as a crucial buffer for chiral integrity.[10][22][23]

EDC_Mechanism RCOOH R-COOH Acylisourea O-Acylisourea (Unstable) RCOOH->Acylisourea EDC EDC EDC->Acylisourea ActiveEster OBt-Active Ester (More Stable) Acylisourea->ActiveEster HOBt HOBt HOBt->ActiveEster intercepts EDU EDU (Soluble Urea) ActiveEster->EDU releases Amide Amide Product ActiveEster->Amide Amine R'-NH₂ Amine->Amide

EDC/HOBt Activation Pathway
Phosphonic Anhydride Activation (T3P®)

T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This species is a potent acylating agent. Subsequent reaction with the amine yields the desired amide, and the byproducts are water-soluble propylphosphonic acids, which are easily removed during aqueous workup.[16][18] The mild nature of this activation is credited with its excellent performance in suppressing racemization.[14][24][25]

T3P_Mechanism RCOOH R-COOH MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride T3P T3P® T3P->MixedAnhydride Byproducts Propylphosphonic Acids (Soluble) MixedAnhydride->Byproducts releases Amide Amide Product MixedAnhydride->Amide Amine R'-NH₂ Amine->Amide

Sources

A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Catalysts for 2-Amino-2-(4-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Suzuki Coupling in Pharmaceutical Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction is particularly vital in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs).[3][4] A key application is the arylation of amino acids, creating building blocks for novel therapeutics. The focus of this guide is the Suzuki coupling of 2-Amino-2-(4-iodophenyl)acetic acid, a reaction of significant interest for the synthesis of biphenyl-containing unnatural amino acids. These structures are integral to peptidomimetics and other drugs where conformational rigidity and additional vector space for ligand-receptor interactions are desired.

However, the presence of both a free amine and a carboxylic acid on the substrate presents a unique set of challenges. These functional groups can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[5] Therefore, the judicious selection of the catalyst system—comprising a palladium precursor and a supporting ligand—is paramount to achieving high yields and reaction efficiency. This guide provides a comprehensive comparison of catalyst performance for this specific transformation, supported by established principles from the literature, and offers detailed experimental protocols to aid researchers in selecting the optimal catalytic system for their needs.

Understanding the Challenges: The Substrate-Catalyst Interaction

The primary challenge in the Suzuki coupling of this compound lies in the potential for the amino and carboxyl groups to interfere with the catalytic cycle. The lone pair of electrons on the nitrogen atom of the amino group and the carboxylate's potential to act as a ligand can lead to the formation of stable, off-cycle palladium complexes, effectively poisoning the catalyst. Furthermore, the unprotected nature of these functional groups can lead to poor solubility in common organic solvents used for Suzuki couplings.

To overcome these hurdles, the chosen catalyst system must exhibit high activity and be robust enough to tolerate these functionalities. The ligand plays a crucial role in this context. Bulky, electron-rich ligands can shield the palladium center, preventing inhibitory interactions with the substrate's functional groups, while also promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6][7]

The Catalytic Cycle: A Visual Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[1] The key steps are oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation of the boronic acid partner, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.

Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Aryl_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_R2 R²-B(OR)₂ Base PdII_Aryl_R2->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² RedElim->Product BoronicAcid R²-B(OR)₂ ArylHalide R¹-X Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Benchmarking Catalyst Performance: A Comparative Analysis

The selection of an appropriate palladium catalyst system is critical for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of this compound. Below is a summary of the expected performance of different classes of palladium catalysts, drawing upon literature precedents for similar challenging substrates.[1][8]

Catalyst SystemLigand TypeExpected Yield (%)Key AdvantagesPotential Drawbacks
System 1: Pd(PPh₃)₄Traditional Phosphine40-60Readily available, cost-effective.Lower reactivity, requires higher temperatures, sensitive to functional groups.
System 2: Pd(OAc)₂ / SPhosBuchwald Ligand>90High reactivity, excellent functional group tolerance, mild reaction conditions.[6]Higher cost of ligand.
System 3: Pd(OAc)₂ / XPhosBuchwald Ligand>90Similar to SPhos, broad substrate scope.[6]Higher cost of ligand.
System 4: Pd-PEPPSI-IPrN-Heterocyclic Carbene (NHC)>85High thermal stability, effective for sterically hindered substrates.[9]May require higher temperatures for activation.

Discussion and Catalyst Selection Rationale

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) is often less effective for challenging substrates like unprotected amino acids.[1] The coordinating nature of the amino and carboxyl groups can lead to catalyst deactivation. Higher temperatures and longer reaction times are typically required, which can lead to side reactions and decomposition of the product.

  • Buchwald Ligands (e.g., SPhos, XPhos): Catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands, have revolutionized Suzuki coupling.[6] These ligands promote the formation of highly active, monoligated Pd(0) species that are less susceptible to inhibition by coordinating functional groups.[6] They facilitate rapid oxidative addition and reductive elimination, often allowing for reactions to proceed at lower temperatures and with lower catalyst loadings. For the target substrate, a catalyst system composed of Pd(OAc)₂ and a ligand like SPhos or XPhos is anticipated to provide the highest yields and cleanest reaction profiles.

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., Pd-PEPPSI-IPr): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes featuring NHC ligands are robust and highly active precatalysts.[9] The strong sigma-donating ability of the NHC ligand creates a highly electron-rich palladium center, which can facilitate oxidative addition. These catalysts are known for their thermal stability and are particularly effective for coupling sterically demanding substrates.

Experimental Protocols for Catalyst Benchmarking

To objectively compare the performance of these catalyst systems, a standardized experimental protocol is essential. The following workflow provides a robust framework for screening and optimizing the Suzuki coupling of this compound.

Experimental Workflow Diagram

Experimental Workflow Start Start: Catalyst Screening Setup Reaction Setup: - Substrate (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Catalyst (0.05 eq) - Solvent Start->Setup Reaction Reaction Conditions: - Inert Atmosphere (N₂ or Ar) - Stirring at specified temperature Setup->Reaction Monitoring Reaction Monitoring: - TLC, LC-MS, or GC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - NMR, HRMS Purification->Analysis End End: Compare Yields and Purity Analysis->End

Caption: A generalized workflow for benchmarking Suzuki coupling catalysts.

Detailed Protocol: General Procedure for Catalyst Screening

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd-PEPPSI-IPr)

  • Ligand (if applicable, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the chosen base (2.0 eq).

  • Add the palladium catalyst (0.05 eq) and, if applicable, the ligand (0.10 eq).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR and HRMS to confirm its identity and purity, and to calculate the isolated yield.

For researchers and drug development professionals embarking on the synthesis of biaryl-containing unnatural amino acids via Suzuki coupling of this compound, a systematic approach to catalyst selection is crucial. While traditional catalysts like Pd(PPh₃)₄ may offer a cost-effective starting point, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, or robust NHC-ligated precatalysts like Pd-PEPPSI-IPr, are highly recommended for achieving superior yields and accommodating the challenging nature of the unprotected amino acid substrate. The experimental protocols outlined in this guide provide a solid foundation for conducting a thorough and objective comparison of these catalyst systems, ultimately enabling the development of an efficient and scalable synthetic route.

References

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  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

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  • Organ, M. G., et al. (2006). A User-Friendly, All-Purpose Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Deactivated, Sterically Hindered Aryl and Alkyl Systems: A Study of the Utility of the PEPPSI Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. [Link]

  • Walker, S. D., et al. (2004). A Rational Approach to the Design of Highly Active Catalysts for the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A General and Practical Method for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides. Organic Letters, 2(8), 1101-1104. [Link]

  • Barder, T. E., et al. (2005). New Catalysts for the Suzuki-Miyaura Reaction: The Next Generation of Biaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

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  • Kotha, S., et al. (2002). The Suzuki−Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 58(48), 9633-9695. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

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  • Shekhar, S., et al. (2006). A General Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids and Heteroaryl Halides. Journal of Organic Chemistry, 71(14), 5450-5452. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling, and the Lost Art of Catalyst Selection. Organometallics, 34(23), 5497-5508. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

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  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Jana, R., et al. (2011). An efficient catalyst system for the Suzuki-Miyaura cross-coupling of 2-and 4-pyridylboronic acids with aryl and heteroaryl halides. Organic Letters, 13(20), 5584-5587. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-pyridylboronic acids. Chemical Society Reviews, 40(10), 5067-5083. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(22), 17991-18042. [Link]

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A Comparative Guide to the Structural Analysis of Proteins Containing 2-Amino-2-(4-iodophenyl)acetic acid versus Native Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, structural biologists, and drug development professionals, the precise understanding of protein architecture is paramount. The incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool to probe and manipulate protein structure and function.[1][2] This guide provides an in-depth comparison of the structural analysis of proteins site-specifically incorporating 2-Amino-2-(4-iodophenyl)acetic acid against their native counterparts. We will explore the underlying methodologies, the structural and functional consequences of this substitution, and the practical experimental considerations for leveraging this powerful technique.

Introduction: The "Heavy Atom" Advantage of this compound

This compound, an analogue of phenylalanine, introduces a heavy iodine atom into the protein structure. This strategic substitution offers a unique advantage, particularly in X-ray crystallography, by providing a strong anomalous scatterer to aid in solving the phase problem.[3] However, the introduction of this bulky, hydrophobic residue can also subtly influence the protein's local conformation, stability, and function. This guide will objectively dissect these aspects, providing the necessary framework for designing and interpreting experiments involving this ncAA.

Site-Specific Incorporation: The Amber Suppression Workflow

The site-specific incorporation of this compound into a target protein is most commonly achieved through amber codon suppression.[4][5] This technique repurposes the UAG stop codon to encode the ncAA. The core components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA). "Orthogonal" signifies that the aaRS does not recognize any endogenous tRNAs, and the tRNACUA is not a substrate for any endogenous synthetases, thus preventing the widespread, toxic incorporation of the ncAA.[6]

Experimental Workflow: Amber Suppression for ncAA Incorporation

Caption: Workflow for site-specific incorporation of this compound via amber suppression.

Detailed Protocol: Protein Expression with this compound
  • Vector Construction:

    • Introduce an in-frame amber stop codon (TAG) at the desired amino acid position in the gene of interest via site-directed mutagenesis.

    • Co-transform the host cells (e.g., E. coli BL21(DE3)) with the plasmid containing the mutated gene and a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for this compound.

  • Cell Culture and Induction:

    • Grow the transformed cells in a minimal medium to mid-log phase.

    • Supplement the culture medium with 1-2 mM this compound.

    • Induce protein expression with the appropriate inducer (e.g., IPTG for the lac operon).

    • For a native protein control, express the wild-type protein without the ncAA and the orthogonal machinery.

  • Protein Purification and Verification:

    • Lyse the cells and purify the protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion).

    • Verify the incorporation of the ncAA via mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the substitution.

Structural Analysis: A Comparative Perspective

The primary motivation for incorporating this compound is often to facilitate structural determination. Here, we compare the two leading techniques.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution.[7]

Native Protein: For a native protein, solving the "phase problem" can be a significant bottleneck. This often requires techniques like Molecular Replacement (if a homologous structure is available) or experimental phasing methods such as Multiple Isomorphous Replacement (MIR) or Multi-wavelength Anomalous Dispersion (MAD), which involve soaking the crystals in heavy-atom solutions or producing selenomethionine-labeled proteins.

Protein with this compound: The presence of the iodine atom provides a significant advantage for experimental phasing.[3] Iodine is an excellent anomalous scatterer, allowing for Single-wavelength Anomalous Dispersion (SAD) or Single Isomorphous Replacement with Anomalous Scattering (SIRAS) experiments to be conducted, often with an in-house X-ray source.[3] This can simplify and accelerate the structure determination process.

One study on bacteriophage T4 lysozyme showed that a Phe153 to p-iodo-L-phenylalanine mutation did not significantly perturb the overall protein structure, while greatly facilitating structure determination.[3]

Comparative Crystallographic Data (Hypothetical)

ParameterNative ProteinProtein with 4-Iodo-PheRationale for Difference
Phasing Method Molecular Replacement / MIRSAD / SIRASThe iodine atom provides a strong anomalous signal.
Resolution (Å) 1.81.75Minimal expected change if the crystal packing is not disturbed.
R-work / R-free 0.19 / 0.220.18 / 0.21Potentially improved model quality due to better phasing.
Data Collection Time Longer (for MAD)Shorter (for SAD)Fewer datasets are required for SAD phasing.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of proteins in solution.[8][9]

Native Protein: Standard multidimensional NMR experiments (e.g., HSQC, HNCA, HNCO) are used to assign the chemical shifts of the backbone and side-chain atoms. The structure is then calculated based on distance restraints from Nuclear Overhauser Effect (NOE) experiments.

Protein with this compound: The introduction of the iodinated aromatic ring can have several effects:

  • Chemical Shift Perturbations: The large, electron-rich iodine atom and the modified aromatic ring can induce changes in the local magnetic environment, leading to chemical shift perturbations in nearby residues. These perturbations can be valuable for confirming the location of the ncAA and probing its interactions.

  • Paramagnetic Relaxation Enhancement (PRE): While iodine itself is not paramagnetic, the heavy atom effect could potentially influence the relaxation properties of nearby nuclei, although this is a less commonly exploited feature compared to dedicated paramagnetic tags.

  • Structural Integrity: Significant chemical shift changes in residues distant from the incorporation site could indicate a more global conformational change induced by the ncAA.

Impact on Protein Stability and Function

While often chosen for being structurally conservative, the substitution of a native amino acid with this compound can impact the protein's biophysical properties.

Stability Assessment

The increased size and hydrophobicity of the iodophenyl group compared to a standard phenylalanine or tyrosine side chain can alter the local packing within the protein core, potentially affecting stability.[10] Several techniques can be used to quantify these changes.[11][12][13]

Comparative Stability Assays

AssayPrincipleExpected Outcome
Thermal Shift Assay (TSA) Monitors protein unfolding in the presence of a fluorescent dye as temperature increases.[14]A shift in the melting temperature (Tm) indicates a change in thermal stability.
Circular Dichroism (CD) Measures changes in secondary structure as a function of temperature or chemical denaturant.[14]Alterations in the unfolding transition midpoint suggest a change in stability.
Differential Scanning Calorimetry (DSC) Directly measures the heat absorbed during thermal denaturation.[12][15]Provides a direct measurement of the change in Tm and the thermodynamics of unfolding.
Protocol: Thermal Shift Assay (TSA)
  • Reagent Preparation:

    • Prepare a stock solution of the purified native and modified proteins at 1-2 mg/mL in a suitable buffer (e.g., PBS).

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96-well qPCR plate, set up reactions containing the protein, dye, and buffer.

    • Include appropriate controls (no protein, no dye).

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the unfolding transition is the melting temperature (Tm).

    • Compare the Tm of the native protein to the modified protein.

Functional Analysis

The ultimate test of the structural impact of the ncAA is to assess the protein's biological activity. For an enzyme, this would involve a comparison of its kinetic parameters.[16]

Protocol: Generic Enzyme Kinetic Assay
  • Reaction Setup:

    • Prepare a series of substrate concentrations bracketing the expected Km value.

    • In a microplate, add a fixed concentration of the native or modified enzyme to each substrate concentration.

  • Kinetic Measurement:

    • Initiate the reaction and monitor the formation of the product over time using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) for each substrate concentration.

    • Plot v0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Compare these parameters between the native and modified enzyme to assess any functional perturbation.

Conclusion

The incorporation of this compound is a powerful technique, particularly for facilitating X-ray crystallography. Its impact on protein structure is often minimal, making it an attractive tool for structural biologists.[3] However, it is crucial for researchers to empirically validate the structural and functional integrity of the modified protein. By employing a suite of biophysical and functional assays alongside high-resolution structural studies, a comprehensive understanding of the effects of this non-canonical amino acid can be achieved. This guide provides the foundational knowledge and experimental frameworks to confidently apply this technology to challenging biological questions.

References

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Comparative analysis of the metabolic stability of peptides with and without 2-Amino-2-(4-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Peptide Metabolic Stability: A Comparative Analysis Featuring 2-Amino-2-(4-iodophenyl)acetic acid

In the landscape of modern therapeutics, peptides offer a compelling combination of high specificity and potent biological activity. However, their clinical translation is often hampered by a critical vulnerability: poor metabolic stability.[1][2] Peptides are rapidly broken down by proteases and peptidases in the body, leading to a short in-vivo half-life and diminished therapeutic efficacy.[3] This guide provides a comparative analysis of the metabolic stability of standard peptides versus those incorporating the unnatural amino acid, this compound. We will delve into the mechanistic rationale for this modification and provide detailed, field-proven experimental protocols to empirically validate its stabilizing effects.

The Challenge of Peptide Instability and a Structure-Based Solution

The amide bonds that form the backbone of peptides are susceptible to hydrolysis by a wide array of enzymes, particularly in the plasma and liver.[2][3][4] A primary strategy to overcome this limitation is the incorporation of unnatural amino acids (UAAs).[5][6][7] These non-proteinogenic amino acids can introduce novel chemical properties, including steric hindrance, which can shield the peptide backbone from enzymatic attack.[8][9][10]

Introducing this compound:

The focus of our analysis, this compound, is a UAA designed to impart significant steric bulk due to its iodophenyl side chain. The rationale is that the large, rigid structure of this side chain will physically obstruct the approach of proteolytic enzymes to the adjacent peptide bonds, thereby slowing the rate of degradation. This guide will walk you through the experimental validation of this hypothesis.

Experimental Design: A Head-to-Head Comparison

To objectively assess the impact of this compound on peptide stability, we will conduct two fundamental in-vitro assays: a plasma stability assay and a liver microsomal stability assay. For this investigation, we will use a model hexapeptide, "Peptide-A," and its modified counterpart, "Peptide-A-Iodo," where a central amino acid has been replaced with this compound.

PeptideSequence
Peptide-A Tyr-Ala-Gly-Phe-Leu-Met
Peptide-A-Iodo Tyr-Ala-(this compound)-Phe-Leu-Met

Protocol 1: Comparative Plasma Stability Assay

This assay evaluates the stability of the peptides in the presence of plasma enzymes, which is a crucial first indicator of in-vivo stability.[11]

Causality Behind Experimental Choices:
  • Matrix Selection: Human plasma is chosen to provide a physiologically relevant environment containing a complex mixture of proteases.

  • Incubation Conditions: Incubation at 37°C mimics physiological temperature.

  • Time Points: A range of time points is selected to accurately determine the degradation kinetics.

  • Reaction Termination: The addition of a strong organic solvent like acetonitrile serves to precipitate plasma proteins and halt all enzymatic activity.

  • Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices due to its high sensitivity and specificity.[12][13]

Experimental Workflow Diagram:

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis P_Start Start: Prepare Peptide Stock Solutions (1mM in DMSO) P_Plasma Thaw Pooled Human Plasma at 37°C P_Start->P_Plasma P_Spike Spike Peptides into Plasma (Final Conc. 1µM) P_Plasma->P_Spike P_Incubate Incubate at 37°C P_Spike->P_Incubate P_Timepoints Aliquots taken at 0, 15, 30, 60, 120, 240 min P_Incubate->P_Timepoints P_Quench Add Acetonitrile with Internal Standard to Aliquots P_Timepoints->P_Quench P_Vortex Vortex to Precipitate Proteins P_Quench->P_Vortex P_Centrifuge Centrifuge at 14,000 rpm for 10 min P_Vortex->P_Centrifuge P_Supernatant Collect Supernatant P_Centrifuge->P_Supernatant P_LCMS Analyze by LC-MS/MS P_Supernatant->P_LCMS P_End End: Determine % Remaining and Half-life (t½) P_LCMS->P_End

Caption: Workflow for the comparative plasma stability assay.

Step-by-Step Methodology:
  • Preparation: Prepare 1 mM stock solutions of Peptide-A and Peptide-A-Iodo in DMSO. Thaw pooled human plasma (from at least three donors) in a 37°C water bath.

  • Incubation: In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 1 µM. Gently mix and incubate at 37°C.

  • Sampling: At designated time points (0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[14]

  • Termination: Immediately add the aliquot to a tube containing 3 volumes (150 µL) of ice-cold acetonitrile with a suitable internal standard to precipitate proteins and stop the reaction.[15]

  • Sample Processing: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis to quantify the remaining parent peptide.

  • Data Analysis: Calculate the percentage of the peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining against time and fitting to a first-order decay model.

Anticipated Data:
Time (min)Peptide-A (% Remaining)Peptide-A-Iodo (% Remaining)
0100100
1585.298.1
3068.995.7
6045.190.3
12018.582.4
2403.167.8
t½ (min) ~55 ~450

Protocol 2: Comparative Liver Microsomal Stability Assay

This assay assesses the susceptibility of the peptides to metabolism by liver enzymes, primarily Cytochrome P450s, which are a major pathway for drug clearance.[16]

Causality Behind Experimental Choices:
  • Enzyme Source: Pooled human liver microsomes (HLM) are used as they contain a high concentration of phase I drug-metabolizing enzymes.

  • Cofactor: NADPH is an essential cofactor for CYP450 enzyme activity. A control without NADPH is included to account for non-enzymatic degradation.

  • Protein Concentration: A specific microsomal protein concentration is used to ensure reproducible results.

  • Termination and Analysis: Similar to the plasma assay, a cold organic solvent is used to stop the reaction, and LC-MS/MS provides the necessary analytical sensitivity and selectivity.[17]

Experimental Workflow Diagram:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis M_Start Start: Prepare Peptide Stock Solutions (1mM in DMSO) M_HLM Prepare HLM Suspension in Phosphate Buffer (0.5 mg/mL) M_Start->M_HLM M_Preincubate Pre-incubate HLM and Peptide at 37°C for 5 min M_HLM->M_Preincubate M_NADPH Prepare NADPH Regenerating System M_Initiate Initiate Reaction by Adding NADPH M_NADPH->M_Initiate M_Preincubate->M_Initiate M_Timepoints Aliquots taken at 0, 5, 15, 30, 60 min M_Initiate->M_Timepoints M_Quench Add Cold Acetonitrile with Internal Standard to Aliquots M_Timepoints->M_Quench M_Vortex Vortex to Precipitate Proteins M_Quench->M_Vortex M_Centrifuge Centrifuge at 14,000 rpm for 10 min M_Vortex->M_Centrifuge M_Supernatant Collect Supernatant M_Centrifuge->M_Supernatant M_LCMS Analyze by LC-MS/MS M_Supernatant->M_LCMS M_End End: Determine % Remaining, t½, and Intrinsic Clearance (CLint) M_LCMS->M_End

Caption: Workflow for the comparative liver microsomal stability assay.

Step-by-Step Methodology:
  • Preparation: Prepare 1 mM stock solutions of Peptide-A and Peptide-A-Iodo in DMSO. Prepare a suspension of pooled human liver microsomes in 100 mM phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Prepare an NADPH regenerating system solution.

  • Pre-incubation: In a 96-well plate, add the peptide stock solution to the microsomal suspension to achieve a final peptide concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Seal the plate, vortex for 1 minute, and centrifuge at 4,000 rpm for 15 minutes.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis: Calculate the percentage of the peptide remaining at each time point. Determine the half-life (t½) and calculate the in-vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Anticipated Data:
ParameterPeptide-APeptide-A-Iodo
t½ (min) ~25> 60
CLint (µL/min/mg protein) ~55.4< 23.1

Synthesizing the Evidence

The hypothetical data presented in the tables clearly illustrates the profound stabilizing effect of incorporating this compound. In both plasma and liver microsome environments, "Peptide-A-Iodo" demonstrates a significantly longer half-life and lower clearance rate compared to its unmodified counterpart, "Peptide-A." This enhanced stability can be directly attributed to the steric hindrance provided by the bulky iodophenyl side chain, which effectively shields the peptide backbone from enzymatic degradation.

By employing these robust and reproducible in-vitro assays, researchers can efficiently screen and select peptide candidates with improved metabolic stability, a critical step in the journey towards developing effective peptide-based therapeutics. The strategic incorporation of unnatural amino acids like this compound represents a powerful tool in the medicinal chemist's arsenal to overcome the inherent limitations of peptides and unlock their full therapeutic potential.

References

  • Amino Acids. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. PubMed. [Link]

  • Yao, J. F., Yang, H., Zhao, Y. Z., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism. [Link]

  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Bentham Science Publishers. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. [Link]

  • Yao, J. F., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Semantic Scholar. [Link]

  • Illuminating peptide drug discovery via unnatural amino acid incorporation. (n.d.). Poster Board #3361. [Link]

  • Van den Broek, I., Niessen, W. M., & van Dongen, W. D. (2013). LC-MS/MS for protein and peptide quantification in clinical chemistry. Journal of Chromatography B, 929, 1-13. [Link]

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  • Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification [Video]. YouTube. [Link]

  • Li, Y., et al. (2021). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules. [Link]

  • Aftab, M. F., et al. (2020). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. International Journal of Biological Macromolecules. [Link]

  • Govaert, E., et al. (2019). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. Journal of Proteome Research. [Link]

  • Na, Y. J., Reichart, F., & Licha, K. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Na, Y. J., Reichart, F., & Licha, K. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • ResearchGate. (n.d.). Enzymatic degradation of peptides using (a) trypsin and (b) pronase. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Med School. (2022, May 30). Stabilizing Features of Alpha Helix Peptide | Biochemistry [Video]. YouTube. [Link]

  • Van den Broek, I., et al. (2013). High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Enzymatic degradation varies between different cross-linking peptides. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. [Link]

  • Hodges, J. A., & Raines, R. T. (2003). An electronic effect on protein structure. Protein Science. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Hasan, M. M., et al. (2012). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • Hayashi, Y. (2023). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Al-awar, R. S. (2013). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (pp. 279-302). [Link]

  • Reddit. (2023, September 17). [University Biochemistry/ Organic Chemistry] Why Does Steric Hinderance cause all peptide bonds to be in the Trans-Configuration ? [Online forum post]. r/HomeworkHelp. [Link]

  • Lander, G. C., et al. (2013). Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes. Methods in Enzymology. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • GenScript. (n.d.). Peptide Modifications. [Link]

  • Kumar, A., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(4-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-2-(4-iodophenyl)acetic acid. As a halogenated organic compound, this substance requires specific handling procedures to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, offering causal explanations for each procedural step to ensure a deep understanding and foster a culture of safety and responsibility within the laboratory.

Part 1: Core Hazard Assessment and Waste Classification

Before any disposal protocol can be initiated, a thorough understanding of the material's hazards is paramount. This compound is an aromatic carboxylic acid containing an iodine atom. This structural feature is the primary determinant for its waste classification.

Inherent Hazards: Based on data for structurally similar compounds, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed hazard information.[3] The SDS is the foundational document for safety and disposal planning.

Regulatory Classification: A Halogenated Organic Compound The presence of a carbon-iodine bond places this compound into the category of halogenated organic compounds . This is a critical classification, as the U.S. Environmental Protection Agency (EPA) and other regulatory bodies have specific, stringent regulations for this class of chemical waste.[4][5][6] Halogenated organic wastes are often restricted from land disposal due to their potential to persist in the environment and form toxic byproducts.[7] Any waste stream containing a total halogen concentration exceeding 1,000 parts per million (ppm) is often presumed to be a hazardous waste and must be managed accordingly.[8]

Table 1: Hazard and Waste Profile

Property Classification & Rationale
Physical State Solid
Primary Hazards Potential for skin, eye, and respiratory irritation.[1][2]
Regulatory Waste Class Halogenated Organic Compound .[4][6] Subject to specific EPA disposal regulations.
Probable RCRA Code Dependent on specific institutional determination, but falls under regulations for halogenated organic compounds.
Prohibited Disposal Routes DO NOT dispose of down the drain or in regular solid waste.[9][10]
Recommended Final Disposal High-temperature incineration at a licensed facility.[7]

Part 2: The Disposal Decision Workflow

The proper management of chemical waste is a systematic process. The following workflow diagram illustrates the decision-making and procedural steps from the point of generation to the final hand-off for disposal. This system is designed to be self-validating, ensuring that each step is completed in a compliant manner before proceeding to the next.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Institutional EHS Operations Gen Waste Generation (Unused reagent, contaminated labware, or reaction byproduct) Assess 1. Assess & Characterize - Consult SDS - Identify as Halogenated Waste Gen->Assess Segregate 2. Segregate Waste - Halogenated Organics ONLY - Separate from non-halogenated, acids, bases, and oxidizers Assess->Segregate Container 3. Select Compatible Container - Original container or approved waste jug - Must be clean, leak-proof, with secure lid Segregate->Container Label 4. Affix Hazardous Waste Label - "Hazardous Waste" - Full Chemical Name - Hazard Characteristics - Accumulation Start Date Container->Label Store 5. Store in Satellite Accumulation Area (SAA) - At or near point of generation - In secondary containment - Keep container closed Label->Store Request 6. Request Waste Pickup - Follow institutional procedure (Online form, phone call, etc.) Store->Request Pickup 7. EHS Collection - Trained personnel collect waste from SAA Request->Pickup Dispose 8. Final Disposal - Transport to licensed TSDF - High-Temperature Incineration Pickup->Dispose

Caption: Disposal workflow for this compound.

Part 3: Detailed Disposal Protocols

This section provides an in-depth explanation of the steps outlined in the workflow diagram.

Step 1: Waste Segregation

Segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[3][11]

  • Action: Designate a specific waste container exclusively for halogenated organic solids .

  • Causality: this compound must not be mixed with other waste categories. Incompatible materials, such as strong oxidizing agents, bases, or reducing agents, can react and create a safety hazard.[1] Mixing with non-halogenated waste can also complicate the disposal process and significantly increase costs, as the entire volume may need to be treated as halogenated.

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a container made of a material compatible with the chemical. The best initial choice is often the original product container.[9] If using a dedicated waste jug, ensure it is clean, in good condition, free of leaks, and has a tightly sealing lid.[9][10]

  • Causality: Improper containers can leak, releasing hazardous materials into the laboratory. The container must be robust enough to withstand storage and transport without degrading or breaking.

Step 3: Labeling

Accurate and complete labeling is a legal requirement and is crucial for the safety of everyone who handles the waste.[3]

  • Action: As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container. This label must include:

    • The full, unabbreviated chemical name: "this compound".

    • The words "Hazardous Waste".

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • The date when waste was first added (the "Accumulation Start Date").

  • Causality: Federal and state regulations mandate that hazardous waste is clearly identified from the moment of its generation.[10] This information ensures that EHS personnel understand the contents and associated risks, allowing them to handle and consolidate the waste safely and correctly.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Labs must have a designated area for the temporary storage of hazardous waste.

  • Action: Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[10] The container should be kept within a secondary containment unit (such as a chemical-resistant tray or tub) to contain any potential leaks. Keep the container lid securely closed at all times, except when adding waste.

  • Causality: The SAA concept is a regulatory framework allowing for the safe accumulation of small quantities of waste in the lab without needing a full-scale storage permit.[10] Keeping the container closed prevents the release of vapors and reduces the risk of spills. Secondary containment is a crucial safeguard against environmental contamination in case of primary container failure.

Step 5: Arranging for Final Disposal

Final disposal is a regulated activity that must be performed by trained professionals.

  • Action: Do not attempt to dispose of the chemical yourself.[9] Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or equivalent office.[9][10]

  • Causality: EHS departments are responsible for ensuring that waste is managed and disposed of in compliance with all federal, state, and local regulations.[10][12] They work with licensed Treatment, Storage, and Disposal Facilities (TSDFs) that have the proper equipment, such as high-temperature rotary kiln or liquid injection incinerators, to destroy halogenated organic compounds safely and effectively.[7]

Part 4: Management of Contaminated Materials and Spills

  • Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with this compound must be placed in the designated solid halogenated organic waste container.

  • Empty Containers: An empty container that once held this chemical is not considered regular trash. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[9] The rinsate from all three rinses must be collected and disposed of as liquid halogenated hazardous waste in a separate, appropriately labeled container.[9] Only after this triple-rinsing procedure can the defaced container be discarded as regular solid waste.[9]

  • Spill Cleanup: For small spills, sweep up the solid material and place it into the hazardous waste container.[1][13] Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. For large spills, evacuate the area and contact your institution's EHS emergency line immediately, as per HAZWOPER (Hazardous Waste Operations and Emergency Response) guidelines.[14][15]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, responsible, and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]

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  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health (NIH). [Link]

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  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-2-(4-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our most critical instrument is our own well-being. The proper handling of specialized chemical reagents is not merely a matter of following regulations; it is a foundational element of rigorous, reproducible science. This guide provides essential, immediate safety and logistical information for handling 2-Amino-2-(4-iodophenyl)acetic acid. Our objective is to move beyond a simple checklist and instill a deep, causal understanding of the "why" behind each safety protocol, ensuring your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: A Proactive Approach to an Uncharacterized Compound

This compound is a specialized compound, and comprehensive toxicological data may not be publicly available. In such instances, a scientist's primary duty is to adopt a conservative approach, inferring potential hazards from structurally analogous molecules. This practice is central to responsible chemical stewardship.

Analysis of similar compounds, such as 4-iodophenylacetic acid and other aryl-amino acids, reveals several potential hazards that we must proactively mitigate.[1][2]

Potential Hazard GHS Classification (Inferred from Analogues) Primary Route of Exposure Justification for Concern
Skin Irritation/Corrosion Category 1A - 2 (H314/H315)Dermal (direct contact)Aromatic acids and amino acids can cause significant skin irritation or, in some cases, severe burns upon contact.[1]
Serious Eye Damage Category 1 (H318)Ocular (splash, dust)The eyes are extremely sensitive to chemical insults. Even small amounts of dust or a minor splash can cause irreversible damage.
Acute Oral Toxicity Category 3 - 4 (H301/H302)Ingestion (hand-to-mouth)Analogous compounds are classified as toxic or harmful if swallowed.[3] This underscores the importance of stringent hygiene practices.
Respiratory Irritation Category 3 (H335)Inhalation (dust)Fine powders can be easily aerosolized during handling (weighing, transferring), posing a direct risk to the respiratory tract.[1][2]

This data-driven assessment logically dictates the selection of specific personal protective equipment. We are not just protecting against known risks; we are building a shield against potential and uncharacterized threats.

Core Directive: Selecting Your Personal Protective Equipment

The following PPE is mandatory when handling this compound in any form (solid or solution). The selection is based on a risk-assessed approach to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Standard safety glasses are insufficient.[4]

    • Chemical Splash Goggles: Must be worn at all times. They provide a 360-degree seal around the eyes, protecting against dust particles and liquid splashes.[4]

    • Face Shield: Must be worn in addition to goggles when handling the solid powder, working with solutions greater than 10 mL, or during any operation with a heightened splash risk (e.g., heating, vortexing).[4]

  • Hand Protection:

    • Double Gloving: This is a non-negotiable standard. Use two pairs of nitrile gloves. This provides a buffer in case the outer glove is compromised, which can happen more easily than one might think.

    • Glove Inspection: Always inspect gloves for any signs of degradation or puncture before and during use.

    • Immediate Replacement: If the outer glove comes into contact with the chemical, remove both gloves immediately following the proper doffing procedure, wash your hands, and don a new set.

  • Body Protection:

    • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a fully fastened front is required.

    • Chemical-Resistant Apron: Recommended when handling larger quantities (>1 gram of solid or >50 mL of solution) to provide an additional layer of protection against spills.

  • Respiratory Protection:

    • Engineering Controls First: All handling of the solid powder form of this compound must be performed inside a certified chemical fume hood to minimize inhalation risk.

    • Respirator as a Secondary Measure: If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with a P100 (particulate) filter is required.[5][6] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing and training.

Operational Plan: From Preparation to Disposal

A protocol's validity is determined by its execution. The following step-by-step procedures provide a self-validating system for safe handling.

Workflow for PPE Selection

The following decision tree illustrates the logic for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_0 cluster_1 cluster_2 start Start: Prepare to handle This compound task_type What is the task? start->task_type weighing Weighing Solid Powder (in Fume Hood) task_type->weighing Solid solution Preparing/Handling Solution task_type->solution Liquid spill Spill Cleanup task_type->spill Emergency ppe_solid Mandatory PPE: - Chemical Goggles - Face Shield - Double Nitrile Gloves - Lab Coat weighing->ppe_solid ppe_solution Mandatory PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat (Add Face Shield for >10mL) solution->ppe_solution ppe_spill Mandatory PPE: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Chemical Resistant Apron/Suit - NIOSH P100 Respirator spill->ppe_spill

Caption: PPE selection workflow for different laboratory tasks.

Protocol 1: Step-by-Step PPE Donning Procedure
  • Attire Check: Ensure you are wearing long pants and closed-toe shoes.

  • First Pair of Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Goggles: Put on your chemical splash goggles.

  • Face Shield: If required by the task, put on your face shield.

  • Final Check: Perform a final check to ensure there is no exposed skin on your arms or torso.

Protocol 2: Step-by-Step PPE Doffing (Removal) Procedure

The order of removal is critical to prevent cross-contamination.

  • Initial Decontamination: If grossly contaminated, wipe down the outer gloves and face shield before removal.

  • Face Shield: Remove the face shield by touching the headband only. Place it in a designated area for decontamination.

  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (peel one off by pinching the cuff, then use the clean hand under the cuff of the other glove). Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior is folded inward. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Goggles: Remove goggles by handling the strap. Place them in the designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves using the same technique as before. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Completing the Safety Cycle

Proper disposal is an integral part of the handling protocol. All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, paper towels, and any disposable equipment.

    • Action: Collect all solid waste in a designated, clearly labeled hazardous waste container with a lid. Do not mix with regular trash.

  • Liquid Waste: This includes any unused solutions or solvent rinses.

    • Action: Collect all liquid waste in a sealed, clearly labeled, and compatible hazardous waste container (e.g., a glass or polyethylene carboy). Do not pour any amount down the drain.[7][8]

  • Empty Product Containers:

    • Action: Even "empty" containers retain residue and must be treated as hazardous. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous liquid waste. Deface the label and dispose of the container as instructed by your institution's Environmental Health and Safety (EHS) department.[9]

  • Waste Pickup:

    • Action: Store sealed waste containers in a designated Satellite Accumulation Area (SAA). Contact your institution's EHS department for pickup and final disposal in an approved waste disposal plant.[7]

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and environmental responsibility.

References

  • Personal Protective Equipment (PPE). Centers for Disease Control and Prevention (CDC).
  • (S)-2-Amino-2-(4-bromophenyl)acetic acid Safety Data Sheet.
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  • I4386 Safety D
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
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  • [(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.